molecular formula C24H19BrSi B096694 (4-Bromophenyl)triphenylsilane CAS No. 18737-40-1

(4-Bromophenyl)triphenylsilane

Cat. No.: B096694
CAS No.: 18737-40-1
M. Wt: 415.4 g/mol
InChI Key: UDZSLJULKCKKPX-UHFFFAOYSA-N
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Description

(4-Bromophenyl)triphenylsilane is a versatile organosilane reagent that serves as a critical synthetic intermediate in advanced chemical research. Its molecular structure, featuring a bromophenyl group and robust triphenylsilyl moiety, allows it to function as a key building block in cross-coupling reactions, such as Suzuki and Kumada couplings, for constructing complex biaryl systems. In materials science, this compound is utilized in the development of organic semiconductors and liquid crystals, where the silane group can influence material properties like charge transport and thermal stability . The steric bulk of the triphenylsilyl group also makes it valuable in organic synthesis for protective group strategies and as a directing group in metal-catalyzed C-H functionalization reactions, enabling selective transformations that are otherwise challenging to achieve. This combination of features establishes this compound as a fundamental tool for researchers designing novel organic molecules and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-triphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZSLJULKCKKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304978
Record name (4-Bromophenyl)triphenylsilane
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Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18737-40-1
Record name 18737-40-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Bromophenyl)triphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromophenyl)triphenylsilane: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)triphenylsilane is a versatile organosilane compound that has garnered significant interest across various scientific disciplines. Its unique molecular architecture, featuring a bulky, stabilizing triphenylsilyl group attached to a reactive bromophenyl ring, makes it a valuable precursor in organic synthesis, materials science, and medicinal chemistry. The presence of the bromine atom provides a functional handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular frameworks. Concurrently, the triphenylsilyl moiety imparts desirable physicochemical properties such as thermal stability, solution processability, and specific electronic characteristics to the resulting materials. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Chemical Properties and Structure

This compound is a white solid at room temperature. The central structural feature is a tetrahedral silicon atom bonded to three phenyl rings and one 4-bromophenyl ring. This structure provides a unique combination of reactivity at the carbon-bromine bond and stability conferred by the bulky silyl group.

PropertyValueSource(s)
CAS Number 18737-40-1[1]
Molecular Formula C₂₄H₁₉BrSi[1]
Molecular Weight 415.40 g/mol [1]
Physical Form Solid[1]
Melting Point 175 °C[2]
SMILES BrC1=CC=C(C=C1)(C3=CC=CC=C3)C4=CC=CC=C4[1]
InChI Key UDZSLJULKCKKPX-UHFFFAOYSA-N[1]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Central Silicon Atom
Si [label="Si", fontcolor="#202124", pos="0,0!"];

// Phenyl Ring 1
C1 [label="C", pos="-1.5,0.8!"];
C2 [label="C", pos="-2.5,0!"];
C3 [label="C", pos="-2.5,-1!"];
C4 [label="C", pos="-1.5,-1.8!"];
C5 [label="C", pos="-0.5,-1!"];
C6 [label="C", pos="-0.5,0!"];
Si -- C6 [len=1.2];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Phenyl Ring 2
C7 [label="C", pos="1.5,0.8!"];
C8 [label="C", pos="2.5,0!"];
C9 [label="C", pos="2.5,-1!"];
C10 [label="C", pos="1.5,-1.8!"];
C11 [label="C", pos="0.5,-1!"];
C12 [label="C", pos="0.5,0!"];
Si -- C12 [len=1.2];
C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;

// Phenyl Ring 3
C13 [label="C", pos="-0.8,1.5!"];
C14 [label="C", pos="0,2.5!"];
C15 [label="C", pos="1,2.5!"];
C16 [label="C", pos="1.8,1.5!"];
C17 [label="C", pos="1,0.5!"];
C18 [label="C", pos="0,0.5!"];
Si -- C18 [len=1.2, dir=none];
C13 -- C14 -- C15 -- C16 -- C17 -- C18 -- C13;


// 4-Bromophenyl Ring
C19 [label="C", pos="-0.8,-2.5!"];
C20 [label="C", pos="0,-3.5!"];
C21 [label="C", pos="1,-3.5!"];
C22 [label="C", pos="1.8,-2.5!"];
C23 [label="C", pos="1,-1.5!"];
C24 [label="C", pos="0,-1.5!"];
Br [label="Br", fontcolor="#EA4335", pos="0,-4.5!"];
Si -- C24 [len=1.8];
C19 -- C20 -- C21 -- C22 -- C23 -- C24 -- C19;
C20 -- Br;

}

Caption: 2D representation of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of an organometallic reagent derived from 1,4-dibromobenzene with triphenylchlorosilane. Both Grignard and organolithium pathways are viable, with the choice often depending on desired reaction conditions and scalability. The organolithium route generally offers higher reactivity.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the analogous (3-Bromophenyl)triphenylsilane and is expected to provide a high yield of the desired 4-isomer with minimal modification.[3]

Materials:

  • 1,4-Dibromobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triphenylchlorosilane

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EA)

  • Methanol (MeOH)

  • Magnesium sulfate (MgSO₄)

  • Distilled water

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Reaction: 1,4-Dibromobenzene (1.0 equivalent) is dissolved in anhydrous THF in the reaction flask.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0 equivalent) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour to facilitate selective monolithiation.

  • Silylation: Triphenylchlorosilane (1.1 equivalents), dissolved in a minimal amount of anhydrous THF, is slowly added to the reaction mixture at -78 °C.

  • Warm-up and Quenching: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.

  • Work-up: The reaction is quenched by the careful addition of distilled water. The aqueous layer is separated, and the organic layer is washed sequentially with distilled water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, for example from a mixture of methylene chloride and methanol, to yield this compound as a white solid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Dibromobenzene 1,4-Dibromobenzene in Anhydrous THF Lithiation Lithiation (-78 °C, 1 hr) Dibromobenzene->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation TPCS Triphenylchlorosilane Silylation Silylation (-78 °C to RT, 12 hr) TPCS->Silylation Lithiation->Silylation Workup Aqueous Work-up & Extraction Silylation->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-7.8 ppm). The protons on the triphenylsilyl groups will appear as a complex multiplet. The protons on the 4-bromophenyl ring will appear as two distinct doublets (an AA'BB' system) due to their symmetry. Based on data for bis(4-bromophenyl)(diphenyl)silane, these doublets are expected in the 7.4-7.6 ppm range.

  • ¹³C NMR: The spectrum will show several signals in the aromatic region (approx. 125-140 ppm). The carbon atom attached to the silicon will be shifted downfield. The carbon atom attached to the bromine will also have a characteristic chemical shift. Quaternary carbons, including the one bonded to silicon, will typically show weaker signals.

  • Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak and a fragmentation pattern corresponding to the loss of phenyl and bromo-phenyl groups.

Key Reactions and Applications

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules.[4]

Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The carbon-bromine bond serves as a reactive site for coupling with a variety of organoboron compounds, most commonly boronic acids or their esters. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4]

General Reaction Scheme: The reaction typically involves this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene, dioxane, DMF).[5]

This pathway is crucial for synthesizing substituted biphenyls and polyaromatic systems that are of interest in materials science and medicinal chemistry. For instance, the reaction of this compound with an appropriate boronic acid is the key step in producing precursors for organic light-emitting diodes (OLEDs).

A key derivative, (4-(triphenylsilyl)phenyl)boronic acid, is commercially available, which is synthesized from this compound.[6][7] This boronic acid is then used in subsequent Suzuki coupling reactions to introduce the bulky, electron-transporting triphenylsilylphenyl moiety into organic electronic materials.

Caption: Suzuki coupling reaction of this compound.

Applications in Organic Electronics

The triphenylsilyl group is known to enhance the performance of materials used in organic electronics. It can improve solubility, promote amorphous morphologies (preventing crystallization that can degrade device performance), and provide good thermal stability.[8] this compound serves as a key building block for these materials. By using the bromo-functionality for cross-coupling reactions, the bulky triphenylsilylphenyl group can be incorporated into conjugated polymers and small molecules designed for use in:

  • Organic Light-Emitting Diodes (OLEDs): As a precursor to host materials for phosphorescent emitters or as a component of electron-transporting layers. The silicon-containing moiety can help tune the electronic properties and raise the triplet energy of host materials, which is crucial for efficient blue phosphorescent OLEDs.[8]

  • Organic Photovoltaics (OPVs): In the synthesis of donor or acceptor materials where control over morphology and electronic energy levels is critical.

  • Organic Field-Effect Transistors (OFETs): To create stable semiconductor materials with good charge mobility.

Applications in Medicinal Chemistry and Drug Development

While direct applications of this compound as a therapeutic agent are not documented, its role as a synthetic intermediate is significant. Organosilicon compounds are increasingly being explored in medicinal chemistry as silicon isosteres of carbon-containing drugs. Replacing a carbon atom with a silicon atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The bis(4-fluorophenyl)methyl scaffold, structurally related to the core of our topic compound, has been investigated for its activity as a dopamine transporter (DAT) inhibitor. Therefore, this compound represents a valuable starting point for the synthesis of novel silicon-containing drug candidates through cross-coupling chemistry, allowing for the exploration of new chemical space in drug discovery programs.[4]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined structure and versatile reactivity. Its synthesis is achievable through established organometallic routes, and its bifunctional nature allows for its seamless integration into complex synthetic pathways. The primary value of this compound lies in its utility as a precursor for advanced materials, particularly in the field of organic electronics where the triphenylsilyl group imparts beneficial properties. Furthermore, its potential as a scaffold for novel therapeutics in medicinal chemistry continues to be an area of active interest. This guide provides the foundational knowledge for researchers and scientists to effectively harness the potential of this compound in their respective fields.

References

  • The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of (4-Bromophenylethynyl)trimethylsilane in Enabling Advanced Organic Electronics and Photochemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fujita, M. et al. (2007).
  • Electronic Supporting Information (ESI). The Royal Society of Chemistry.
  • Kirchoff, J. H. et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride.
  • (4-(Triphenylsilyl)phenyl)boronicacid product page. MySkinRecipes.
  • (4-(Triphenylsilyl)phenyl)boronic acid product page. ENAO Chemical Co, Limited.
  • Copies of 1H, 13C, 19F NMR spectra. University of Santiago de Compostela.
  • This compound. PubChem.
  • Suzuki cross-coupling reaction. ChemHelp ASAP.
  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Journal of Molecular Structure, 1264, 133203.
  • Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol.
  • Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. National Institutes of Health.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • (4-bromophenyl)-triphenylsilane product page. Zhengzhou HQ Material Co., Ltd.
  • The crystal structure of adamantylmethoxydiphenylsilane, C23H28OSi. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 747-750.
  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate.
  • Application of Green Chemistry for the One-pot Preparation of tris(4-bromophenyl)chlorosilane. Chemistry Africa, 3, 735-740.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(2), 1059-1071.
  • Synthesis of organic materials for optoelectronic applications. Enlighten Theses.
  • Suzuki Coupling Mechanism. MH Chem.
  • Suzuki reaction example. J Michelle Leslie.
  • Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI.
  • Process for producing phenylboronic acids and triphenylboroxines. Google Patents.

Sources

Introduction: The Strategic Importance of (4-Bromophenyl)triphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromophenyl)triphenylsilane

This compound is a tetra-substituted organosilane compound of significant interest in the fields of materials science and synthetic organic chemistry.[1] Its molecular architecture, featuring a rigid tetrahedral silicon core with three phenyl groups and one functionalizable bromophenyl group, makes it an invaluable building block. The triphenylsilyl moiety imparts desirable physical properties such as thermal stability and solubility in organic solvents, while the bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions.[2]

This guide provides a comprehensive overview of a field-proven method for the synthesis of this compound, followed by a detailed protocol for its characterization. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently produce and verify this crucial chemical intermediate for applications ranging from the construction of complex molecular architectures and dendrimers to the development of novel organic electronic materials.[3][4]

Part 1: Synthesis via Grignard Reaction

The most reliable and scalable approach to this compound is the Grignard reaction. This method involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by its nucleophilic attack on chlorotriphenylsilane.[5] This pathway is favored due to the high reactivity of the Grignard reagent and the commercial availability of the starting materials.

Mechanistic Rationale

The core of the synthesis is the formation of the organomagnesium halide (Grignard reagent). Magnesium metal inserts into one of the carbon-bromine bonds of 1,4-dibromobenzene in an oxidative addition reaction.[6] This process inverts the polarity of the carbon atom, transforming it from an electrophilic center to a potent nucleophile (a carbanion-like species). The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.[7] Ethereal solvents like tetrahydrofuran (THF) are essential, as they solvate and stabilize the Grignard reagent through coordination with the magnesium center.[7]

The subsequent step involves the reaction of the in situ generated Grignard reagent with chlorotriphenylsilane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of chlorotriphenylsilane, displacing the chloride leaving group and forming the new silicon-carbon bond.

Synthesis_Mechanism Br_Ar_Br 1,4-Dibromobenzene Grignard 4-Bromophenylmagnesium Bromide (Grignard Reagent) Br_Ar_Br->Grignard Anhydrous THF Oxidative Addition Mg Magnesium Turnings Mg->Grignard Anhydrous THF Oxidative Addition Workup Aqueous Workup & Purification Grignard->Workup Nucleophilic Substitution (Si-C Bond Formation) Ph3SiCl Chlorotriphenylsilane Ph3SiCl->Workup Nucleophilic Substitution (Si-C Bond Formation) Product This compound Workup->Product Isolation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

  • Apparatus Preparation: A three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a rubber septum, is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.5 g, 61.7 mmol).

    • Add a small crystal of iodine as an activator (the purple color will disappear as the reaction initiates).[8]

    • In a separate, dry flask, prepare a solution of 1,4-dibromobenzene (13.2 g, 56.0 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

    • Add approximately 10% of the 1,4-dibromobenzene solution to the magnesium turnings via syringe. Gentle warming may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.

    • Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark grey-brown mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorotriphenylsilane:

    • Prepare a solution of chlorotriphenylsilane (14.8 g, 50.2 mmol) in 100 mL of anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Add the chlorotriphenylsilane solution dropwise to the stirred Grignard reagent over 30 minutes. The choice of adding the silane to the Grignard reagent (normal addition) is deliberate to favor the desired monosubstituted product.[9]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).[10]

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, ~100 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]

    • The resulting crude solid is purified by recrystallization from a mixture of ethanol and dichloromethane to yield this compound as a white crystalline solid.

Part 2: Characterization and Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of spectroscopic and physical data provides a self-validating system, ensuring the material's suitability for subsequent research.

Characterization_Workflow Product Synthesized Product (White Solid) MP Melting Point Analysis Product->MP NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (e.g., GC-MS) Product->MS Purity Purity Confirmation (Sharp, narrow MP range) MP->Purity Structure Structural Elucidation (Correct shifts, integrations) NMR->Structure Mass Molecular Weight Verification (Correct M+ peak, isotopic pattern) MS->Mass Final Verified this compound Purity->Final Structure->Final Mass->Final

Caption: Workflow for the characterization of the final product.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized product are confirmed by comparing its physicochemical and spectroscopic data with established values.

PropertyExpected Value / ObservationRationale for Validation
Appearance White solid[1][12]Confirms the expected physical state of the purified compound.
Molecular Formula C₂₄H₁₉BrSiDerived from the elemental composition of the molecule.
Molecular Weight 415.40 g/mol The theoretical molecular weight used for mass spectrometry analysis.
Melting Point ~175 °C[13]A sharp and narrow melting point range indicates high purity.
¹H NMR Signals consistent with triphenyl and p-bromophenyl groups[14]Confirms the proton environment and correct structure. Aromatic protons of the bromophenyl group typically appear as two distinct doublets.
¹³C NMR Signals corresponding to all unique carbon atoms[15]Verifies the carbon skeleton of the molecule.
Mass Spectrum Isotopic pattern for one bromine atom (M+ and M+2 peaks of ~1:1 intensity)[16]Provides definitive confirmation of the molecular weight and the presence of a single bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm). The fifteen protons of the three unsubstituted phenyl groups will likely appear as overlapping multiplets. The four protons of the 4-bromophenyl group should resolve into two distinct doublets, each integrating to two protons, characteristic of a 1,4-disubstituted benzene ring.[14]

  • ¹³C NMR: The spectrum will show distinct signals for the different carbon environments. The carbon atom attached to the bromine will be shifted to a characteristic chemical shift, and the carbon attached to the silicon atom (ipso-carbon) will also have a unique resonance.[15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion peak in the mass spectrum will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.[16]

Melting Point Analysis

The melting point is a crucial indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. The synthesized this compound should exhibit a melting point consistent with the literature value of approximately 175 °C.[13]

Conclusion

The synthesis of this compound via the Grignard pathway is a robust and reproducible method that provides access to this versatile building block. The causality-driven protocol outlined in this guide, from the anhydrous conditions required for Grignard formation to the specific purification techniques, is designed to maximize yield and purity. The subsequent multi-technique characterization workflow provides a rigorous and self-validating system to confirm the product's identity and quality. By adhering to these detailed procedures, researchers in drug development and materials science can confidently synthesize and utilize this compound for their advanced applications.

References

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  • Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.
  • Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
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Sources

An In-Depth Technical Guide to the Physical Properties of 4-Bromotetraphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotetraphenylsilane, also known as (4-bromophenyl)triphenylsilane, is an organosilicon compound with significant applications in organic synthesis and materials science. Its robust tetraphenylsilane core, functionalized with a reactive bromine atom, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 4-bromotetraphenylsilane, along with detailed experimental protocols for its synthesis and characterization, to support its effective use in research and development.

Chemical and Physical Properties

4-Bromotetraphenylsilane is a white to off-white crystalline solid at room temperature.[1][2] Its core physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 18737-40-1[1][2]
Molecular Formula C₂₄H₁₉BrSi[1][2]
Molecular Weight 415.41 g/mol [1]
Melting Point ~175 °C[2]
Boiling Point (Predicted) 462.9 ± 37.0 °C[2]
Density (Predicted) 1.30 ± 0.1 g/cm³[2]
Appearance White to light yellow crystal powder[2]
Purity ≥96% (GC)[1]
Storage Inert atmosphere, Room Temperature[1]
Sensitivity Moisture sensitive[1]

Synthesis and Purification

The synthesis of 4-bromotetraphenylsilane is typically achieved through the reaction of a Grignard reagent, formed from 1,4-dibromobenzene, with triphenylchlorosilane. A detailed experimental protocol, adapted from the synthesis of the isomeric (3-bromophenyl)triphenylsilane, is provided below.[3]

Experimental Protocol: Synthesis of 4-Bromotetraphenylsilane

Materials:

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triphenylchlorosilane

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the remaining solution is added dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Triphenylchlorosilane: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve triphenylchlorosilane (1.1 eq) in anhydrous THF and add it dropwise to the Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromotetraphenylsilane as a white solid.

Synthesis_Workflow reagents 1,4-Dibromobenzene + Mg in THF grignard Formation of 4-Bromophenylmagnesium Bromide reagents->grignard reaction Reaction at 0°C to RT grignard->reaction tpsc Triphenylchlorosilane in THF tpsc->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 4-Bromotetraphenylsilane purification->product

Caption: Synthetic workflow for 4-bromotetraphenylsilane.

Spectroscopic Characterization

While specific, publicly available spectra for 4-bromotetraphenylsilane are limited, the expected spectroscopic data can be inferred from the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the three unsubstituted phenyl groups will likely appear as complex multiplets. The protons on the brominated phenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets.

  • ¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (typically 120-140 ppm). The carbon atom attached to the bromine will be shifted downfield. The carbon atom attached to the silicon atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 4-bromotetraphenylsilane is expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aromatic C=C stretching: ~1600-1450 cm⁻¹

  • Si-Ph stretching: ~1430 and 1100 cm⁻¹

  • C-Br stretching: in the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of phenyl and bromophenyl groups.

Crystal Structure

Solubility

While comprehensive solubility data is not widely published, based on its nonpolar character, 4-bromotetraphenylsilane is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and toluene. It is expected to be insoluble in water.

Safety and Handling

4-Bromotetraphenylsilane is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is known to be moisture-sensitive, and therefore, should be stored in a dry, inert atmosphere.[1] Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Applications

4-Bromotetraphenylsilane serves as a key intermediate in organic synthesis. The bromine atom can be readily converted to other functional groups via reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of the bulky and rigid triphenylsilyl group into a wide range of organic molecules, which can be advantageous in the design of materials with specific electronic or photophysical properties, as well as in the development of new pharmaceutical candidates.

Applications_Workflow start 4-Bromotetraphenylsilane lithiation Lithium-Halogen Exchange start->lithiation coupling Palladium-Catalyzed Cross-Coupling start->coupling intermediate Aryllithium or Organometallic Intermediate lithiation->intermediate functionalized Functionalized Tetraphenylsilanes coupling->functionalized intermediate->functionalized materials Organic Electronics, Polymers functionalized->materials pharma Drug Discovery Scaffolds functionalized->pharma

Caption: Key synthetic applications of 4-bromotetraphenylsilane.

References

  • 4-Bromotetraphenylsilane CAS NO: 18737-40-1 - Zhengzhou Alfa Chemical Co.,Ltd. (n.d.).

Sources

Spectroscopic Profile of (4-Bromophenyl)triphenylsilane: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (4-Bromophenyl)triphenylsilane (CAS No. 18737-40-1), a key organosilane intermediate in materials science and pharmaceutical research. This document is structured to offer not just raw data, but a detailed interpretation grounded in fundamental spectroscopic principles, reflecting the analytical approach of an experienced researcher. We will explore the synthesis, nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, providing a comprehensive characterization of this important molecule.

Synthesis and Mechanistic Considerations

The preparation of this compound is efficiently achieved via a Grignard reaction, a cornerstone of organometallic chemistry for forming carbon-silicon bonds[1]. This method offers high yields and a straightforward protocol suitable for laboratory-scale synthesis.

The chosen synthetic pathway involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by its nucleophilic attack on chlorotriphenylsilane. A key aspect of this synthesis is the selective formation of the mono-Grignard reagent. While the formation of a di-Grignard reagent is possible, the reaction can be controlled by using a 1:1 molar ratio of magnesium to 1,4-dibromobenzene, taking advantage of the initial Grignard adduct being less soluble and precipitating from the ether solution, which deactivates the second bromine atom.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 1,4-Dibromobenzene

  • Chlorotriphenylsilane

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Dichloromethane

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture, which quenches the Grignard reagent[2].

    • Place magnesium turnings (1.1 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to the flask.

    • Prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

    • If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux[3]. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent, (4-bromophenyl)magnesium bromide.

  • Coupling Reaction:

    • Prepare a solution of chlorotriphenylsilane (1.0 eq) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath and add the chlorotriphenylsilane solution dropwise via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours[4].

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a mixed solvent system such as dichloromethane/hexanes to afford this compound as a white crystalline solid[4].

Synthesis_Workflow cluster_grignard Grignard Formation cluster_coupling Coupling cluster_workup Workup & Purification A 1,4-Dibromobenzene + Mg B Initiation (I₂, heat) A->B C (4-Bromophenyl)magnesium bromide B->C E Nucleophilic Substitution C->E D Chlorotriphenylsilane D->E F Quench (NH₄Cl) E->F G Extraction & Drying F->G H Recrystallization G->H I This compound (Product) H->I

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of NMR, IR, and MS techniques. The following sections detail the expected spectral features and their interpretation, drawing parallels with the unsubstituted parent compound, tetraphenylsilane, where appropriate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. In this compound, we expect to see signals corresponding to two distinct types of aromatic rings: the three unsubstituted phenyl groups and the single para-substituted bromophenyl group.

  • Triphenylsilyl Protons (C₆H₅)₃Si-: The fifteen protons of the three equivalent phenyl rings attached to the silicon atom are expected to appear as a complex multiplet. For the parent tetraphenylsilane, these protons typically resonate in the range of δ 7.3-7.6 ppm [5]. The silicon atom, being less electronegative than carbon, results in a characteristic upfield shift compared to protons on a purely organic aromatic system.

  • Bromophenyl Protons -C₆H₄Br: The para-substituted bromophenyl ring loses the symmetry of the other phenyl rings. This results in a distinct AA'BB' spin system. The protons ortho to the silicon atom (H_A) and the protons ortho to the bromine atom (H_B) will appear as two distinct doublets (or more complex multiplets due to second-order effects).

    • Protons ortho to Silicon (H_A): These protons are expected to be in a similar environment to the triphenylsilyl protons, but their signal will be a distinct doublet due to coupling with the adjacent H_B protons.

    • Protons ortho to Bromine (H_B): These protons are influenced by the electronegative bromine atom and will likely be shifted slightly downfield compared to H_A. They will also appear as a doublet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The intensity of signals for quaternary carbons (those without attached protons) is typically lower than for protonated carbons[6][7].

  • Triphenylsilyl Carbons: For the three unsubstituted phenyl rings, four distinct signals are expected due to symmetry:

    • C-ipso: The quaternary carbon directly bonded to the silicon atom. This signal is often weak and appears around δ 134-135 ppm .

    • C-ortho, C-meta, C-para: These protonated carbons will appear in the aromatic region, typically between δ 128-136 ppm [8].

  • Bromophenyl Carbons: The para-substituted ring will also show four signals due to its plane of symmetry:

    • C-ipso (Si-C): The quaternary carbon attached to silicon. Its chemical shift will be influenced by the para-bromine substituent.

    • C-ortho (to Si): The two equivalent carbons adjacent to the silicon-bearing carbon.

    • C-meta (to Si): The two equivalent carbons adjacent to the bromine-bearing carbon.

    • C-ipso (Br-C): The quaternary carbon bonded to the bromine atom. The direct attachment to the halogen will cause a significant shift, typically appearing further upfield in the aromatic region, around δ 122-125 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the spectrum is dominated by absorptions characteristic of the aromatic rings and the silicon-carbon bond.

  • Aromatic C-H Stretch: A sharp band or series of bands will appear just above 3000 cm⁻¹, typically in the 3050-3070 cm⁻¹ region, which is characteristic of sp² C-H bonds in aromatic systems.

  • Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations within the phenyl rings. A particularly strong band around 1430 cm⁻¹ is often characteristic of the Si-Ph group.

  • Si-Ph Stretch: A strong, sharp absorption band is typically observed around 1110-1120 cm⁻¹ , corresponding to the silicon-phenyl stretching vibration.

  • C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane ("oop") bending vibrations in the fingerprint region (650-900 cm⁻¹ ).

    • The monosubstituted phenyl rings will show strong bands around 700 cm⁻¹ and 740 cm⁻¹ .

    • The 1,4-disubstituted (para) bromophenyl ring will exhibit a characteristic strong band in the region of 800-840 cm⁻¹ .

  • C-Br Stretch: The carbon-bromine stretch is expected in the far-infrared region, typically between 500-600 cm⁻¹ .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (415.40 g/mol ). A critical feature will be the isotopic pattern caused by the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, one at m/z 414 (for C₂₄H₁₉⁷⁹BrSi) and one at m/z 416 (for C₂₄H₁₉⁸¹BrSi). This M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.

  • Key Fragmentation Pathways: The fragmentation of tetra-aryl silanes is often initiated by the loss of one of the phenyl groups.

    • Loss of a Phenyl Group ([M-77]⁺): A major fragment is expected from the loss of a phenyl radical (C₆H₅•, mass = 77), leading to a triphenylsilyl cation fragment containing the bromophenyl group at m/z 337/339 .

    • Loss of a Bromophenyl Group ([M-157]⁺): Loss of the bromophenyl radical (C₆H₄Br•, mass = 157) would result in the triphenylsilyl cation at m/z 259 . This is often a very stable and abundant ion in the spectra of triphenylsilyl compounds.

    • Other Fragments: Further fragmentation can occur, leading to smaller ions corresponding to biphenyl fragments or other rearrangements.

Fragmentation_Pathway M Molecular Ion (M⁺) m/z 414/416 Ph_radical - C₆H₅• M->Ph_radical BrPh_radical - C₆H₄Br• M->BrPh_radical M_minus_Ph [M - C₆H₅]⁺ m/z 337/339 M_minus_BrPh [M - C₆H₄Br]⁺ m/z 259 Ph3Si Triphenylsilyl cation M_minus_BrPh->Ph3Si Ph_radical->M_minus_Ph BrPh_radical->M_minus_BrPh

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Summary of Spectroscopic Data

The table below summarizes the expected key spectroscopic data for this compound based on established principles and analysis of related structures.

Technique Feature Expected Value / Observation
¹H NMR Triphenylsilyl Protonsδ 7.3-7.6 ppm (multiplet, 15H)
Bromophenyl ProtonsTwo distinct doublets in the aromatic region (4H total)
¹³C NMR Aromatic Carbonsδ 125-138 ppm range
C-Br Carbon~δ 122-125 ppm
Si-C (ipso) Carbons~δ 134-135 ppm (weak intensity)
IR Aromatic C-H Stretch3050-3070 cm⁻¹
Si-Ph Stretch~1110 cm⁻¹ (strong, sharp)
p-Subst. C-H Bend800-840 cm⁻¹ (strong)
Monosubst. C-H Bend~700 & 740 cm⁻¹ (strong)
MS (EI) Molecular Ion (M⁺)m/z 414/416 (1:1 ratio)
Major Fragmentm/z 259 ([M - C₆H₄Br]⁺, triphenylsilyl cation)
Other Fragmentm/z 337/339 ([M - C₆H₅]⁺)

Conclusion

This technical guide outlines the comprehensive spectroscopic characterization of this compound. The synthesis via a Grignard reaction provides a reliable route to this valuable intermediate. The predicted NMR, IR, and MS data provide a clear and consistent picture of its molecular structure. The key identifying features include the distinct AA'BB' pattern for the bromophenyl protons in ¹H NMR, the characteristic Si-Ph and para-substituted C-H bending vibrations in the IR spectrum, and the definitive M/M+2 isotopic pattern for the molecular ion in the mass spectrum. This guide serves as a foundational reference for researchers utilizing this compound in their synthetic and materials development endeavors.

References

  • Furgal, J., & Laine, R. M. (2016). Nucleophilic Attack of R-lithium at Tetrahedral Silicon in Alkoxysilanes. An Alternate Mechanism. ResearchGate.
  • SpectraBase. (n.d.). Tetraphenylsilane. In SpectraBase. John Wiley & Sons, Inc.
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI).
  • NIST. (n.d.). Silane, tetraphenyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
  • SpectraBase. (n.d.). Tetraphenylsilane Transmission Infrared (IR) Spectrum. In SpectraBase. John Wiley & Sons, Inc.
  • Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). 4-Bromotetraphenylsilane CAS NO: 18737-40-1.
  • ResearchGate. (n.d.). 29 Si NMR of synthesized tetraphenylsilane, -14.4 ppm, isolated from a...
  • ScienceMadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide.
  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • Chem Survival. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
  • NIST. (n.d.). Silane, tetramethyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
  • United States Patent Office. (n.d.). Patent US2920095A.
  • ResearchGate. (n.d.). The grignard reagents prepared from p-dibromobenzene.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Gelest Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
  • University of Colorado Boulder. (n.d.). Mass spectral interpretation.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

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The Triphenylsilyl Group: A Cornerstone in Modern Molecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The triphenylsilyl (TPS) group, with its unique combination of steric bulk, electronic properties, and chemical stability, has emerged as an indispensable tool in the molecular architect's toolkit. This guide provides a comprehensive technical overview of the multifaceted roles of the triphenylsilyl moiety in contemporary chemical science. We will delve into its fundamental properties, its strategic application as a robust protecting group, its influence on molecular conformation and reactivity, and its pivotal role in the design of advanced materials and complex therapeutic agents. Through a synthesis of established principles and recent advancements, this document aims to equip researchers with the expert insights and practical knowledge required to effectively leverage the triphenylsilyl group in their own research and development endeavors.

Introduction: The Triphenylsilyl Group at a Glance

The triphenylsilyl group, often abbreviated as TPS or Tps, is an organosilicon functional group characterized by a central silicon atom bonded to three phenyl rings and the rest of the molecule. Its introduction into a molecular framework is typically achieved through the use of reagents like triphenylsilyl chloride (TpsCl) or triphenylsilane (TpsH). While organosilicon chemistry is a broad and rapidly evolving field, the triphenylsilyl group has carved out a distinct niche for itself, primarily due to its exceptional steric demands and its nuanced electronic effects.[1] Unlike smaller alkylsilyl groups such as the trimethylsilyl (TMS) group, the TPS group offers a significantly higher degree of steric hindrance and stability, making it a preferred choice in complex, multi-step syntheses.[2]

This guide will explore the causality behind the selection of the triphenylsilyl group in various applications, from the strategic protection of sensitive functional groups to its more subtle, yet profound, influence on molecular architecture, including stereochemical control and the engineering of solid-state properties.

Fundamental Properties of the Triphenylsilyl Group

The utility of the triphenylsilyl group in molecular design is a direct consequence of its inherent steric and electronic characteristics. A thorough understanding of these properties is crucial for its effective implementation.

Steric Effects: A Bulky Guardian

The most prominent feature of the triphenylsilyl group is its significant steric bulk. The three phenyl rings, arranged in a propeller-like fashion around the central silicon atom, create a large, sterically congested environment. This bulkiness is the primary reason for its widespread use as a protecting group for alcohols and other functionalities.[3] The TPS group effectively shields the protected functional group from attack by a wide range of reagents, a feat that smaller silyl groups cannot achieve to the same extent.

Quantitatively, the steric hindrance of a ligand is often described by its Tolman cone angle, a measure of the solid angle occupied by the ligand at the metal center.[4] For triphenylphosphine (PPh3), a close structural and electronic analogue of the triphenylsilyl group, the Tolman cone angle is approximately 145°.[5][6] This value places it in the category of bulky ligands and provides a useful proxy for the steric demands of the TPS group.

Table 1: Comparison of Steric Parameters of Common Silyl and Alkyl Groups

GroupTypeTolman Cone Angle (°) (for corresponding phosphine)A-Value (kcal/mol)
Trimethylsilyl (TMS)Silyl118~2.5[10]
Triethylsilyl (TES)Silyl132-
tert-Butyldimethylsilyl (TBDMS/TBS)Silyl--
Triisopropylsilyl (TIPS)Silyl160-
Triphenylsilyl (TPS) Silyl ~145 [5][6]>4.0 (estimated)
tert-ButylAlkyl126~5.0[9]

Note: The A-value for the triphenylsilyl group is estimated to be high, reflecting its significant steric presence.

Electronic Effects: A Subtle Modulator

The electronic nature of the triphenylsilyl group is more complex than its steric effects. The silicon atom is less electronegative than carbon, leading to a polarization of the Si-C bond with a partial positive charge on the silicon and a partial negative charge on the carbon. This can influence the reactivity of adjacent functional groups. The phenyl rings, with their delocalized π-systems, can engage in electronic interactions, although the extent of this interaction through the silicon atom is a subject of ongoing research. The overall effect is a combination of inductive and potential resonance effects that can subtly modulate the electronic environment of the molecule.

The Triphenylsilyl Group as a Robust Protecting Group

The primary and most well-established role of the triphenylsilyl group is in the protection of hydroxyl groups.[3][12] The resulting triphenylsilyl ethers (ROTps) exhibit a remarkable degree of stability, particularly under acidic conditions, far surpassing that of smaller silyl ethers like TMS and even the commonly used tert-butyldimethylsilyl (TBDMS) ethers.[2]

Enhanced Stability: A Key Advantage

The exceptional stability of triphenylsilyl ethers stems from the steric shielding provided by the three phenyl rings, which effectively prevents the approach of protons or other electrophiles to the ether oxygen and hinders nucleophilic attack at the silicon atom.[13] This stability allows for chemical transformations to be carried out on other parts of the molecule under conditions that would cleave less robust protecting groups.

Table 2: Relative Stability of Silyl Ethers to Hydrolysis

Silyl EtherRelative Rate of Acidic Hydrolysis (vs. TMS=1)Relative Rate of Basic Hydrolysis (vs. TMS=1)
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBDMS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl)700,000100,000
TPS (Triphenylsilyl) ~400 times more stable than TMS toward acidic hydrolysis [2]Generally stable
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000

Data compiled from various sources, highlighting the significantly increased stability of bulkier silyl ethers.[13][14]

Experimental Protocols for Protection and Deprotection

The successful implementation of the triphenylsilyl group as a protecting group relies on well-defined and reproducible experimental protocols.

This protocol describes a general procedure for the formation of a triphenylsilyl ether from a primary alcohol using triphenylsilyl chloride and imidazole as a base.

Materials:

  • Primary alcohol (1.0 eq)

  • Triphenylsilyl chloride (1.1 - 1.5 eq)

  • Imidazole (2.0 - 2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq) and imidazole (2.0 - 2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylsilyl chloride (1.1 - 1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired triphenylsilyl ether.

This protocol outlines a standard procedure for the cleavage of a triphenylsilyl ether using a fluoride source, typically TBAF.

Materials:

  • Triphenylsilyl ether (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the triphenylsilyl ether (1.0 eq) in anhydrous THF at 0 °C, add the TBAF solution (1.1 - 1.5 eq) dropwise.[14]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction time may vary depending on the substrate.[15]

  • Monitor the reaction progress by TLC.[16]

  • Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[14]

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[14]

For sensitive substrates where the basicity of TBAF may be problematic, buffering the reaction with acetic acid is recommended.[14]

Protection_Deprotection_Workflow Start Primary Alcohol (R-OH) Protection Protection (TpsCl, Imidazole, DMF) Start->Protection Protected Triphenylsilyl Ether (R-OTps) Protection->Protected Reaction Further Synthesis Steps (Various Reagents) Protected->Reaction Deprotection Deprotection (TBAF, THF) Protected->Deprotection Reaction->Protected Intermediate End Deprotected Alcohol (R-OH) Deprotection->End

Figure 1: A typical workflow for the protection of an alcohol as a triphenylsilyl ether, followed by further synthetic transformations and subsequent deprotection.

Beyond Protection: The Triphenylsilyl Group in Molecular Design

While its role as a protecting group is paramount, the influence of the triphenylsilyl group extends far beyond simply masking reactivity. Its steric and electronic properties can be strategically employed to control other aspects of molecular architecture and reactivity.

A Director of Stereochemistry

The substantial steric bulk of the triphenylsilyl group can be harnessed to direct the stereochemical outcome of reactions at neighboring centers. By blocking one face of a molecule, it can force an incoming reagent to attack from the less hindered side, thereby achieving high levels of stereoselectivity. This "steric directing" effect is a powerful tool in asymmetric synthesis, enabling the construction of complex chiral molecules with a high degree of precision. For instance, in the dihydroxylation of alkenes using osmium tetroxide, a bulky silyl ether can direct the osmylation to the opposite face of the double bond.[17][18][19]

Figure 2: A diagram illustrating the steric hindrance of the triphenylsilyl group, which blocks one face of the molecule and directs the approach of a reagent to the opposite, less hindered face.
An Architect in Crystal Engineering and Supramolecular Chemistry

In the solid state, the triphenylsilyl group plays a crucial role in dictating the packing of molecules in a crystal lattice. The rigid and well-defined geometry of the phenyl rings can lead to predictable intermolecular interactions, such as π-π stacking and C-H···π interactions.[20][21] These non-covalent interactions are the foundation of supramolecular chemistry and crystal engineering, where the goal is to design and synthesize molecules that self-assemble into well-defined, functional solid-state architectures.[22] The triphenylsilyl group can act as a "supramolecular synthon," a structural unit that reliably forms specific intermolecular interactions, guiding the formation of desired crystal packing motifs. For example, the introduction of triphenylsilyl groups has been shown to influence the self-assembly of fullerenes and other functional molecules.[23][24][25]

Applications in Drug Development and Materials Science

The unique properties of the triphenylsilyl group have led to its application in highly specialized and technologically important fields, including the synthesis of complex pharmaceuticals and the development of advanced organic materials.

A Valuable Tool in the Synthesis of Complex Therapeutics

The total synthesis of complex natural products, many of which are potent therapeutic agents, often requires a lengthy sequence of chemical reactions. The stability of the triphenylsilyl group makes it an ideal protecting group for such endeavors, where it must withstand a wide range of reaction conditions. While a definitive role for the triphenylsilyl group in the total synthesis of Paclitaxel (Taxol®) is not prominently documented in seminal works, the use of other silyl protecting groups is extensive.[26][27][28][29][30] However, the principles of its robust nature are directly applicable and have been employed in the synthesis of other complex molecules. In a recent study on the anticancer activity of furan-2(5H)-one derivatives, the introduction of various silyl groups, including bulky ones, was shown to modulate both the potency and selectivity of the compounds.[7] This highlights the potential of the triphenylsilyl group not only as a synthetic tool but also as a component of the final active pharmaceutical ingredient, where it can influence pharmacokinetic and pharmacodynamic properties.

A Key Component in Advanced Organic Materials

The incorporation of triphenylsilyl groups into organic molecules has been shown to have a profound impact on their photophysical and electronic properties.[31] This has led to their use in the design of materials for organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters.[12][13] The bulky and non-planar nature of the triphenylsilyl group can disrupt intermolecular packing in the solid state, which helps to prevent aggregation-induced quenching of luminescence and improves the morphological stability of thin films.[12][13] Furthermore, the high triplet energy of the triphenylsilyl moiety makes it a suitable host for blue phosphorescent emitters, which are crucial for full-color displays and white lighting applications.[12][13]

Table 3: Performance of OLEDs Employing Triphenylsilyl-Containing Host Materials

Host MaterialEmitterMax. External Quantum Efficiency (%)Turn-on Voltage (V)Emission ColorReference
SB-SiIr(ppy)₃9.63.9Green[31]
SB-SiIr(tpz)₃12.64.8Blue[31]
CzSiFIrpic10.7-Blue[12]
Triphenylsilane-fluorene hybridFIrpic10.7-Blue[13]

SB-Si: Triphenyl-9,9-spirobifluoren-2-yl silane; CzSi: 3,6-Bis(triphenylsilyl)carbazole.

The triphenylsilyl group has also been incorporated into conjugated polymers, such as polyfluorenes, to modify their solubility, thermal stability, and photophysical properties for applications in polymer-based OLEDs and other organic electronic devices.[32][33][34]

Conclusion

The triphenylsilyl group is far more than a simple protecting group; it is a versatile and powerful tool for molecular design. Its dominant steric presence provides exceptional stability and allows for precise control over stereochemistry, while its electronic properties can be used to fine-tune the characteristics of a molecule. From facilitating the synthesis of life-saving medicines to enabling the development of next-generation display technologies, the triphenylsilyl group continues to play a pivotal role in advancing the frontiers of chemical science. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of this remarkable functional group in their own scientific pursuits.

References

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  • Comparison of Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts for PHOLEDs
  • Determination of the Tolman cone angle
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  • Paclitaxel total synthesis
  • Computational assessment on the Tolman cone angles for P-ligands.
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  • Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes
  • A Values - Stereochemical and Conform
  • Silyl group deprotection by TBAF solution - YouTube
  • Synthesis and photophysical properties of polyfluorenes bearing silicon‐based functional groups
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  • Total Synthesis of Paclitaxel - Keio University
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  • New Host Material for High-Performance Blue Phosphorescent Organic Electroluminescent Devices
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  • Supramolecular Chemistry of Fullerenes
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  • Short and Scalable Synthesis of Plant‐Based Cholesterol in GMP Grade
  • The synthesis of cholesteryl alkyl ethers
  • Synthesis of ether lipids: n
  • Advances in the Structural Strategies of the Self-Assembly of Photoresponsive Supramolecular Systems
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  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central
  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry
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  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor
  • Cholesterol Synthesis | How Our Bodies Make Cholesterol - YouTube
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  • Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines
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Technical Guide: Solubility Profile of (4-Bromophenyl)triphenylsilane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromophenyl)triphenylsilane is a solid organosilicon compound with the chemical formula C₂₄H₁₉BrSi and a molecular weight of 415.40 g/mol .[1][2] Its structure, featuring a triphenylsilyl group attached to a brominated phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for more complex organosilane derivatives. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in research and development, enabling appropriate solvent selection for reactions, purifications, and formulations.

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and discusses the underlying chemical principles governing its solubility. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists.

Physicochemical Properties and Predicted Solubility

This compound is a white solid at room temperature.[3] The molecule possesses a significant nonpolar character due to the four phenyl rings. The presence of the bromine atom and the silicon-carbon bonds introduce some polarity, but the overall nature of the molecule is hydrophobic.

Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar or moderately polar aprotic solvents and lower solubility in highly polar and protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Hexane, ChloroformHighThe nonpolar nature of these solvents aligns well with the hydrophobic character of the tetraphenylsilane core.
Polar Aprotic Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM)Moderate to HighThese solvents possess a dipole moment that can interact with the polarizable phenyl rings and the C-Br bond, while their overall character is suitable to solvate the large nonpolar structure.
Polar Protic Ethanol, MethanolLowThe strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the large, nonpolar solute.
Highly Polar WaterInsolubleThe significant hydrophobic character of the molecule prevents dissolution in water.

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data for this compound, an experimental determination is necessary. The following is a robust, step-by-step protocol based on the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid.

I. Materials and Equipment
  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

II. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours B->C D Allow suspension to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Dilute the saturated solution F->G H Analyze by HPLC or GC against a calibration curve G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for the experimental determination of solubility.

III. Step-by-Step Protocol
  • Preparation of the Saturated Solution:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and filter the solution into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution by a validated HPLC or GC method. A reverse-phase HPLC method with a C18 column and a UV detector set to an appropriate wavelength (e.g., determined by a UV scan of the compound) is often suitable.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

  • Calculation:

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. The compound is a combustible solid.[1]

Conclusion

References

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The Enduring Versatility of Arylsilanes: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Arylsilane compounds, once a niche area of organosilicon chemistry, have blossomed into a cornerstone of modern synthetic and materials science. Their unique combination of stability, low toxicity, and versatile reactivity has positioned them as indispensable tools for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core principles of arylsilane chemistry, from their synthesis and fundamental properties to their ever-expanding applications. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of their reactivity, offering a robust resource for both seasoned experts and newcomers to the field.

Introduction: The Rise of the Aryl-Silicon Bond

The journey of arylsilanes from laboratory curiosities to essential reagents is a testament to the relentless pursuit of more efficient and sustainable chemical transformations. Unlike their more reactive organometallic counterparts, such as organomagnesium or organolithium reagents, arylsilanes offer a remarkable balance of stability and tunable reactivity. This inherent stability allows for a broader tolerance of functional groups and milder reaction conditions, simplifying complex synthetic routes and opening avenues for late-stage functionalization of intricate molecules.[1][2]

The C(sp²)–Si bond, the defining feature of arylsilanes, is characterized by its significant covalent character and the ability of the silicon atom to stabilize adjacent positive charge through hyperconjugation. This electronic feature is the lynchpin of their utility in a myriad of chemical transformations. This guide will navigate the essential facets of arylsilane chemistry, providing both the theoretical framework and practical insights necessary to harness their full potential.

The Synthetic Chemist's Toolkit: Crafting the Aryl-Silicon Bond

The accessibility of arylsilanes is a key driver of their widespread adoption. A variety of reliable methods exist for their preparation, each with its own set of advantages and substrate scope considerations.

The Classic Approach: Grignard and Organolithium Reagents

The reaction of pre-formed aryl Grignard or organolithium reagents with silicon electrophiles, such as chlorosilanes or alkoxysilanes, remains a workhorse for the synthesis of a wide array of arylsilanes.[3] This method is particularly valued for its simplicity and the ready availability of the starting materials.

The choice of silicon electrophile and reaction conditions can be tailored to achieve the desired degree of silylation. For instance, the use of tetraalkoxysilanes at low temperatures can favor the formation of mono- or diarylsiloxanes.[4]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with gentle heating to maintain a steady reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Silylation: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of trimethylchlorosilane (1.1 eq) in anhydrous diethyl ether via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford trimethyl(phenyl)silane.

The Power of Palladium: Catalytic Silylation of Aryl Halides

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylsilanes, offering milder conditions and broader functional group tolerance compared to traditional organometallic methods.[2][5] Palladium-catalyzed silylation of aryl halides with silylating agents like disilanes or hydrosilanes is a particularly powerful approach.[6]

The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the catalytic activity for the silylation of less reactive aryl chlorides.[5]

  • Reaction Setup: In a glovebox, combine 4-bromoanisole (1.0 mmol), hexamethyldisilane (1.5 mmol), Pd(dba)₂ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) in a reaction vial.

  • Solvent and Base Addition: Add a solution of a fluoride source (e.g., TBAF, 2.0 mmol) in an anhydrous solvent such as toluene.

  • Reaction and Monitoring: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

A Comparative Overview of Synthetic Methodologies
MethodAdvantagesDisadvantagesTypical YieldsKey References
Grignard/Organolithium Simple, inexpensive, wide range of silicon electrophilesLimited functional group tolerance, requires stoichiometric organometallic reagents60-90%,[3]
Palladium-Catalyzed Silylation Excellent functional group tolerance, milder conditions, catalyticMore expensive catalysts and ligands, may require optimization70-95%[2],[5]
Wurtz-Fittig Reaction One-pot procedureOften requires harsh conditions, can lead to side products30-70%

The Physicochemical Landscape of Arylsilanes

The unique properties of the aryl-silicon bond impart arylsilanes with distinct physicochemical characteristics that are central to their reactivity and applications.

PropertyTypical Value/ObservationSignificance
C-Si Bond Length ~1.85 ÅLonger and weaker than a C-C bond, facilitating cleavage in certain reactions.
Si-C-C Bond Angle (in the aromatic ring) ~120°Consistent with sp² hybridization of the aromatic carbon.
¹H NMR Protons on the silicon-bearing ring are slightly shielded compared to benzene.Useful for characterization.
¹³C NMR The ipso-carbon (silicon-bearing) is significantly shielded.A key diagnostic signal.
²⁹Si NMR Chemical shifts are sensitive to the substituents on both the silicon and the aryl ring.Provides detailed structural information.
IR Spectroscopy Characteristic Si-C stretching vibrations are observed.Aids in structural confirmation.

The Expanding Sphere of Applications

The versatility of arylsilanes has led to their application in a diverse range of chemical disciplines, from the synthesis of complex organic molecules to the development of advanced materials.

A Cornerstone of Cross-Coupling: The Hiyama Reaction

The Hiyama cross-coupling reaction, a palladium-catalyzed coupling of organosilanes with organic halides, has emerged as a powerful tool for the formation of carbon-carbon bonds.[1] Arylsilanes are particularly effective coupling partners in this reaction, offering a less toxic alternative to organotin and organoboron reagents.

The reaction is typically activated by a fluoride source, which forms a hypervalent silicate species, enhancing the nucleophilicity of the organic group attached to silicon and facilitating transmetalation to the palladium center.

Hiyama_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination ArAr ArAr Ar-Pd(II)-Ar'(L_n)->ArAr ArX ArX ArX->Ar-Pd(II)-X(L_n) ArSiR3 ArSiR3 ArSiR3->Ar-Pd(II)-X(L_n)

Figure 1: Catalytic cycle of the Hiyama cross-coupling reaction.

Precision in Electrophilic Substitution: The Power of ipso-Substitution

The C-Si bond in arylsilanes is susceptible to cleavage by electrophiles, leading to a highly regioselective substitution at the carbon atom originally bonded to silicon, a process known as ipso-substitution.[7] This reactivity is driven by the stabilization of the intermediate carbocation by the silicon atom through the β-silicon effect.

This predictable reactivity allows for the introduction of a wide range of functional groups onto the aromatic ring with exquisite control, a feature that is highly valuable in multi-step synthesis.[7]

Ipso_Substitution Arylsilane Ar-SiR3 Intermediate Wheland Intermediate (β-silyl carbocation) Arylsilane->Intermediate Electrophilic Attack Product Ar-E Intermediate->Product Loss of SiR3+ Electrophile E+ Electrophile->Intermediate

Figure 2: General mechanism of electrophilic ipso-substitution of an arylsilane.

Illuminating the Future: Arylsilanes in Materials Science

The unique electronic and photophysical properties of arylsilanes have made them attractive building blocks for organic electronic materials. In particular, they have found widespread application in organic light-emitting diodes (OLEDs). The incorporation of silyl groups can enhance the thermal stability, morphological stability, and charge-transporting properties of organic semiconductors.[8]

Tetraphenylsilane and its derivatives are commonly used as host materials in phosphorescent OLEDs due to their high triplet energies and good film-forming properties.

Enabling Complex Synthesis: Protecting Groups and Traceless Linkers

The stability of the C-Si bond under a variety of reaction conditions, coupled with its selective cleavage under specific conditions (e.g., with fluoride ions or strong acid), makes silyl groups excellent protecting groups for various functionalities. Furthermore, this "on-off" nature of the silyl group has been cleverly exploited in solid-phase synthesis, where arylsilanes can function as "traceless linkers," allowing for the attachment of a molecule to a solid support and its subsequent cleavage without leaving any residual functionality on the final product.

A New Frontier: Arylsilanes in Medicinal Chemistry

The incorporation of silicon into drug candidates is a rapidly growing area of medicinal chemistry. The replacement of a carbon atom with a silicon atom can have profound effects on a molecule's metabolic stability, lipophilicity, and biological activity. Arylsilanes are valuable intermediates in the synthesis of these silicon-containing drug analogues. The late-stage functionalization capabilities of arylsilanes are particularly attractive for the rapid generation of compound libraries for drug discovery programs.[1]

Future Outlook: The Road Ahead for Arylsilane Chemistry

The field of arylsilane chemistry continues to evolve at a rapid pace. The development of more efficient and sustainable catalytic methods for their synthesis, particularly those utilizing earth-abundant metals, is an area of intense research. Furthermore, the exploration of novel applications for arylsilanes in areas such as bio-orthogonal chemistry, advanced materials, and catalysis is expected to yield exciting new discoveries. As our understanding of the fundamental principles of arylsilane reactivity deepens, so too will our ability to harness their power to address some of the most pressing challenges in modern chemistry.

References

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  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-453). Wiley-VCH.
  • Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69(24), 8305–8314. [Link]
  • Murakami, K., Yorimitsu, H., & Oshima, K. (2009). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents. The Journal of Organic Chemistry, 74(3), 1415–1417. [Link]
  • Progress in the Preparation and Application of Arylsilane. (2023). Current Organic Chemistry, 27(1), 28-37. [Link]
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Methodological & Application

Application Notes & Protocols: Leveraging (4-Bromophenyl)triphenylsilane in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bifunctional Reagents in Complex Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has transformed the landscape of pharmaceuticals, materials science, and fine chemical production.[3][4] Within this context, the choice of substrates is paramount to the strategic design of complex molecules.

(4-Bromophenyl)triphenylsilane emerges as a particularly valuable building block due to its bifunctional nature. The molecule features a bromine atom on one phenyl ring, providing a reactive handle for Suzuki-Miyaura coupling. Simultaneously, the bulky and chemically distinct triphenylsilyl group offers a secondary site for potential transformations or can be leveraged to impart specific steric and electronic properties, such as thermal stability, to the final product.[5] This guide provides an in-depth exploration of the mechanistic underpinnings and practical application of this compound in Suzuki cross-coupling, offering detailed protocols for researchers in drug development and materials science.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The successful execution of this cycle is critically dependent on the interplay between the palladium catalyst, its associated ligands, and a base.

  • Oxidative Addition : The cycle commences with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[6] The process oxidizes the palladium center from Pd(0) to a square-planar Pd(II) species. The choice of phosphine ligands is crucial here, as they stabilize the palladium complex and their electron-donating ability can facilitate this oxidative addition step.[1]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. The role of the base is pivotal and primarily serves to activate the boronic acid. Two primary pathways are proposed for this activation: the "boronate pathway," where the base coordinates to the boron atom to form a more nucleophilic "ate" complex, and the "hydroxide pathway," where the base first exchanges with the halide on the palladium complex.[8][9] This newly formed organopalladium(II) intermediate now bears both organic partners.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[1][6] The steric bulk of the ligands can promote this final, product-releasing step.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl trans-Ar¹-Pd(II)L₂(X) (X = Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ Base PdII_Diaryl Ar¹-Pd(II)L₂(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² Product 4-(Triphenylsilyl)biphenyl Derivative (Ar¹-Ar²) RedElim->Product Reactant1 This compound (Ar¹-X) Reactant1->OxAdd Reactant2 Arylboronic Acid (Ar²-B(OH)₂) Reactant2->Transmetal caption Fig 1. Suzuki-Miyaura Catalytic Cycle.

Fig 1. Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a representative procedure for the coupling of this compound with a generic arylboronic acid. Reaction conditions, particularly temperature and duration, may require optimization depending on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas line

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be sufficiently dilute to ensure stirring.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable side reactions like boronic acid homocoupling.[10]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 4-(triphenylsilyl)biaryl product.

Workflow start Start setup 1. Combine Reactants (Ar-Br, Ar-B(OH)₂, Pd Catalyst, Base) in Schlenk Flask start->setup solvent 2. Add Dioxane/Water Solvent setup->solvent degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas react 4. Heat Reaction (e.g., 90°C) degas->react monitor 5. Monitor Progress via TLC/LC-MS react->monitor workup 6. Aqueous Workup (Cool, Dilute, Extract) monitor->workup Reaction Complete purify 7. Purify via Column Chromatography workup->purify product Isolated Product purify->product

Fig 2. Experimental Workflow Diagram.

Data Summary: Optimizing Reaction Parameters

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides general guidance for the coupling of this compound.

ParameterRecommended Reagent/ConditionRationale & Key Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable Pd(0) source. Using a Pd(II) precursor like Pd(OAc)₂ requires a ligand (e.g., SPhos, XPhos) which can offer higher activity for challenging substrates.[11][12]
Catalyst Loading 1-5 mol %Lower loadings (down to 0.001 mol %) are possible with highly active catalyst systems but 1-5% is a robust starting point for general applications.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a cost-effective and common choice. K₃PO₄ is a stronger base often used for less reactive substrates. Cs₂CO₃ is highly effective but more expensive.[1][12]
Base Equivalents 2.0 - 3.0 equiv.A stoichiometric excess of base is required to drive the formation of the active boronate species and neutralize byproducts.[13]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OA biphasic system is common, with the aqueous phase containing the inorganic base and the organic phase dissolving the substrates and catalyst.[1]
Temperature 80 - 110 °CMost Suzuki couplings with aryl bromides require heating. The optimal temperature depends on the reactivity of the coupling partners and the solvent's boiling point.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure thorough degassing; use fresh catalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).3. Increase reaction temperature.
Significant Starting Material Remaining 1. Reaction time too short.2. Catalyst deactivation.1. Extend the reaction time.2. Add a fresh portion of the catalyst.
Formation of Homocoupled Product 1. Presence of oxygen.2. Pd(II) species in the reaction mixture.1. Improve degassing procedure rigorously.[10]2. Use a Pd(0) source directly or ensure conditions favor reduction of Pd(II) precursor.
Debromination of Starting Material 1. Presence of protic impurities.2. Side reaction promoted by certain bases/solvents.1. Use anhydrous solvents.2. Screen alternative bases or solvent systems.

Conclusion

This compound is a versatile and powerful reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its dual functionality allows for the introduction of a bulky, well-defined triphenylsilyl moiety, which can be a terminal architectural feature or a synthetic handle for further molecular elaboration. By understanding the core reaction mechanism and carefully optimizing key parameters such as the catalyst system, base, and solvent, researchers can effectively utilize this building block to accelerate discovery in pharmaceutical and materials science. The protocols and guidelines presented here provide a solid foundation for the successful application of this compound in creating novel molecular entities.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Ciofini, I., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Various sources.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
  • Ciofini, I., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • (n.d.). Suzuki reaction. Wikipedia.
  • (n.d.). The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Autech.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • (2012). Suzuki Cross Coupling Reaction-A Review. ResearchGate.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Kim, J., & Park, S. B. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.
  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • Sedghi, R., et al. (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing).
  • Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Akram, M. S., et al. (2021). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (2023). Suzuki cross-coupling. Chemistry LibreTexts.
  • (2002). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate.
  • (2020). Suzuki cross-coupling reaction. YouTube.
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (2023). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. ResearchGate.

Sources

Palladium-catalyzed reactions involving (4-Bromophenyl)triphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Reactions of (4-Bromophenyl)triphenylsilane

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, this compound (CAS: 18737-40-1) emerges as a uniquely versatile building block for the construction of complex molecular architectures.[1] Its utility stems from a bifunctional nature: the aryl bromide moiety serves as a classical electrophilic partner in a host of palladium-catalyzed cross-coupling reactions, while the triphenylsilyl group imparts significant steric bulk and unique electronic properties, influencing reactivity and providing a stable scaffold.[1] This guide provides an in-depth exploration of the primary palladium-catalyzed transformations involving this reagent, offering both mechanistic insights and detailed, field-proven protocols for researchers in pharmaceuticals, materials science, and organic synthesis.

This compound Properties

PropertyValue
CAS Number 18737-40-1
Molecular Formula C₂₄H₁₉BrSi
Molecular Weight 415.40 g/mol
Form Solid

Mechanistic Cornerstone: The Palladium Catalytic Cycle

At the heart of these transformations lies the elegant and powerful Pd(0)/Pd(II) catalytic cycle. Understanding this fundamental process is critical to troubleshooting reactions and rationally designing new synthetic routes. The cycle generally proceeds through three key stages: oxidative addition, transmetalation (or a related step), and reductive elimination.[2][3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation : The nucleophilic coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium center, displacing the halide.[2]

  • Reductive Elimination : The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-M PdII_Diorg Ar-Pd(II)L₂(R') Transmetal->PdII_Diorg M-X RedElim Reductive Elimination PdII_Diorg->RedElim Ar-R' RedElim->Pd0

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds, celebrated for its mild conditions and the low toxicity of its boronic acid reagents.[4][5] Using this compound as the electrophile allows for the synthesis of sterically demanding biaryl structures containing a triphenylsilyl moiety.

Causality Behind the Protocol: The choice of a palladium source like Pd(PPh₃)₄ or generating the active catalyst from Pd₂(dba)₃ and a phosphine ligand is crucial. The ligands stabilize the palladium center and modulate its reactivity.[6] A base (e.g., K₃PO₄, Cs₂CO₃) is essential; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4][7] The solvent system, often a mixture like Dioxane/Water, ensures solubility for both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol %), or a combination of a palladium precursor like Pd₂(dba)₃ (1-2.5 mol %) and a ligand like SPhos or XPhos (2-10 mol %).

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution : Heat the reaction mixture with vigorous stirring to 80–100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerBaseCatalyst (mol%)SolventYield (%)
Phenylboronic acidK₃PO₄Pd(PPh₃)₄ (3)Dioxane/H₂O>90
4-Methoxyphenylboronic acidCs₂CO₃Pd₂(dba)₃/SPhos (2/4)Toluene~85-95
2-Thiopheneboronic acidK₂CO₃Pd(PPh₃)₄ (5)DMF~80-90

Application Note 2: Heck Reaction for Alkene Arylation

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted styrenes and other vinylarenes.[8][9] This reaction is distinguished by its excellent stereoselectivity, typically yielding the trans isomer.[8]

Causality Behind the Protocol: The mechanism deviates from the Suzuki reaction after oxidative addition. Instead of transmetalation, the alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-Aryl bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species.[10] A stoichiometric amount of base (often a hindered amine like triethylamine or diisopropylethylamine) is required to neutralize the HBr generated and regenerate the Pd(0) catalyst.[9]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Ar-Br Coord Alkene Coordination OxAdd->Coord Pd_Alkene [Ar-Pd(II)L(Alkene)]⁺ Coord->Pd_Alkene + Alkene - L Insert Migratory Insertion Pd_Alkene->Insert Pd_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂ Insert->Pd_Alkyl Beta β-Hydride Elimination Pd_Alkyl->Beta Pd_Hydride H-Pd(II)L₂(Br) Beta->Pd_Hydride + Arylated Alkene Regen Base (NR₃) Pd_Hydride->Regen Regen->Pd0 + [HNR₃]⁺Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Detailed Protocol: Heck Reaction
  • Reagent Preparation : In a Schlenk tube, combine this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂ at 2-5 mol %), and a phosphine ligand if required (e.g., PPh₃ or P(o-tol)₃ at 4-10 mol %).

  • Solvent and Reagent Addition : Add a polar aprotic solvent such as DMF or acetonitrile, followed by the alkene (1.2–2.0 equiv.) and a base like triethylamine (Et₃N, 2.0–3.0 equiv.).

  • Reaction Execution : Seal the tube and heat the mixture to 80–120 °C for 12–48 hours. The formation of triethylammonium bromide salt is often visible as a precipitate.

  • Work-up : After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Wash the combined organic extracts with water and brine, dry over MgSO₄, filter, and evaporate the solvent. Purify the residue via column chromatography. A recently reported protocol utilized tris(4-bromophenyl)(methyl)silane with 4-vinylpyridine to create a novel ligand.

Application Note 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[11][12] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[11][13]

Causality Behind the Protocol: The reaction involves two interconnected catalytic cycles.[13] The palladium cycle proceeds via oxidative addition as seen before. The copper cycle's role is to deprotonate the terminal alkyne (assisted by the amine base) to form a copper(I) acetylide intermediate.[13] This copper acetylide is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-Br complex, which is the rate-determining step.[13] Reductive elimination then yields the arylalkyne product. Copper-free versions have been developed but often require stronger bases or different ligands.[12][14]

Sonogashira_Dual_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Ar-Br (Oxidative Add.) PdII_Diorg Ar-Pd(II)L₂(C≡CR') PdII_Diorg->Pd0 Ar-C≡CR' (Reductive Elim.) CuX Cu(I)Br Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne H-C≡CR' / Base Cu_Alkyne->PdII_Aryl Transmetalation

Caption: Interconnected catalytic cycles in the Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling
  • Reagent Preparation : To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ at 1-3 mol %), and the copper co-catalyst (CuI at 2-5 mol %).

  • Solvent and Reagent Addition : Add a suitable solvent, typically an amine like triethylamine, which also serves as the base, often mixed with another solvent like THF or DMF. Add the terminal alkyne (1.1–1.5 equiv.).

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (40–60 °C). The reaction is often rapid, completing within 1–6 hours.

  • Work-up : Quench the reaction with saturated aqueous NH₄Cl solution or water. Extract with an organic solvent.

  • Purification : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

References

  • Hiyama Coupling. Organic Chemistry Portal. [Link]
  • The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Leading Organosilane, Organosilicon Supplier & Manufacturer. [Link]
  • Palladium-Catalyzed Direct Arylation of 2-Pyridylmethyl Silanes with Aryl Bromides. Organic Letters. [Link]
  • Palladium-catalyzed cross-coupling reactions of arylsiloxanes with aryl halides: application to solid-supported organic synthesis. PubMed. [Link]
  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry. [Link]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Organosilicon-Based Cross Coupling Reaction.
  • Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. PMC. [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research. [Link]
  • Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. European Journal of Chemistry. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. PMC. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Heck reaction. Wikipedia. [Link]
  • Cross-Coupling of Alkynylsilanes. Gelest. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Application of Green Chemistry for the One-pot Preparation of tris(4-bromophenyl)chlorosilane. International Journal of Applied Chemistry. [Link]
  • Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate core. European Journal of Chemistry. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
  • Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradi
  • Heck Reaction. Chemistry LibreTexts. [Link]
  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
  • Triphenylsilane. Organic Chemistry Portal. [Link]
  • Suzuki Coupling. YouTube. [Link]
  • (4-bromophenyl)-triphenylsilane.

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Application Note & Protocols: Strategic Functionalization of (4-Bromophenyl)triphenylsilane at the C-Br Bond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromophenyl)triphenylsilane is a pivotal building block in modern organic synthesis, offering a unique combination of steric bulk, high lipophilicity, and thermal stability imparted by the triphenylsilyl group. The bromine atom serves as a versatile synthetic handle, enabling a wide array of transformations crucial for the development of novel pharmaceuticals, organic electronics, and advanced materials.[1] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the high-efficiency functionalization of this compound via five principal reaction classes: organometallic formation (Grignard and Lithiation) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). Each section elucidates the underlying chemical principles, explains the rationale behind experimental choices, and presents robust, step-by-step protocols for immediate laboratory application.

Introduction: The Strategic Value of this compound

The strategic importance of this compound (CAS 18737-40-1) lies in its bifunctional nature. The triphenylsilyl moiety [(C₆H₅)₃Si-] is a large, three-dimensional group that can influence molecular packing in the solid state, enhance solubility in organic solvents, and provide thermal stability. The carbon-bromine (C-Br) bond on the phenyl ring is the point of reactivity, offering a reliable site for forming new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds. This dual-property profile makes it an indispensable precursor for creating complex molecular architectures where precise control over steric and electronic properties is paramount.

This document serves as a practical guide to unlocking the synthetic potential of this reagent. The protocols described herein are designed to be self-validating, providing a foundation for reproducible and scalable synthesis.

Overall Synthetic Strategy Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this compound, which are detailed in this application note.

G Start This compound Grignard Grignard Reagent (Ar-MgBr) Start->Grignard  Mg, THF Lithiation Aryllithium Reagent (Ar-Li) Start->Lithiation  n-BuLi or t-BuLi, THF Suzuki Biaryl Products Start->Suzuki  Ar'-B(OR)₂, Pd Cat. Sonogashira Aryl-Alkyne Products Start->Sonogashira  R-C≡CH, Pd/Cu Cat. Buchwald Aryl-Amine Products Start->Buchwald  R₂NH, Pd Cat. Electrophiles Trapping with Electrophiles (E+) Grignard->Electrophiles Lithiation->Electrophiles G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Coupling Partner, & Base B Add Catalyst & Ligand (often in glovebox) A->B C Add Anhydrous, Degassed Solvent B->C D Degas Mixture (Evacuate/Backfill Cycle) C->D E Heat to Target Temp under Inert Atmosphere D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool & Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry, Filter, & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Sources

Application Notes & Protocols: The Strategic Use of (4-Bromophenyl)triphenylsilane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

(4-Bromophenyl)triphenylsilane emerges as a highly strategic and versatile building block in the complex landscape of pharmaceutical synthesis. Its bifunctional nature, characterized by a reactive bromo-aryl moiety and a sterically demanding, stabilizing triphenylsilyl group, offers chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on robust, field-proven protocols for palladium-catalyzed cross-coupling reactions. We delve into the causality behind experimental choices, offering detailed methodologies and troubleshooting insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Value Proposition of Organosilanes in Medicinal Chemistry

The incorporation of silicon into small molecules provides unique opportunities for medicinal applications. Organosilicon compounds can offer enhanced potency and improved pharmacological attributes by modifying key physicochemical properties such as lipophilicity, metabolic stability, and cellular uptake.[1][2] this compound (BrPhSiPh₃) is a prime exemplar of a bifunctional reagent that leverages these benefits. It provides two distinct points for chemical manipulation:

  • The Aryl Bromide Handle: This site is a classical substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational for creating the carbon-carbon bonds that form the backbone of many active pharmaceutical ingredients (APIs).[3]

  • The Triphenylsilyl (TPS) Group: Far from being a passive spectator, the TPS group serves multiple strategic roles. It can act as a highly stable protecting group, significantly more resistant to acidic hydrolysis than common silyl ethers like TMS or TBDMS.[4] Its significant steric bulk can direct the regioselectivity of subsequent reactions and influence the conformational properties of the intermediate.

This document serves as a practical guide to harnessing the synthetic potential of this compound in the generation of high-value pharmaceutical intermediates.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is paramount for successful experimental design.

PropertyValueReference
CAS Number 18737-40-1[5]
Molecular Formula C₂₄H₁₉BrSi
Molecular Weight 415.40 g/mol
Appearance Solid

The core utility of this reagent stems from its dual reactivity, allowing for sequential and controlled functionalization. The C-Br bond is readily activated by palladium(0) catalysts, making it an excellent electrophile for coupling reactions. The triphenylsilyl group, conversely, is robust and generally unreactive under these conditions, ensuring it remains intact until a specific chemical transformation is desired.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The formation of biaryl and aryl-heteroaryl linkages is a critical step in the synthesis of countless pharmaceuticals. This compound is an exceptional starting material for these transformations. Below, we provide detailed protocols for two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura reaction and the Stille reaction.

The Suzuki-Miyaura Cross-Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction is celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6][7] It is the go-to method for synthesizing biaryl cores.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex transmetalation Transmetalation diaryl_pd_complex Ar-Pd(II)L₂-Ar' pd_complex->diaryl_pd_complex diaryl_pd_complex->pd0 reductive_elimination Reductive Elimination product_out Ar-Ar' (Pharmaceutical Intermediate) reductive_elimination->product_out arbr_in Ar-Br (this compound) arbr_in->oxidative_addition ar_boronic_in Ar'-B(OR)₂ (Boronic Acid/Ester) ar_boronic_in->transmetalation base_in Base (e.g., K₂CO₃) base_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Reagents & Materials

Reagent/MaterialPurposeTypical Example(s)Rationale
This compoundElectrophileN/AStarting material with the aryl bromide handle.
Arylboronic AcidNucleophilePhenylboronic acidThe source of the second aryl group.
Palladium CatalystCatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates the catalytic cycle. Pd(PPh₃)₄ is often used as it is pre-activated Pd(0).[8]
LigandCatalyst StabilizationPPh₃, SPhos, XPhosStabilizes the Pd center and modulates its reactivity.[9] Often implicit in Pd(PPh₃)₄.
BaseBoronate ActivationK₂CO₃, K₃PO₄, Cs₂CO₃Essential for activating the boronic acid to facilitate transmetalation.[7][10]
Solvent SystemReaction MediumToluene/Water, Dioxane/WaterA biphasic system is common, facilitating the dissolution of both organic and inorganic reagents.
Inert GasAtmosphere ControlNitrogen (N₂), Argon (Ar)Prevents oxidation and degradation of the Pd(0) catalyst.

Step-by-Step Methodology

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, typically in a 4:1 to 10:1 ratio) via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). For air-sensitive catalysts, this should be done in a glovebox or under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl intermediate.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a fresh batch of catalyst; Switch to a stronger base (e.g., K₃PO₄); Increase reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Ensure the reaction is thoroughly degassed; Use a more robust ligand.
Protodeboronation Excess water or base; Prolonged reaction time at high temp.Use stoichiometric base; Reduce reaction time once starting material is consumed.
The Stille Cross-Coupling: An Alternative Pathway

The Stille reaction offers a powerful alternative, particularly when the corresponding boronic acid is unstable or difficult to access.[11] It couples the aryl bromide with an organostannane reagent. While highly effective, the primary drawback is the toxicity of organotin compounds, requiring careful handling and purification procedures.[11]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex transmetalation Transmetalation diaryl_pd_complex Ar-Pd(II)L₂-Ar' pd_complex->diaryl_pd_complex diaryl_pd_complex->pd0 reductive_elimination Reductive Elimination product_out Ar-Ar' (Pharmaceutical Intermediate) reductive_elimination->product_out arbr_in Ar-Br (this compound) arbr_in->oxidative_addition ar_stannane_in Ar'-Sn(R)₃ (Organostannane) ar_stannane_in->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

This protocol outlines a general procedure for the Stille reaction.

Reagents & Materials

Reagent/MaterialPurposeTypical Example(s)Rationale
This compoundElectrophileN/AStarting material.
OrganostannaneNucleophileAryl-Sn(Bu)₃The source of the second aryl group. The rate of transfer is R: alkynyl > alkenyl > aryl > alkyl.
Palladium CatalystCatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Initiates the catalytic cycle.
Additive (Optional)Co-catalyst / Rate EnhancerCuI, CsFCu(I) salts can accelerate the transmetalation step.[11] Fluoride can activate the tin reagent.[12]
SolventReaction MediumTHF, Dioxane, TolueneAnhydrous, non-protic solvents are typically used.
Inert GasAtmosphere ControlNitrogen (N₂), Argon (Ar)Protects the catalyst from oxidation.

Step-by-Step Methodology

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

  • Reagent Addition: Add the organostannane reagent (1.05-1.2 eq) via syringe. If using an additive like CuI, add it at this stage.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the mixture to reflux (typically 65-100 °C) and monitor by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Work-up: After cooling, the reaction mixture can be quenched with an aqueous solution of KF. This precipitates the tin byproducts as insoluble fluorides, which can be removed by filtration through Celite.

  • Purification: The filtrate is extracted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Overall Synthetic Workflow

The following diagram illustrates the central role of this compound as a launchpad for generating diverse pharmaceutical intermediates through two primary cross-coupling pathways.

Overall_Workflow start This compound suzuki Suzuki-Miyaura Coupling + Arylboronic Acid + Pd Catalyst, Base start->suzuki Pathway 1 stille Stille Coupling + Organostannane + Pd Catalyst start->stille Pathway 2 intermediate 4-Aryl-(triphenylsilyl)benzene (Core Intermediate) suzuki->intermediate stille->intermediate api Further Synthetic Steps (e.g., functional group interconversion) intermediate->api final_product Complex Pharmaceutical Intermediate / API api->final_product

Caption: Strategic pathways from this compound to advanced intermediates.

Conclusion

This compound is a powerful and reliable reagent for the synthesis of pharmaceutical intermediates. Its bifunctional character allows for the strategic and efficient construction of complex molecules through well-established, robust palladium-catalyzed cross-coupling reactions. The bulky and stable triphenylsilyl group provides an additional element of control, influencing the properties of the resulting intermediates. By understanding the principles behind the protocols provided in this guide, researchers can confidently and effectively integrate this valuable building block into their drug discovery and development programs, accelerating the path to novel therapeutic agents.

References

  • The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Vertex AI Search.
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  • Organic Synthesis Drug Intermediates | Silane Silicone Manufacturer ZM Silane Limited. ZM Silane Limited.
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  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Europe PMC.
  • Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Wiley Online Library.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Intermediates For Active Pharmaceutical Ingredients (API)
  • Stille reaction. Wikipedia.
  • Stille Coupling. Organic Chemistry Portal.
  • (3-Bromophenyl)triphenylsilane synthesis. ChemicalBook.
  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Pharmaceutical Synthesis. Advancion.
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Application Notes and Protocols: Hydrosilylation of Alkenes with Triphenylsilane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, stands as a cornerstone reaction in organosilicon chemistry.[1][2] Its utility spans from the industrial production of silicones to the synthesis of complex molecules in pharmaceuticals and materials science.[3][4] This guide provides a comprehensive overview and detailed protocols for the hydrosilylation of alkenes using triphenylsilane and its derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common catalytic systems, provide step-by-step experimental procedures, and address common troubleshooting scenarios to empower researchers in achieving efficient and selective transformations.

Introduction: The Significance of Hydrosilylation

The formation of a stable carbon-silicon (C-Si) bond via hydrosilylation is an atom-economical and versatile transformation.[4] Triphenylsilane (Ph₃SiH) is a particularly valuable reagent in this context. Its crystalline nature makes it easy to handle, and the bulky phenyl groups often impart unique selectivity and stability to the resulting organosilane products. These products are not merely synthetic endpoints; they serve as versatile intermediates that can be transformed into a variety of functional groups, such as alcohols, through Tamao-Fleming oxidation, making them highly relevant in drug development and complex molecule synthesis.[5]

Reaction Mechanism: The Catalytic Cycle

The uncatalyzed addition of a Si-H bond to an alkene is kinetically prohibitive and requires catalysts, typically transition metal complexes, to proceed efficiently.[3] The most widely accepted pathway for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[1][3][6]

The key steps of the Chalk-Harrod mechanism are:

  • Oxidative Addition: The Si-H bond of triphenylsilane adds to the low-valent metal catalyst (e.g., Pt(0)), forming a metal-hydride-silyl complex.[1][7]

  • Alkene Coordination: The alkene substrate coordinates to the electron-deficient metal center.

  • Migratory Insertion: The alkene inserts into the metal-hydride (M-H) bond. This step is typically regioselective, with the hydride adding to the more substituted carbon, leading to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon of the alkene.[1][3]

  • Reductive Elimination: The final C-Si bond is formed through reductive elimination of the alkylsilyl product, regenerating the active catalyst for the next cycle.[3][6]

A less common pathway, the "modified Chalk-Harrod mechanism," involves the insertion of the alkene into the M-Si bond instead of the M-H bond.[3][8] The operative mechanism can depend on the specific catalyst, silane, and alkene used.[6]

Chalk-Harrod Mechanism M Catalyst [M] MA Oxidative Addition M->MA + Ph₃SiH C1 H-M-SiPh₃ MA->C1 MB Alkene Coordination C2 Alkene-M(H)SiPh₃ MB->C2 MC Migratory Insertion C3 Alkyl-M-SiPh₃ MC->C3 MD Reductive Elimination MD->M C1->MB + Alkene C2->MC C3->MD - Product

Caption: The Chalk-Harrod catalytic cycle for hydrosilylation.

Key Components and Experimental Considerations

Silane Reagent: Triphenylsilane

Triphenylsilane (Ph₃SiH) is a tertiary silane. Its reactivity is generally lower than that of chlorosilanes (like SiHCl₃) but greater than trialkylsilanes (like Et₃SiH).[9] It is an air-stable, white crystalline solid, simplifying handling compared to volatile or pyrophoric liquid silanes.

Alkene Substrate

The reactivity of the alkene is influenced by steric hindrance. Terminal alkenes (1-alkenes) are generally more reactive than internal alkenes.[9] Functional groups on the alkene can influence the reaction; while many are tolerated, groups that can coordinate to the metal catalyst (e.g., phosphines, thiols) may act as inhibitors.[10]

Catalyst Selection

The choice of catalyst is paramount for a successful hydrosilylation reaction. Platinum-based catalysts are highly effective and widely used.[3][4] However, rhodium, iridium, and other transition metals also exhibit catalytic activity.[3][11]

CatalystCommon NameFormula / DescriptionKey Characteristics & Insights
Platinum-based Speier's CatalystH₂PtCl₆ in isopropanolOne of the first highly effective catalysts.[2][12] Can be heterogeneous in non-polar media like silicone resins.[13] Sufficient for many standard transformations.
Platinum-based Karstedt's CatalystPt₂(dvtms)₃; a Pt(0) complex with divinyltetramethyldisiloxaneHomogeneous and highly soluble in organic solvents and silicones, making it a benchmark for industrial processes.[13][14][15] Extremely active, often used at ppm levels.[16]
Rhodium-based Wilkinson's CatalystRhCl(PPh₃)₃A versatile catalyst also used in hydrogenation.[1] Can be used to control stereoselectivity in certain cases. Often requires milder conditions than platinum catalysts.[17][18]
Other Metals Fe, Ni, Co ComplexesVariousLower cost alternatives to precious metals.[2] Their development is an active area of research, often requiring specific ligand systems to achieve high activity and selectivity.[19]

Expert Insight: For most lab-scale applications involving triphenylsilane, Karstedt's catalyst is an excellent starting point due to its high activity and solubility. It allows for reactions to proceed at lower temperatures and with very low catalyst loadings, minimizing side reactions and simplifying purification.

Detailed Experimental Protocol: A General Procedure

This protocol outlines a general method for the hydrosilylation of a terminal alkene with triphenylsilane using Karstedt's catalyst. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox.

Materials and Equipment
  • Reagents: Triphenylsilane, alkene substrate, Karstedt's catalyst (typically a solution in xylene, ~2% Pt), anhydrous toluene (or other suitable solvent).

  • Glassware: Schlenk flask, magnetic stir bar, rubber septa, syringes, needles.

  • Equipment: Schlenk line or glovebox, magnetic stirrer/hotplate, oil bath.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup A Dry Glassware (Oven/Flame Dry) B Assemble under Inert Gas Flow A->B C Add Alkene, Ph₃SiH, and Solvent B->C D Degas Solution (Freeze-Pump-Thaw x3) C->D E Add Karstedt's Catalyst via Syringe D->E F Heat to Reaction Temp (e.g., 60-80 °C) E->F G Monitor by TLC/GC-MS (Aliquot Sampling) F->G H Cool to RT upon Completion G->H I Remove Solvent in Vacuo H->I J Purify by Column Chromatography I->J

Caption: Standard workflow for a catalyzed hydrosilylation reaction.

Step-by-Step Protocol: Hydrosilylation of 1-Octene with Triphenylsilane
  • Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add triphenylsilane (1.30 g, 5.0 mmol, 1.0 equiv). Add 1-octene (0.70 g, 6.25 mmol, 1.25 equiv) via syringe, followed by 15 mL of anhydrous toluene.

    • Causality Note: A slight excess of the alkene is used to ensure complete consumption of the more valuable silane. Toluene is a common, inert solvent for this reaction.

  • Catalyst Addition: While stirring the solution, add Karstedt's catalyst (2% Pt in xylene, ~50 µL, ~0.0005 mmol Pt, 0.01 mol%) via microsyringe. The solution may turn a pale yellow or light brown.

    • Causality Note: The catalyst loading is kept very low (100 ppm) to maximize efficiency and minimize cost and potential side reactions like alkene isomerization.[3]

  • Reaction: Heat the reaction mixture in an oil bath to 70 °C.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the triphenylsilane spot/peak indicates reaction completion. This reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove the toluene and excess 1-octene.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure (octyl)triphenylsilane product.

ParameterValueRationale
Temperature 70 °CProvides sufficient thermal energy to drive the reaction without causing significant side reactions or catalyst decomposition.
Reaction Time 2–4 hoursTypical duration for this substrate combination and catalyst loading. Should be confirmed by reaction monitoring.
Catalyst Loading 0.01 mol% (100 ppm)Balances reaction rate with cost-effectiveness and minimizes potential for side reactions like alkene isomerization.[3]
Expected Yield >90%High yields are typical for this unhindered terminal alkene under optimized conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Catalyst Deactivation: Presence of oxygen, water, or other impurities (sulfur, amines).[10][20]Ensure all reagents and solvents are anhydrous and the system is rigorously inert. Purify reagents if necessary.[20]
Insufficient Temperature: Reaction may be too slow at the set temperature.Incrementally increase the temperature (e.g., in 10 °C steps) while monitoring for side product formation.
Alkene Isomerization Slow Hydrosilylation Rate: If the primary reaction is slow, the catalyst can promote isomerization of the terminal alkene to internal alkenes.[3][21]Increase catalyst loading slightly or use a more active catalyst. Ensure the reaction is not run for an unnecessarily long time after completion.
Dehydrogenative Silylation Side Reaction Pathway: Formation of a vinylsilane and H₂ gas. More common with certain catalysts (e.g., iron-based).[3]Switch to a more selective catalyst like Karstedt's. Ensure strict exclusion of protic impurities.
Formation of Platinum Black Catalyst Agglomeration/Decomposition: Can occur at high temperatures or with certain substrates, leading to catalyst deactivation.[2][3]Lower the reaction temperature. Use stabilizing ligands if the problem persists, or switch to a more stable catalyst formulation.

Safety Precautions

  • Reagents: While triphenylsilane is relatively benign, many other silanes can be corrosive, flammable, or release hydrogen gas upon contact with moisture.[22][23] Always consult the Safety Data Sheet (SDS) for each reagent.

  • Catalysts: Transition metal catalysts, particularly platinum compounds, should be handled with care. They can be toxic and may cause skin irritation.[10][24] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[24][25]

  • Inert Atmosphere: Reactions must be conducted under an inert atmosphere to prevent both catalyst deactivation and potential hazards associated with flammable byproducts or reagents.[20]

  • Ventilation: All operations should be performed in a well-ventilated fume hood.[22][23]

Conclusion

The hydrosilylation of alkenes with triphenylsilane is a robust and powerful method for forming C-Si bonds. A thorough understanding of the reaction mechanism, careful selection of the catalyst, and adherence to rigorous experimental technique are key to achieving high yields and selectivities. By following the protocols and troubleshooting guidance outlined in this document, researchers can effectively leverage this important transformation in their synthetic endeavors.

References

  • Guyo, P. M. (2015). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH.
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  • Semantic Scholar. (2017). Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane.
  • Liu, P., et al. (2019). Theoretical Study on the Rhodium-Catalyzed Hydrosilylation of C═C and C═O Double Bonds with Tertiary Silane. ACS Publications.
  • Johnson Matthey. (n.d.). Karstedt catalysts.
  • Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Publishing.
  • ResearchGate. (n.d.). Proposed reaction mechanism for the hydrosilylation of alkenes using a combination of TMDS and NaOMe.
  • Gelest. (2014). Platinum-Silica Catalyst - SAFETY DATA SHEET.
  • University of Arkansas. (n.d.). Silane Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety.
  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The initiation mechanisms for surface hydrosilylation with 1-alkenes.
  • Isère.gouv.fr. (2007). SAFE HANDLING OF SiH SILICONE PRODUCTS.
  • Knowledge. (2024). What precautions should be taken during the use of platinum catalyst.
  • RSC Advances. (n.d.). www.rsc.org/advances.
  • PubMed. (2024). Radical-Chain Hydrosilylation of Alkenes Enabled by Triplet Energy Transfer.
  • ResearchGate. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?.
  • Chakraborty, S., et al. (2016). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC - NIH.
  • Chemistry LibreTexts. (2023). Hydrosilylation.
  • Chemistry LibreTexts. (2021). 8.1: Hydrosilylation of Alkenes.
  • Stein, J., et al. (1999). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society, 121(16), 3693–3703.
  • Biswas, T. (2022). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube.
  • ResearchGate. (n.d.). Hydrosilylation reactions using secondary hydrosilanes.
  • ResearchGate. (n.d.). (PDF) Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity.
  • Ghorai, B., & Sarkar, B. (2018). Hydrosilylation Reactions Catalyzed by Rhenium. PMC - NIH.
  • ResearchGate. (2025). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective | Request PDF.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromophenyl)triphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Bromophenyl)triphenylsilane (CAS: 18737-40-1). This resource is designed for researchers, chemists, and process development professionals who utilize this critical intermediate in fields ranging from pharmaceuticals to materials science. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and purification challenges encountered during its synthesis.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound typically proceeds via the formation of an organometallic intermediate from a dibrominated benzene precursor, which then acts as a nucleophile towards an electrophilic silicon source. The two most prevalent and reliable methods are via organolithium or Grignard reagents.

  • Lithiation Route : This is often the preferred method, involving the selective monolithiation of 1,4-dibromobenzene using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with triphenylchlorosilane ((C₆H₅)₃SiCl). This reaction is typically performed at very low temperatures (e.g., -78 °C) to control selectivity.[1][2]

  • Grignard Route : This pathway involves the formation of a Grignard reagent, (4-bromophenyl)magnesium bromide, which is then reacted with triphenylchlorosilane. While effective, controlling the formation of the Grignard reagent and preventing side reactions can be challenging.[3][4]

Primary Synthetic Workflow: Lithiation Pathway

The following diagram illustrates the intended synthetic route via monolithiation of 1,4-dibromobenzene.

lithiation_pathway cluster_reagents Reagents 1,4-Dibromobenzene 1,4-Dibromobenzene 4-Bromophenyllithium 4-Bromophenyllithium 1,4-Dibromobenzene->4-Bromophenyllithium + n-BuLi -78°C, THF This compound This compound 4-Bromophenyllithium->this compound + (C₆H₅)₃SiCl n-BuLi n-BuLi (C₆H₅)₃SiCl (C₆H₅)₃SiCl

Caption: Intended reaction pathway for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a practical question-and-answer format.

Question 1: My final product is significantly contaminated with tetraphenylsilane. What is the cause and how can I prevent this?

Probable Causes:

The presence of tetraphenylsilane (Ph₄Si) indicates that phenyllithium or a phenyl Grignard reagent was present in your reaction mixture and reacted with your silicon electrophile.[5][6][7] This typically arises from two main sources:

  • Bromine-Lithium Exchange with Solvent or Product: If n-butyllithium is not consumed rapidly by the 1,4-dibromobenzene, it can react with an aromatic solvent (if used) or, more commonly, undergo a halogen-lithium exchange with the desired product, this compound. This generates phenyllithium in situ, which can then react with any remaining triphenylchlorosilane or even displace the bromo-phenyl group on the product to form tetraphenylsilane.

  • Formation of Dilithiated Species: If the addition of n-BuLi is too fast or the temperature is not sufficiently low, a second bromine-lithium exchange can occur on the initial 4-bromophenyllithium intermediate, forming 1,4-dilithiobenzene. This highly reactive species can lead to complex side products.

Proposed Solutions & Preventative Measures:

  • Control Reagent Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of 1,4-dibromobenzene relative to n-BuLi to ensure the organolithium is the limiting reagent.

  • Slow, Controlled Addition: Add the n-BuLi solution dropwise to the cooled solution of 1,4-dibromobenzene at -78 °C. A slow addition rate minimizes localized excess of the alkyllithium and reduces the chance of dilithiation.[1]

  • Maintain Low Temperature: Ensure the reaction temperature is strictly maintained at or below -78 °C during the lithiation step.[2]

  • Purification: Tetraphenylsilane and the desired product have very similar polarities, making separation by standard silica gel chromatography extremely difficult.[8] The primary method for removal is fractional recrystallization, often from a mixed solvent system like toluene/heptane or dichloromethane/methanol.

Question 2: I have a major byproduct with a mass corresponding to hexaphenyldisilane. How did this form?

Probable Causes:

Hexaphenyldisilane ((C₆H₅)₃Si-Si(C₆H₅)₃) is a classic byproduct of Wurtz-type coupling.[5] This occurs when your reaction conditions promote the reductive coupling of two molecules of triphenylchlorosilane.

  • Excess Reactive Metal: This is more common in Grignard or sodium-mediated syntheses where excess magnesium or sodium is present.[9][10]

  • Reductive Conditions: If the organolithium reagent acts as a reductant towards the triphenylchlorosilane, it can generate a triphenylsilyl radical or anion, which then dimerizes.

Proposed Solutions & Preventative Measures:

  • Reverse Addition: Instead of adding the silyl chloride to the organometallic solution, try a "reverse addition" where the generated 4-bromophenyllithium solution is slowly transferred via cannula into the cooled triphenylchlorosilane solution. This ensures the silyl chloride is always in excess, minimizing its opportunity to self-couple.

  • Avoid Excess Metal: If using a Grignard route, ensure all magnesium has been consumed before adding the silyl chloride.

Question 3: My yield is very low, and I've isolated triphenylsilanol and 4,4'-dibromobiphenyl. What went wrong?

Probable Causes:

This combination of byproducts points to two distinct issues: moisture contamination and premature homocoupling of the aryl bromide.

  • Triphenylsilanol ((C₆H₅)₃SiOH): This is the hydrolysis product of the starting material, triphenylchlorosilane. Its presence is a definitive indicator that water was introduced into the reaction, either from wet glassware, solvents, or the atmosphere. Organolithium and Grignard reagents are extremely sensitive to moisture.[3][11]

  • 4,4'-Dibromobiphenyl: This is a homocoupling product of the 4-bromophenyl intermediate. This side reaction is particularly prevalent in Grignard preparations where unreacted bromobenzene can couple with the formed Grignard reagent, a process favored by higher temperatures.[11] In lithiation reactions, it can suggest that the intermediate is not stable and is undergoing oxidative coupling.

Proposed Solutions & Preventative Measures:

  • Rigorous Anhydrous Technique: All glassware must be oven- or flame-dried immediately before use. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use syringe and cannula techniques under an inert atmosphere (Argon or Nitrogen) for all transfers.

  • Temperature Control: For Grignard reactions, initiate the reaction gently and maintain a controlled reflux; avoid excessive heating which promotes coupling.[11] For lithiation, maintain the temperature at -78 °C.

  • Reagent Quality: Use freshly opened or properly stored high-purity triphenylchlorosilane.

Side Reaction Pathways Diagram

side_reactions cluster_main Main Reaction cluster_side1 Homocoupling & Hydrolysis cluster_side2 Exchange & Over-Reaction 4-Bromophenyllithium 4-Bromophenyllithium Product This compound 4-Bromophenyllithium->Product Desired Path (Ph)3SiCl_main (C₆H₅)₃SiCl 4-Bromophenyllithium_side1 4-Bromophenyllithium Dibromobiphenyl 4,4'-Dibromobiphenyl 4-Bromophenyllithium_side1->Dibromobiphenyl Oxidative Coupling (Ph)3SiCl_side1 (C₆H₅)₃SiCl Triphenylsilanol Triphenylsilanol (Ph)3SiCl_side1->Triphenylsilanol + H₂O Product_side2 This compound Phenyllithium Phenyllithium (in situ) Product_side2->Phenyllithium + n-BuLi (Br/Li Exchange) Tetraphenylsilane Tetraphenylsilane Phenyllithium->Tetraphenylsilane + (C₆H₅)₃SiCl

Caption: Common side reaction pathways competing with the desired synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better, Grignard or lithiation?

For this specific transformation, the lithiation of 1,4-dibromobenzene at low temperature is often preferred due to higher regioselectivity and generally cleaner reaction profiles.[1][2] Grignard reagent formation can be difficult to initiate and control, and is more prone to Wurtz-type homocoupling side reactions.[11][12] However, the choice may also depend on available equipment, scale, and safety considerations, as n-BuLi is pyrophoric.

Q2: What are the critical parameters for controlling selectivity in the lithiation of 1,4-dibromobenzene?

The most critical parameter is temperature. The bromine-lithium exchange is extremely fast, even at -78 °C.[13] Maintaining this low temperature is crucial to prevent the migration of the lithium atom or a second lithiation event. The second most critical parameter is the rate of addition of n-BuLi; a slow, dropwise addition ensures that the reagent reacts as intended without building up local concentrations that could lead to side reactions.[2]

Q3: Can I use 1-bromo-4-iodobenzene to improve selectivity?

Yes, using 1-bromo-4-iodobenzene is an excellent strategy. The carbon-iodine bond is significantly more reactive towards lithium-halogen exchange than the carbon-bromine bond. This allows for highly selective lithiation at the iodine position, even at slightly higher temperatures than -78 °C, to form the 4-bromophenyllithium intermediate cleanly.[14]

Q4: My NMR shows unreacted triphenylchlorosilane and triphenylsilane. How can I remove them?

Triphenylchlorosilane can be removed during aqueous workup, as it will hydrolyze to triphenylsilanol. Triphenylsilanol is more polar than the product and can often be removed by column chromatography or by precipitation/recrystallization. Triphenylsilane (HSiPh₃), a potential byproduct from reduction, is very nonpolar and can be difficult to separate from the desired product.[8] Careful column chromatography with a nonpolar eluent system (e.g., hexane/toluene) may be effective. Alternatively, oxidation of the triphenylsilane to the more polar silanol could be attempted if the desired product is stable to the oxidation conditions.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: Under an inert atmosphere of dry Argon, add 1,4-dibromobenzene (1.1 eq) and anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a rubber septum.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0 eq, typically 1.6 M in hexanes) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting milky white suspension at -78 °C for 1 hour.[2]

  • Quenching: In a separate flame-dried flask, dissolve triphenylchlorosilane (1.05 eq) in anhydrous THF. Slowly add this solution to the 4-bromophenyllithium suspension at -78 °C via cannula.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).[2]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol).

Protocol 2: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of a hot "good" solvent (e.g., dichloromethane or toluene).

  • Slowly add a "poor" solvent (e.g., methanol or heptane) dropwise until the solution becomes faintly cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Section 5: Data Summary Table

Compound NameStructureMolecular Weight ( g/mol )Role in Synthesis
This compound Br-C₆H₄-Si(C₆H₅)₃419.41Desired Product
1,4-DibromobenzeneBr-C₆H₄-Br235.90Starting Material
Triphenylchlorosilane(C₆H₅)₃SiCl294.86Starting Material
Tetraphenylsilane(C₆H₅)₄Si336.50Side Product (Over-reaction)[5]
4,4'-DibromobiphenylBr-C₆H₄-C₆H₄-Br311.96Side Product (Homocoupling)
Triphenylsilanol(C₆H₅)₃SiOH276.40Side Product (Hydrolysis)
Hexaphenyldisilane(C₆H₅)₃Si-Si(C₆H₅)₃518.79Side Product (Wurtz Coupling)[5]
BiphenylC₆H₅-C₆H₅154.21Side Product (from Grignard route)[11]

References

  • Wurtz-Fittig Reaction - Organic Chemistry Portal. [Link]
  • Wurtz-Fittig Reaction - GeeksforGeeks. [Link]
  • Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained - Vedantu. [Link]
  • Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane - ChemBeq. [Link]
  • Wurtz–Fittig reaction - Wikipedia. [Link]
  • Chemistry Wurtz Fittig Reaction - S
  • The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis - ChemBeq. [Link]
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction - ResearchG
  • TETRAPHENYLSILANE|1048-08-4 - LookChem. [Link]
  • A Snippet of Grignard Reagent's Histroy - Indian Academy of Sciences. [Link]
  • This compound - Oakwood Chemical. [Link]
  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc. [Link]
  • Mechanism of Grignard Reagent Formation.
  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. [Link]
  • The Synthesis of 1-(4-Triethoxysilyl)phenyl)
  • Directed (ortho)
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  • Lithiation and Organolithium Reactions - Mettler Toledo. [Link]
  • Mechanism of aromatic lithiation reactions--Importance of steric factors - Indian Academy of Sciences. [Link]
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Technical Support Center: (4-Bromophenyl)triphenylsilane Stability and Desilylation Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organosilicon chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize (4-Bromophenyl)triphenylsilane in their synthetic workflows. Unintended desilylation is a common challenge that can lead to yield loss, product contamination, and deviations from the planned synthetic route. This document provides in-depth, evidence-based troubleshooting advice and preventative strategies in a direct question-and-answer format to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: I am observing significant loss of my this compound during my reaction, and I suspect desilylation. What are the most common causes?

A1: The cleavage of the aryl-silicon bond, often referred to as desilylation or protodesilylation, is a known reactivity pathway for arylsilanes. The stability of the C(sp²)–Si bond in this compound can be compromised under several conditions. The primary culprits are typically strong electrophiles, certain nucleophiles (especially fluoride ions), and specific acidic or basic conditions.

The aryl-silicon bond can be cleaved by both electrophilic and nucleophilic reagents.[1] For instance, in the presence of water, acid cleavage can occur.[1]

Key Factors Leading to Desilylation:

  • Electrophilic Cleavage: Strong acids (e.g., trifluoroacetic acid, perchloric acid) and other electrophilic reagents can protonate the aromatic ring, facilitating the cleavage of the C-Si bond.[2] This process is a form of electrophilic aromatic substitution where the silyl group is replaced by a proton (protodesilylation).

  • Nucleophilic Attack (Fluoride-Mediated): Fluoride ions (from sources like tetrabutylammonium fluoride - TBAF, cesium fluoride - CsF, or hydrofluoric acid - HF) have a very high affinity for silicon. They readily attack the silicon center, forming a hypervalent silicon intermediate that weakens and ultimately cleaves the C-Si bond. Traditional methods for desilylation often involve stoichiometric fluoride reagents.[3]

  • Strong Bases: While generally more stable to bases than to acids, strong basic conditions, particularly in the presence of a proton source (like water or alcohols), can promote desilylation.[4][5] The mechanism can involve the formation of a pentacoordinate silicon intermediate, which is then protonated.[4]

  • Lewis Acids: Certain Lewis acids can coordinate to the bromine atom or the aromatic ring, activating the molecule towards nucleophilic attack or rearrangement, which can lead to desilylation. Reports have indicated that aluminum chloride can cleave aryl-silicon bonds, especially in the presence of moisture.[1]

  • Transition Metal Catalysts: While this compound is often used in palladium-catalyzed cross-coupling reactions, certain conditions or side reactions can lead to C-Si bond cleavage.[6][7][8]

Q2: My reaction involves a palladium-catalyzed cross-coupling (e.g., Suzuki, Stille). How can I minimize desilylation as a side reaction?

A2: Palladium-catalyzed cross-coupling reactions are a primary application for this compound. While the C-Br bond is the intended site of reactivity, competitive C-Si bond cleavage can occur.

Troubleshooting & Prevention in Cross-Coupling Reactions:

  • Choice of Base: The base is crucial. While necessary for the catalytic cycle, overly harsh bases can promote desilylation. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides if desilylation is observed. The combination of a base and a proton source can facilitate protodesilylation.[4][9]

  • Fluoride Additives: Avoid fluoride-based additives or co-catalysts unless they are explicitly required for the desired transformation of the silyl group. If your reaction requires an activator for a different component, explore fluoride-free alternatives.[6]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including desilylation. Optimize for the lowest possible temperature and shortest time required for the completion of the primary reaction.

  • Ligand Selection: The choice of phosphine ligand can influence the reactivity of the palladium catalyst and potentially mitigate side reactions. Experiment with different ligands to find one that favors the desired C-Br bond activation over C-Si cleavage.

  • Moisture Control: Ensure anhydrous reaction conditions. Water can act as a proton source, leading to protodesilylation, especially under acidic or basic conditions.[1][4]

Below is a decision-making workflow for troubleshooting desilylation in a palladium-catalyzed cross-coupling reaction.

G start Desilylation Observed in Pd-Catalyzed Reaction check_base Is a strong base (e.g., alkoxide) being used? start->check_base check_fluoride Are fluoride additives present? check_base->check_fluoride No solution_base Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃) check_base->solution_base Yes check_conditions Are reaction temperature or time excessive? check_fluoride->check_conditions No solution_fluoride Use a fluoride-free alternative check_fluoride->solution_fluoride Yes check_moisture Is the reaction strictly anhydrous? check_conditions->check_moisture No solution_conditions Optimize for lower temperature and shorter reaction time check_conditions->solution_conditions Yes solution_moisture Ensure anhydrous solvents and reagents check_moisture->solution_moisture No end Desilylation Minimized check_moisture->end Yes solution_base->end solution_fluoride->end solution_conditions->end solution_moisture->end

Caption: Troubleshooting workflow for desilylation.

Q3: I need to perform a reaction under acidic conditions. How can I protect the triphenylsilyl group on my this compound?

A3: Protecting the triphenylsilyl group itself is not a standard procedure, as silyl groups are often considered protecting groups.[10][11][12][13] The key is to select reaction conditions that are compatible with the arylsilane moiety.

Strategies for Acidic Conditions:

  • Use the Mildest Acid Possible: If acidic conditions are unavoidable, use the mildest acid that will facilitate the desired reaction. Screen different acids (e.g., acetic acid vs. trifluoroacetic acid) and use the lowest effective concentration.

  • Aprotic Solvents: The rate of protodesilylation can be influenced by the solvent.[14] Using aprotic solvents can sometimes suppress this side reaction by limiting the availability of protons.

  • Steric Hindrance: The triphenylsilyl group is sterically bulky, which provides some kinetic stability against desilylation compared to smaller silyl groups like trimethylsilyl (TMS).[15][16]

  • Electronic Effects: The electron-withdrawing nature of the bromo substituent can slightly decrease the rate of electrophilic cleavage compared to electron-donating groups on the aromatic ring.[2]

  • Alternative Synthetic Route: If significant desilylation cannot be avoided, it may be necessary to reconsider the synthetic strategy. This could involve introducing the silyl group at a later stage or using an alternative synthetic equivalent for the this compound.

Q4: Are there any modern, milder methods for cleaving C-Si bonds that I should be aware of to understand the potential for unintended desilylation?

A4: Yes, recent research has focused on developing milder and more selective methods for C-Si bond cleavage. While these are intended for controlled deprotection, their underlying principles can help you understand and avoid unintentional desilylation.

  • Photocatalysis: Visible-light mediated methods using photocatalysts can achieve protodesilylation under very mild, metal- and base-free conditions.[3][17] Another approach involves the use of thiyl radicals generated from disulfides under visible light irradiation.[18][19][20] The presence of strong light sources in your lab could potentially contribute to minor degradation if photosensitive reagents are present.

  • Base-Catalyzed, Additive-Free Protodesilylation: Methods using catalytic amounts of bases like potassium trimethylsilanolate (KOTMS) in wet DMSO have been developed for efficient C-Si bond cleavage under mild conditions.[4][9] This highlights the importance of controlling both base concentration and the presence of proton sources like water.

The following table summarizes the key reagents and conditions known to cause desilylation of arylsilanes and suggests preventative measures.

Reagent/ConditionMechanism of DesilylationPreventative Measures / Alternatives
Strong Acids (e.g., TFA, HClO₄)Electrophilic Aromatic Substitution (Protodesilylation)[2]Use the mildest possible acid; minimize reaction time and temperature; use aprotic solvents.
Fluoride Sources (e.g., TBAF, CsF, HF)Nucleophilic attack on silicon, forming a hypervalent intermediate.[3]Avoid fluoride-containing reagents; use fluoride-free alternatives for activation steps.
Strong Bases (e.g., NaH, alkoxides)Base-catalyzed cleavage, often requiring a proton source.[4][5]Use milder bases (e.g., carbonates); ensure anhydrous conditions.
Lewis Acids (e.g., AlCl₃)Activation of the aryl-silicon bond, particularly with trace moisture.[1]Use rigorously dried Lewis acids and anhydrous conditions; consider alternative catalysts.
Visible Light/Photocatalysts Radical-mediated or photocatalytic C-Si bond cleavage.[3][17][18][19][20]Protect reaction from ambient light if photosensitizers or photocatalysts are present.
Experimental Protocol: Monitoring for Desilylation via Thin Layer Chromatography (TLC)

A simple and effective way to monitor your reaction for unwanted desilylation is through regular analysis by Thin Layer Chromatography (TLC).

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate, to be optimized)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

  • Capillary tubes for spotting

Procedure:

  • Prepare the Eluent: Choose a solvent system where your starting material, this compound, has an Rf value of approximately 0.4-0.6.

  • Spot the TLC Plate: On the baseline of the TLC plate, spot a sample of your starting material (as a reference), a co-spot (starting material and reaction mixture), and a sample of your reaction mixture at various time points (e.g., t=0, t=1h, t=2h, etc.).

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp. This compound and the desilylated product (bromobenzene) should be UV active.

    • The desilylated product, bromobenzene, is significantly less polar than the starting material and will have a much higher Rf value (closer to the solvent front).

    • The appearance and intensification of a new spot at a higher Rf corresponding to bromobenzene is a clear indicator of desilylation.

    • If necessary, use a chemical stain to visualize spots that are not UV active.

This monitoring protocol allows for the early detection of side reactions, enabling you to adjust conditions before significant loss of material occurs.

References

  • University of Leicester. (2015). Cleavage of aryl-silicon bonds by electrophilic reagents. Figshare. [Link]
  • University of Leicester. (2015). The cleavage of aryl-silicon bonds. University of Leicester research repository. [Link]
  • Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. [Link]
  • Fleming, I., & Michael, J. P. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 1549-1556. [Link]
  • Kuhlmann, J. H., Dickoff, J. H., & García Mancheño, O. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Chemistry – A European Journal, 29(12), e202203347. [Link]
  • Request PDF. (n.d.). The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives.
  • Request PDF. (n.d.). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes.
  • Fleming, I., & Urch, C. J. (1983). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1983, 1983-1987. [Link]
  • UC Research Repository. (n.d.). Base cleavage of the aryl-silicon bond.
  • Tlais, S. F., & Dudley, G. B. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(3), 1344–1348. [Link]
  • Wikipedia. (n.d.). Protecting group.
  • Kuhlmann, J. H., Dickoff, J. H., & García Mancheño, O. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Chemistry, 29(12), e202203347. [Link]
  • Kuhlmann, J. H., Uygur, M., & García Mancheño, O. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters, 24(7), 1515–1519. [Link]
  • Joe, C. L., & Doyle, A. G. (2019). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Angewandte Chemie International Edition, 58(39), 13957–13961. [Link]
  • Kuhlmann, J. H., Dickoff, J. H., & García Mancheño, O. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Chemistry – A European Journal, 29(12). [Link]
  • Kuhlmann, J. H., Uygur, M., & García Mancheño, O. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters, 24(7), 1515–1519. [Link]
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  • Request PDF. (n.d.). Mechanism of C-Si Bond Cleavage Using Lewis Bases (n → σ)*.
  • Organic Chemistry Portal. (n.d.). Synthesis of arylsilanes.
  • Wang, Z., Li, Y., Wang, X., Chen, Z., & Li, Y. (2023). Ring-opening silylation of N-arylindoles via endocyclic C–N bond cleavage triggered by silylboranes.
  • Wang, Z., Liu, S., Zhou, Q., & Xi, C. (2022). Sila-spirocyclization involving unstrained C(sp3)−Si bond cleavage.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Günther, T., Oestreich, M., & Wagner, C. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 27(19), 6667. [Link]
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of chemical research, 41(11), 1486–1499. [Link]
  • Request PDF. (n.d.). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Bernard, A. M., Frongia, A., Secci, F., & Spiga, M. (2009). Cyclization of Aryl Silanes with Unexpected Retention of Silicon. Organic Letters, 11(19), 4326–4329. [Link]
  • Michigan State University. (n.d.). Triphenylsilane.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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  • Organic Chemistry Portal. (n.d.). Triphenylsilane.
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Technical Support Center: Purifying Silylated Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of silylated compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the column chromatography of silylated molecules. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the integrity and success of your purification workflows.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that can arise during the column chromatography of silylated compounds. Each issue is analyzed from a mechanistic standpoint, followed by actionable, field-proven solutions.

Issue 1: My silylated compound is degrading on the silica gel column.

This is the most frequent challenge and is primarily due to the acidic nature of standard silica gel.[1][2] The silanol groups (Si-OH) on the silica surface can act as a proton source, catalyzing the hydrolysis of the silyl ether back to the parent alcohol, especially for more labile silyl groups like trimethylsilyl (TMS).[1][3]

  • Causality: The mechanism of acid-catalyzed desilylation involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by water or another protic species. The stability of silyl ethers towards acid generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[4][5][6]

  • Solutions:

    • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%).[1][7] This deactivates the acidic silanol groups.

    • Use a Buffered Mobile Phase: Add a small percentage of triethylamine or pyridine to the mobile phase to maintain neutral to slightly basic conditions throughout the purification.[1]

    • Choose an Alternative Stationary Phase: For extremely acid-sensitive compounds, consider using neutral alumina or a reversed-phase silica gel (e.g., C18).[8][9][10]

    • Expedite the Chromatography: The longer the compound remains on the column, the greater the chance of degradation.[1] Optimize your solvent system for a faster elution, aiming for an Rf value of around 0.3-0.4 for your target compound on TLC.[11][12]

Issue 2: My silylated compound is co-eluting with non-polar impurities.

Silylated compounds are generally less polar than their parent alcohols, which can lead to co-elution with other non-polar components of your reaction mixture.[13]

  • Causality: The separation on a normal-phase column is based on the polarity of the compounds.[14] If your silylated compound and an impurity have very similar polarities, they will travel through the column at similar rates.

  • Solutions:

    • Optimize the Mobile Phase: A less polar mobile phase will increase the retention of all compounds on the silica gel, potentially improving the separation between your product and impurities. Experiment with different ratios of non-polar (e.g., hexane, heptane) and moderately polar (e.g., ethyl acetate, dichloromethane) solvents.[11][15]

    • Employ a Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity.[7] This can help to first elute the most non-polar impurities, followed by your product, and then more polar impurities.

    • Consider Reversed-Phase Chromatography: If the impurities are significantly more or less hydrophobic than your silylated compound, reversed-phase chromatography may provide a better separation.[9][16] In this technique, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9][16]

Issue 3: I am experiencing poor recovery of my silylated compound from the column.

Low recovery can be due to several factors, including degradation on the column (as discussed in Issue 1) or irreversible adsorption.

  • Causality: Highly polar functional groups elsewhere in the molecule can lead to strong interactions with the silica gel, resulting in tailing and incomplete elution. In some cases, very non-polar silylated compounds can be difficult to redissolve from the silica if the column runs dry.

  • Solutions:

    • Address Potential Degradation: First, rule out on-column degradation by following the steps outlined in Issue 1.

    • Dry Loading: If your compound is not very soluble in the initial, non-polar mobile phase, consider dry loading.[17] This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then loaded onto the top of the column.[17][18]

    • Ensure Proper Column Packing and Running: A well-packed column without cracks or channels is crucial for good recovery.[12][14] Never let the solvent level drop below the top of the silica gel.[17]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my silylated compound?

For most applications, standard silica gel is a good starting point.[19] However, the choice depends on the stability of your silyl ether and the nature of the impurities.

  • Normal-Phase Silica Gel: The most common choice.[19] It's essential to consider its acidic nature and take precautions for acid-sensitive compounds.[1][2]

  • Neutral Alumina: A good alternative for acid-sensitive compounds.[15]

  • Reversed-Phase Silica (e.g., C18, C8): Useful when separating compounds based on hydrophobicity rather than polarity.[8][9] This can be advantageous if your silylated compound has a significantly different hydrophobicity compared to the impurities.

Q2: What is the best way to develop a mobile phase for purifying a silylated compound?

Thin-Layer Chromatography (TLC) is an indispensable tool for developing your mobile phase.[11][20]

  • Start with a Standard Solvent System: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common starting point.[11]

  • Aim for an Optimal Rf Value: The ideal Rf for the target compound on TLC is between 0.2 and 0.4.[11] This generally provides good separation on a column.

  • Adjust Polarity:

    • If the Rf is too low (compound stays near the baseline), increase the polarity of the mobile phase by adding more of the polar solvent.[11]

    • If the Rf is too high (compound runs with the solvent front), decrease the polarity by adding more of the non-polar solvent.[11]

  • Consider Additives for Basic Compounds: If your molecule contains a basic functional group (e.g., an amine), adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent tailing.[11]

Q3: How can I monitor the progress of my column chromatography?

TLC is also used to monitor the fractions collected from the column.[14]

  • Spot Fractions on a TLC Plate: Apply a small spot from each collected fraction onto a TLC plate. It's also helpful to spot your crude mixture and a pure standard (if available) for comparison.

  • Develop and Visualize: Develop the TLC plate in the same solvent system used for the column. Visualize the spots under a UV lamp (if your compounds are UV-active) or by using a staining agent.

  • Combine Pure Fractions: Combine the fractions that contain only your desired compound.

Q4: Can I use protic solvents like methanol in my mobile phase?

It is generally advisable to avoid protic solvents like methanol when purifying silylated compounds on silica gel.[1] Methanol can act as a nucleophile and facilitate the cleavage of the silyl ether, especially if the silica is acidic. If a highly polar solvent is required, consider using dichloromethane with a small percentage of methanol and the addition of triethylamine to suppress degradation.[1]

Silyl Ether Stability and Eluent Systems

The stability of the silyl ether protecting group is a critical factor in designing a successful purification strategy. The following table summarizes the relative stability of common silyl ethers and suggests starting eluent systems for their purification.

Silyl EtherRelative Stability (Acidic Conditions)Typical Eluent System (Normal Phase)Notes
TMS (Trimethylsilyl)1 (Least Stable)Hexane/Ethyl Acetate with 1-3% TriethylamineHighly prone to cleavage on silica gel.[1][2][3] Neutralization is crucial.
TES (Triethylsilyl)~64Hexane/Ethyl Acetate with 0.5-1% TriethylamineMore stable than TMS, but still requires precautions.[5]
TBDMS (tert-Butyldimethylsilyl)~20,000Hexane/Ethyl AcetateGenerally stable to standard silica gel chromatography.[5][21]
TIPS (Triisopropylsilyl)~700,000Hexane/Ethyl AcetateVery stable due to steric hindrance.[5]
TBDPS (tert-Butyldiphenylsilyl)~5,000,000 (Most Stable)Hexane/Ethyl AcetateExtremely robust and stable to a wide range of conditions.[5]

Experimental Protocol: A General Workflow for Purifying a Silylated Compound

This protocol provides a step-by-step guide for the flash column chromatography of a moderately stable silylated compound (e.g., a TBDMS ether).

  • TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various ratios of hexane/ethyl acetate to find a system that gives your target compound an Rf value of approximately 0.3.[11][12]

  • Column Preparation: a. Select a column of an appropriate size for the amount of crude material.[12] b. Pack the column with silica gel using either the "wet" or "dry" packing method, ensuring a homogenous and bubble-free packing.[12] c. For acid-sensitive compounds, pre-treat the silica with a triethylamine-containing eluent.[7]

  • Sample Loading: a. Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.[17] b. Carefully apply the sample to the top of the silica gel. c. Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by pre-adsorbing the sample onto a small amount of silica.[17][18]

  • Elution and Fraction Collection: a. Begin eluting the column with the chosen mobile phase, applying gentle pressure. b. Collect fractions of a consistent volume. c. Monitor the elution process by TLC.

  • Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified silylated compound.

Visualizing Key Concepts

Diagram 1: Silyl Ether Cleavage Mechanism on Acidic Silica Gel

G cluster_0 On Silica Surface Silyl_Ether R-O-SiR'3 Protonated_Ether R-O(H+)-SiR'3 Silyl_Ether->Protonated_Ether Protonation Alcohol R-OH (Product) Protonated_Ether->Alcohol Nucleophilic Attack (e.g., by H2O) Silylated_Silanol Si-O-SiR'3 Silanol Si-OH (Acidic Site)

Caption: Acid-catalyzed cleavage of a silyl ether on a silica gel surface.

Diagram 2: Decision Workflow for Troubleshooting Silyl Ether Purification

G Start Purification of Silylated Compound TLC Develop TLC Start->TLC Check_Stability Compound Stable on TLC? TLC->Check_Stability Degradation Degradation Observed Check_Stability->Degradation No Run_Column Run Column Check_Stability->Run_Column Yes Neutralize Neutralize Silica/Eluent (e.g., with Et3N) Degradation->Neutralize Alternative_Stationary Use Alumina or Reversed-Phase Degradation->Alternative_Stationary Neutralize->Run_Column Alternative_Stationary->Run_Column Check_Separation Good Separation? Run_Column->Check_Separation Co-elution Co-elution Check_Separation->Co-elution No Pure_Product Pure Product Isolated Check_Separation->Pure_Product Yes Optimize_Eluent Optimize Eluent (Polarity/Gradient) Co-elution->Optimize_Eluent Optimize_Eluent->Run_Column

Caption: A decision tree for troubleshooting common issues in silyl ether purification.

References

  • BenchChem Technical Support Team. (2025, November). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem. (n.d.).
  • ResearchGate. (2025, August 6). Deprotection of silyl ethers by using SO3H silica gel: Application to sugar, nucleoside, and alkaloid derivatives.
  • White, J. D., & Carter, R. G. (n.d.).
  • Wikipedia. (n.d.). Silyl ether. Wikipedia.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Gelest.
  • Reddit. (2022, July 29).
  • University of Rochester, Department of Chemistry. (n.d.).
  • SiliCycle. (n.d.).
  • Pharma Now. (n.d.).
  • SiliCycle. (2021, April 26).
  • University of Rochester, Department of Chemistry. (n.d.).
  • SiliCycle. (n.d.).
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • JoVE. (2025, June 19).
  • ChemistryViews. (2012, August 7).
  • AGA Analytical. (n.d.).
  • Request PDF. (2025, August 6).
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek.
  • University of Wisconsin-Madison. (n.d.).
  • SpringerLink. (n.d.). The Mobile Phase.
  • ResearchGate. (2018, January 25).

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Technical Support Center: Navigating Steric Hindrance in Reactions of (4-Bromophenyl)triphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Bromophenyl)triphenylsilane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the challenges posed by the significant steric bulk of the triphenylsilyl group. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve successful outcomes.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in organic synthesis, offering a versatile handle for the introduction of a triphenylsilyl-substituted phenyl group. However, the three phenyl rings of the triphenylsilyl moiety create a sterically demanding environment around the carbon-bromine bond. This steric hindrance can significantly impede the approach of reagents and catalysts, leading to sluggish or failed reactions.[1][2][3][4] Understanding and mitigating these steric effects is paramount for successful synthetic transformations.

This guide will delve into common palladium-catalyzed cross-coupling reactions and provide strategies to overcome the inherent steric challenges associated with this substrate.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates like this compound are common and typically stem from inefficient catalyst performance. The bulky triphenylsilyl group can hinder the oxidative addition of the aryl bromide to the palladium(0) catalyst, a critical step in the catalytic cycle.[5] Here’s a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection:

  • Move Beyond Standard Ligands: Traditional phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[6] The key is to employ bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, low-coordinate palladium(0) species.[7] This monoligated palladium complex is less sterically encumbered and can more readily undergo oxidative addition.[8]

  • Recommended Ligands: Consider screening a panel of "Buchwald-type" biaryl phosphine ligands or other bulky phosphines. Excellent starting points include:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • Tri(tert-butyl)phosphine (P(t-Bu)₃) [7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of bulky, electron-donating ligands that can be highly effective for coupling sterically hindered substrates.[9]

2. Choice of Base and Solvent:

  • Base Strength Matters: For sterically hindered couplings, stronger bases are often required to facilitate the transmetalation step.[6] While potassium carbonate (K₂CO₃) is a common choice, consider more potent bases like:

    • Potassium phosphate (K₃PO₄) [6][10]

    • Cesium carbonate (Cs₂CO₃) [6]

  • Solvent System: The choice of solvent can significantly influence reaction rates. Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane [10]

    • Toluene

    • Tetrahydrofuran (THF)

    • Mixtures of these solvents with water are also common.[10]

3. Reaction Temperature and Time:

  • Increased Temperature: Due to the higher activation energy associated with sterically hindered substrates, elevated temperatures are often necessary to drive the reaction to completion.[6] Monitor your reaction for potential decomposition at higher temperatures.

  • Extended Reaction Times: These reactions may proceed more slowly than couplings with less hindered substrates. Allow for longer reaction times and monitor progress by TLC or GC-MS.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, arylboronic acid, and base to a flame-dried flask. B 2. Evacuate and backfill with inert gas (Ar or N₂). A->B C 3. Add Pd catalyst and bulky phosphine ligand. B->C D 4. Add degassed solvent. C->D E 5. Heat the reaction mixture (e.g., 80-110 °C). D->E F 6. Monitor reaction progress (TLC, GC-MS). E->F G 7. Cool to room temperature and quench. F->G H 8. Extract with an organic solvent. G->H I 9. Purify by column chromatography. H->I Heck_Reaction_Troubleshooting cluster_problem Problem cluster_solutions Troubleshooting Steps Problem Low/No Yield in Heck Reaction Ligand 1. Change Ligand: - P(t-Bu)₃ - NHC Ligands Problem->Ligand Primary Cause: Inefficient Catalyst Base 2. Change Base: - K₂CO₃ - Cs₂CO₃ Ligand->Base Secondary Optimization Solvent 3. Change Solvent: - DMF - DMAc Base->Solvent Further Optimization Temp 4. Increase Temperature Solvent->Temp Further Optimization

Caption: Troubleshooting flowchart for Heck reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in nucleophilic aromatic substitution (SNAr) reactions?

A1: The triphenylsilyl group is sterically very large, effectively shielding the aromatic ring from nucleophilic attack. [1][2][3][4]For an SNAr reaction to occur, the nucleophile must attack the carbon bearing the leaving group, forming a Meisenheimer complex. The bulky triphenylsilyl group physically blocks this approach. [11]Additionally, the triphenylsilyl group is not a strong electron-withdrawing group, which is typically required to stabilize the negative charge in the Meisenheimer intermediate and activate the ring towards nucleophilic attack. [11] Q2: Are Sonogashira couplings with this compound feasible?

A2: Yes, Sonogashira couplings are feasible, but they are subject to the same steric challenges as other cross-coupling reactions. The key to success lies in using a catalyst system that can overcome the steric hindrance.

  • Copper-Free Conditions: For sterically hindered substrates, copper-free Sonogashira conditions can sometimes be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. [12]* Bulky, Electron-Rich Ligands: As with Suzuki and Heck reactions, the use of bulky, electron-rich phosphine ligands or NHC ligands is highly recommended to promote the oxidative addition step. [12][13]* Base Selection: An amine base, such as diethylamine or diisopropylamine, is typically used. [14] Table 2: General Recommendations for Cross-Coupling Reactions

ReactionRecommended Ligand TypeRecommended BaseKey Consideration
Suzuki-Miyaura Bulky Biaryl Phosphines (SPhos, XPhos)K₃PO₄, Cs₂CO₃Overcoming slow oxidative addition and transmetalation.
Heck Bulky Monodentate Phosphines (P(t-Bu)₃), NHCsK₂CO₃, Cs₂CO₃Facilitating the formation of the palladium-alkene complex.
Sonogashira Bulky, Electron-Rich PhosphinesAmine bases (e.g., Et₂NH, i-Pr₂NH)Minimizing alkyne homocoupling. [15]
Buchwald-Hartwig Bulky Biaryl PhosphinesNaOt-Bu, K₃PO₄The choice of ligand is critical for coupling with hindered amines. [16][17][18]

Q3: Can the triphenylsilyl group be cleaved after the coupling reaction?

A3: Yes, the triphenylsilyl group can be removed if desired. This is typically achieved through protodesilylation using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions (e.g., trifluoroacetic acid). This two-step strategy of coupling followed by desilylation can be a useful method for the synthesis of substituted phenyl compounds that are otherwise difficult to access.

References

  • Vertex AI Search. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF.
  • NIH. (2020, February 18). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ACS Publications. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Wikipedia. (n.d.). Heck reaction.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • YouTube. (2020, July 25). Sonogashira Coupling.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • YouTube. (2016, August 10). Sonogashira Coupling Reaction.
  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions.
  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2020, July 11). Suzuki Coupling.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex.

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Technical Support Center: Large-Scale Synthesis of (4-Bromophenyl)triphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (4-Bromophenyl)triphenylsilane. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this critical organosilicon intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to navigate the challenges inherent in scaling up this synthesis.

This compound is a versatile building block in organic electronics, material science, and pharmaceutical development, primarily utilized in cross-coupling reactions to construct complex molecular architectures.[1] While its synthesis appears straightforward, transitioning from bench-scale to large-scale production introduces significant hurdles related to safety, yield, and purity. This guide addresses the most common issues encountered in the field through a practical, troubleshooting-oriented Q&A format.

Part 1: Troubleshooting Guide

This section directly addresses specific experimental failures. The answers are grounded in mechanistic principles to empower you to diagnose and solve problems effectively.

Q1: My Grignard reaction for preparing the 4-bromophenylmagnesium bromide intermediate fails to initiate. What are the common causes and how can I resolve this?

A1: Failure of Grignard reaction initiation is one of the most frequent challenges, especially at scale. The root cause is almost always the passivation of the magnesium metal surface or the presence of inhibitors.

  • Causality & Diagnosis: The Grignard reagent is a potent nucleophile and base, making it highly reactive with protic substances like water.[2] Even atmospheric moisture can be sufficient to quench the initial formation of the organomagnesium species, which occurs on the surface of the magnesium turnings. The magnesium surface can also be coated with a layer of magnesium oxide, which prevents its reaction with the aryl halide.

  • Troubleshooting Steps:

    • Ensure Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying and cooling under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents, particularly tetrahydrofuran (THF) or diethyl ether, must be anhydrous. Using freshly distilled solvent over a suitable drying agent like sodium-benzophenone is best practice.[4]

    • Activate the Magnesium: The passivating magnesium oxide layer must be disrupted. Several methods are effective:

      • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.

      • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.[2] Other activators include 1,2-dibromoethane; its reaction with magnesium produces ethylene gas and MgBr₂, which helps to chemically clean the surface.

    • Initiate with a Concentrate: Add a small portion of the 1,4-dibromobenzene (or other aryl halide) to the activated magnesium in a minimal amount of solvent. Gentle warming with a heat gun may be required to start the reaction, which is often indicated by slight bubbling or a localized increase in temperature.[2] Once initiated, the remaining aryl halide, diluted in the bulk of the solvent, can be added slowly.

    • Check Reagent Purity: Ensure the 1,4-dibromobenzene is free from acidic impurities or significant moisture.

Q2: My reaction yield is consistently low, and I observe the formation of significant biphenyl or dehalogenated (triphenylsilane) byproducts. What is happening and how can I improve the yield?

A2: Low yields are typically due to competing side reactions that consume the Grignard reagent or starting materials. The formation of biphenyl (from Wurtz-type coupling) and triphenylsilane are common culprits.

  • Causality & Diagnosis:

    • Dehalogenated Byproducts: The formation of dehalogenated aromatics (Ar-H) can occur if the Grignard reagent is quenched by trace amounts of water or other protic impurities during the reaction or workup.[5][6]

    • Homocoupling (Biphenyl Formation): While less common with palladium or nickel catalysis, some homocoupling of the Grignard reagent can occur, especially at elevated temperatures.

    • Over-addition: The primary challenge is often the reaction of the initially formed this compound with another equivalent of the Grignard reagent, leading to the formation of undesired diarylated or triarylated silanes.[5][7] This is a significant issue when using tetraalkoxysilanes as the silicon source.

  • Optimization Strategies:

    • Control the Addition Rate: The addition of the aryl halide to the magnesium must be slow and controlled. A rapid addition can cause the reaction to become too vigorous, leading to side reactions and potential runaway scenarios.[3][8] Similarly, the addition of the formed Grignard reagent to the chlorotriphenylsilane should be carefully controlled.

    • Maintain Low Temperatures: Silylation at low temperatures (-30 °C to -78 °C) significantly favors the formation of the desired mono-arylated product over di- and tri-arylated byproducts.[5][6][7] This is because the lower temperature reduces the rate of the competing over-addition reactions.

    • Employ "Inverse Addition": Instead of adding the chlorotriphenylsilane to the Grignard reagent, slowly add the Grignard reagent to a solution of the chlorotriphenylsilane. This ensures that the silane is always in excess relative to the Grignard reagent, statistically minimizing the chance of a second addition to the product molecule.

    • Stoichiometric Control: Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) to ensure full consumption of the more valuable chlorotriphenylsilane, but avoid a large excess which promotes byproduct formation.

Q3: I'm struggling with the final purification. The product co-elutes with triphenylsilane or other byproducts during column chromatography. What are the best purification methods at scale?

A3: Purifying tetra-aryl silanes is notoriously difficult due to their similar polarities and high crystallinity. Column chromatography is often impractical at a large scale.

  • Causality & Diagnosis: this compound and potential byproducts like tetraphenylsilane or unreacted triphenylsilane are all large, nonpolar, aromatic compounds. Their solubility and adsorption properties are very similar, leading to poor separation (low ΔRf) on standard silica gel.[9]

  • Purification Workflow:

    • Aqueous Workup: First, quench the reaction carefully by pouring it onto an acidic aqueous solution (e.g., saturated NH₄Cl or dilute HCl) to dissolve magnesium salts.

    • Solvent Extraction & Washing: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer to remove water-soluble impurities.

    • Recrystallization (Primary Method): This is the most effective and scalable method. The key is finding a suitable solvent system.

      • Solvent Screening: Test various solvents. A good system is one where the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for aryl silanes include mixed solvent systems like ethanol/dichloromethane, heptane/ethyl acetate, or isopropanol.[10]

      • Procedure: Dissolve the crude material in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cool further in an ice bath or refrigerator to maximize recovery.

    • Slurry Washing: If recrystallization does not provide sufficient purity, washing the crude solid with a solvent in which the impurities are more soluble than the product can be effective. For example, a cold hexane or pentane wash can sometimes remove less polar impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up the synthesis of this compound via the Grignard route?

A1: Safety is paramount. The primary hazard of a large-scale Grignard reaction is fire.[3][8]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. Inadequate cooling or too rapid addition of the halide can lead to a runaway reaction where the solvent boils violently.[8] Ensure your reactor has adequate cooling capacity and a reliable monitoring system.

  • Flammable Solvents: THF and diethyl ether are extremely flammable.[2] All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) away from ignition sources, using intrinsically safe equipment.

  • Pyrophoric Reagents: While the Grignard reagent itself is not typically pyrophoric, some commercially available organolithium reagents used in alternative syntheses are.[11] Handling requires specialized air-free techniques.

  • Quenching: The quenching of excess Grignard reagent is also highly exothermic. The reaction mixture should be added slowly to the quenching solution with vigorous stirring and cooling. Never add water or acid directly to the bulk Grignard solution.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a face shield, and a flame-resistant lab coat.[3][8] Working alone when performing large-scale Grignard reactions is strongly discouraged.[3][11]

Q2: Besides the Grignard route, are there viable alternative synthetic pathways for large-scale production?

A2: Yes, while the Grignard reaction is common, other methods can be advantageous depending on functional group tolerance and available starting materials.

  • Organolithium Route: Using an organolithium reagent, such as n-butyllithium, to perform a lithium-halogen exchange with 1,4-dibromobenzene at low temperature (-78 °C), followed by quenching with chlorotriphenylsilane, is a very effective method.[12] This route can sometimes offer higher yields and cleaner reactions but requires handling of more hazardous organolithium reagents.[11]

  • Palladium-Catalyzed Cross-Coupling: While less direct, a Kumada coupling reaction could theoretically be used. This involves reacting the Grignard reagent (4-bromophenylmagnesium bromide) with a silyl halide in the presence of a palladium or nickel catalyst.[13][14] This approach is powerful but adds the cost and complexity of the catalyst and ligands.

Q3: How can I effectively monitor the progress of the Grignard formation and the subsequent silylation reaction?

A3: Monitoring is crucial for process control.

  • Grignard Formation: This is difficult to monitor directly. The most common method is visual confirmation of initiation (bubbling, heat) and ensuring the magnesium is consumed over time. For quantitative analysis, a sample can be quenched and titrated (e.g., with a standardized solution of sec-butanol in xylene using a colorimetric indicator).

  • Silylation Reaction: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are effective. Periodically take a small aliquot from the reaction, quench it carefully, and analyze the organic components. This allows you to track the consumption of the chlorotriphenylsilane and the appearance of the product, helping you determine the reaction endpoint.

Part 3: Protocols & Data

Table 1: Typical Reaction Parameters for Grignard-based Synthesis
ParameterValueRationale & Expert Notes
Reagents 1,4-Dibromobenzene, Mg turnings, Chlorotriphenylsilane1,4-dibromobenzene is a cost-effective starting material.
Stoichiometry Mg: 1.2 eq; 1,4-Dibromobenzene: 1.1 eq; Chlorotriphenylsilane: 1.0 eqA slight excess of Mg ensures complete conversion of the halide. A slight excess of the Grignard reagent ensures full consumption of the silane.
Solvent Anhydrous Tetrahydrofuran (THF)THF is preferred over diethyl ether for its higher boiling point and better ability to solvate the Grignard reagent.[3]
Temperature Grignard Formation: 35-45 °C (reflux); Silylation: -10 °C to 0 °CGentle reflux aids Grignard formation. The subsequent silylation must be done at a reduced temperature to minimize byproduct formation.
Reaction Time Grignard Formation: 2-4 hours; Silylation: 4-12 hoursMonitor by TLC or GC to confirm completion.
Typical Yield 70-85% (after purification)Yield is highly dependent on rigorous anhydrous technique and temperature control.
Detailed Experimental Protocol: Large-Scale Synthesis

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory or manufacturing environment. A thorough hazard analysis must be conducted before proceeding.

  • Reactor Preparation: A 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet is rendered anhydrous by oven drying or purging with hot nitrogen.

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.2 eq). Under a nitrogen atmosphere, add a small crystal of iodine.

  • Grignard Formation: Add 5 L of anhydrous THF to the reactor. In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.1 eq) in 15 L of anhydrous THF. Add ~200 mL of this solution to the magnesium to initiate the reaction. Once initiated (observed by a temperature rise), slowly add the remaining solution over 2-3 hours, maintaining a gentle reflux (35-45 °C) using external cooling as needed. After the addition is complete, stir for an additional 1-2 hours until most of the magnesium is consumed.

  • Silylation: Cool the freshly prepared Grignard solution to -10 °C. In a separate, dry vessel, dissolve chlorotriphenylsilane (1.0 eq) in 10 L of anhydrous THF. Slowly add this silane solution to the cold Grignard reagent over 2-3 hours, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until GC/TLC analysis shows complete consumption of chlorotriphenylsilane).

  • Workup: Cool the reactor to 0-5 °C. In a separate vessel, prepare a solution of saturated aqueous ammonium chloride (20 L). Slowly transfer the reaction mixture into the ammonium chloride solution with vigorous stirring.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 L). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude solid.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/dichloromethane) to yield pure this compound as a white solid.

Part 4: Visualization

Troubleshooting Workflow: Grignard Reaction Initiation Failure

The following diagram outlines the logical decision-making process for troubleshooting a stalled Grignard reaction.

G Workflow for Troubleshooting Grignard Initiation start Reaction Fails to Initiate (No exotherm, no Mg consumption) check_moisture Are all reagents and glassware rigorously anhydrous? start->check_moisture dry_system Action: Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvent. check_moisture->dry_system No check_mg Is the Magnesium surface active? check_moisture->check_mg Yes dry_system->check_moisture Re-evaluate activate_mg Action: Add an iodine crystal or 1,2-dibromoethane. Use mechanical stirring. check_mg->activate_mg No check_temp Is local concentration/temperature sufficient for initiation? check_mg->check_temp Yes activate_mg->check_mg Re-evaluate initiate Action: Add a small amount of halide solution. Apply gentle local heating (heat gun). check_temp->initiate No success Reaction Initiates Successfully check_temp->success Yes initiate->check_temp Re-evaluate

Caption: A decision tree for diagnosing and solving Grignard reaction initiation issues.

Part 5: References

  • Developing SOPs for Hazardous Chemical Manipulations. Google, Inc.3

  • Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. PubMed.5

  • Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. American Chemical Society.6

  • Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane. Autech Industry.15

  • Grignard Reaction. American Chemical Society.8

  • What are Grignard reagent preparation precautions during preparation? Quora.2

  • Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry - ACS Publications.7

  • Grignard reaction safety. YouTube.16

  • Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates | Request PDF. ResearchGate.4

  • Kumada Coupling. NROChemistry.13

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of Tennessee, Knoxville.11

  • The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Autech Industry.1

  • Kumada coupling. Wikipedia.14

  • (3-Bromophenyl)triphenylsilane synthesis. ChemicalBook.12

  • The solvent is evaporated under reduced pressure... Organic Syntheses Procedure.10

  • Removing remaining triphenylsilane in hydrosilylation reaction. Reddit.9

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Validation & Comparative

The Unseen Advantages of (4-Bromophenyl)triphenylsilane: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and materials science, the choice of reagents is paramount to achieving desired outcomes with efficiency, stability, and precision. While traditional reagents like boronic acids have long been the workhorses of cross-coupling reactions, a new class of compounds is emerging that offers significant, often overlooked, advantages. This guide provides an in-depth technical comparison of (4-Bromophenyl)triphenylsilane against these traditional reagents, supported by scientific principles and experimental insights. We will explore how the unique properties of the triphenylsilyl group can lead to superior performance in a range of applications, from complex molecule synthesis to the fabrication of next-generation organic electronics.

The Challenge with Traditional Reagents: A Case for Innovation

Boronic acids and their derivatives, staples in Suzuki-Miyaura cross-coupling, are not without their limitations. Issues such as instability towards air and moisture, propensity for protodeboronation, and the potential for homocoupling can lead to reduced yields and complex purification procedures.[1][2] These challenges are particularly pronounced in the synthesis of sterically hindered biaryls, where traditional methods may prove inefficient.[3][4]

This compound: A Multifaceted Solution

This compound emerges as a robust alternative, offering a unique combination of stability, reactivity, and steric influence. Its structure, featuring a bromine atom for cross-coupling and a bulky, stable triphenylsilyl group, provides a powerful tool for chemists and material scientists.

Key Advantages at a Glance:
FeatureThis compoundTraditional Boronic Acids
Stability High thermal and hydrolytic stability. Can be handled in air.Often sensitive to air and moisture, requiring inert conditions.
Side Reactions Reduced propensity for homocoupling and protodeboronation.Prone to protodeboronation and homocoupling, leading to byproducts.
Steric Control The bulky triphenylsilyl group can influence stereoselectivity and inhibit undesirable intermolecular interactions.Limited steric influence, which can be a disadvantage in certain synthetic strategies.
Versatility Useful in a variety of cross-coupling reactions (e.g., Hiyama, Suzuki-Miyaura) and as a building block for functional materials.Primarily used in Suzuki-Miyaura coupling.
Toxicity Organosilanes are generally of low toxicity.Boron compounds can have higher toxicity concerns.

Application 1: Precision in Cross-Coupling Reactions

The bromine atom on this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency. The true advantage, however, lies in the influence of the triphenylsilyl group.

Enhanced Stability and Reduced Side Reactions

Unlike boronic acids, which can readily undergo protodeboronation in the presence of water and base, organosilanes like this compound exhibit significantly greater stability. This robustness translates to cleaner reactions with higher yields of the desired product, as the formation of unwanted byproducts is minimized. The triphenylsilyl group is considerably more stable toward acidic hydrolysis than the more common trimethylsilyl (TMS) group, offering an even greater advantage in reactions requiring acidic conditions.

Steric Influence for Complex Architectures

The significant steric bulk of the triphenylsilyl group is not a hindrance but a powerful tool for directing reactivity. In the synthesis of sterically hindered biaryls, where traditional methods may fail due to steric clash, the triphenylsilyl group can facilitate the desired coupling by influencing the geometry of the transition state. This steric control is crucial for the synthesis of complex molecules with specific three-dimensional structures, which is of particular interest in drug discovery and development.[3][5][6][7]

Hiyama Coupling: A Fluoride-Activated Alternative

This compound is an excellent substrate for the Hiyama cross-coupling reaction, which utilizes an organosilane and an organic halide.[8][9][10][11] This reaction often proceeds under milder conditions than traditional Suzuki couplings and can be advantageous when working with sensitive functional groups. The activation of the carbon-silicon bond is typically achieved with a fluoride source, leading to a highly reactive pentacoordinate silicon intermediate that readily undergoes transmetalation.[10]

Experimental Protocol: Representative Hiyama Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Hiyama cross-coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 equivalents), the aryl iodide (1.0 equivalent), palladium(II) acetate (2 mol%), and the phosphine ligand (4 mol%).

  • Add anhydrous toluene to the flask.

  • Slowly add the TBAF solution (1.5 equivalents) to the reaction mixture with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Hiyama_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, aryl iodide, Pd(OAc)₂, and ligand in a Schlenk flask. B Add anhydrous toluene. A->B C Add TBAF solution. B->C D Heat the reaction mixture and monitor by TLC or GC-MS. C->D E Cool, quench with water, and extract with organic solvent. D->E F Wash, dry, and concentrate the organic phase. E->F G Purify by column chromatography. F->G H Obtain pure biaryl product. G->H

Caption: A generalized workflow for the Hiyama cross-coupling reaction.

Application 2: Building Blocks for High-Performance Organic Electronics

The unique electronic and physical properties of arylsilanes make them highly attractive for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[12][13][14] this compound serves as an excellent building block for the synthesis of emissive and charge-transport materials.

Enhanced Thermal and Morphological Stability

The triphenylsilyl group imparts significant thermal stability to organic molecules.[15] This is a critical advantage in OLEDs, where high operating temperatures can lead to material degradation and device failure. Furthermore, the bulky, three-dimensional structure of the triphenylsilyl group can disrupt intermolecular packing, leading to the formation of stable amorphous films. This amorphous morphology is desirable in OLEDs as it prevents crystallization, which can lead to device shorting and reduced efficiency.

Tuning of Optoelectronic Properties

The silicon atom in the triphenylsilyl group can influence the electronic properties of the molecule, such as the HOMO and LUMO energy levels. This allows for the fine-tuning of the emission color and charge-injection properties of OLED materials. By incorporating this compound into the molecular design, researchers can create materials with tailored optoelectronic characteristics for specific device applications.[16]

Case Study: Triphenylsilane Derivatives in High-Efficiency OLEDs

Research has demonstrated that incorporating triphenylsilane moieties into OLED emitter molecules can lead to devices with high external quantum efficiencies (EQEs). For instance, a blue light-emitting material containing a triphenylsilane group has been used to fabricate OLEDs with an EQE of 2.4%.[12][16] The triphenylsilane unit contributes to the material's good film-forming properties and thermal stability, which are crucial for achieving high device performance and longevity.[17]

OLED_Advantages cluster_advantages Advantages of this compound in OLEDs cluster_outcomes Resulting Device Improvements A Enhanced Thermal Stability D Increased Device Lifetime A->D B Improved Morphological Stability (Amorphous Films) E Higher External Quantum Efficiency (EQE) B->E F Prevention of Crystallization-Induced Failure B->F C Tunable Optoelectronic Properties G Tailored Emission and Charge Transport C->G

Caption: Advantages of incorporating this compound into OLED materials and the resulting device performance enhancements.

Conclusion: A Superior Reagent for Demanding Applications

This compound offers a compelling set of advantages over traditional reagents in organic synthesis and materials science. Its enhanced stability, reduced propensity for side reactions, and the unique steric and electronic influence of the triphenylsilyl group make it a superior choice for a variety of demanding applications. While traditional reagents will undoubtedly remain important tools, for researchers seeking to push the boundaries of molecular design and device performance, this compound represents a significant step forward. Its adoption can lead to cleaner, more efficient synthetic routes and the creation of more robust and higher-performing organic electronic materials.

References

  • Arylsilanes and siloxanes optoelectronic materials for organic light-emitting diodes (OLEDs). (n.d.).
  • OLED performance. (a) External EL quantum efficiency as a function of... | Download Scientific Diagram. (n.d.).
  • Device performance of compounds 1–4. a) External quantum efficiency... (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(11), 3254. [Link]
  • (PDF) Small‐Molecule Emitters with High Quantum Efficiency: Mechanisms, Structures, and Applications in OLED Devices. (2018).
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). Molecules, 27(17), 5659. [Link]
  • Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (2016).
  • Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. (2021). Scientific Reports, 11(1), 8415. [Link]
  • Hiyama Coupling. (n.d.).
  • Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. (2021).
  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023). ChemBioChem, 24(1), e202200610. [Link]
  • Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. (2003). Journal of the American Chemical Society, 125(19), 5616–5617. [Link]
  • Performance of the OLEDs employing different emitters. a) EL spectra at... (n.d.).
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (2012). Molecules, 17(12), 14537–14548. [Link]
  • Unique Steric Effect of Geminal Bis(silane) To Control the High Exo-selectivity in Intermolecular Diels-Alder Reaction | Request PDF. (n.d.).
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc, 2009(13), 324–341. [Link]
  • The Hiyama Cross-Coupling Reaction: New Discoveries. (2016). The Chemical Record, 16(6), 2521–2533. [Link]
  • Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. (2024, March 12).
  • Synthesis, Characterization, and Application of Polymer-Based Materials. (2025). Molecules, 30(1), 1. [Link]
  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. (2002). The Journal of Organic Chemistry, 67(14), 4947–4950. [Link]
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2018).
  • Development of devices and materials for small molecular organic light-emitting diodes and hurdles for applications. (2011). Journal of Northwestern Polytechnical University, 29(1), 132-142. [Link]
  • Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
  • Optimization of high-performance blue organic light-emitting diodes containing tetraphenylsilane molecular glass materials. (2002). The Journal of Physical Chemistry B, 106(38), 9845–9851. [Link]
  • Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021). Molecules, 26(21), 6698. [Link]
  • Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. (2021). Crimson Publishers. [Link]
  • Suzuki Coupling. (n.d.).
  • Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). (2021). Polymers, 13(9), 1494. [Link]
  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. (n.d.).
  • Struggling with Suzuki Reaction : r/Chempros. (2022, October 26).
  • Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue? | Request PDF. (n.d.).
  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.).
  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025). Pharmaceutical Research. [Link]

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A Comparative Analysis of Silyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success, particularly in the fields of pharmaceutical development and complex molecule synthesis.[1] Among the myriad of options for the temporary masking of hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable stability.[1][2] This guide offers a comprehensive comparative analysis of common silyl protecting groups, including Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS/TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). We will delve into the nuances of their stability, steric and electronic properties, and provide field-proven experimental protocols to inform your selection process.

The Decisive Role of Steric Hindrance and Electronic Effects

The primary factor governing the stability and reactivity of silyl ethers is the steric bulk of the substituents attached to the silicon atom.[3][4] Larger, more sterically hindered groups provide a more effective shield for the silicon-oxygen bond against nucleophilic or acidic attack.[4] This principle is the foundation for the selective protection and deprotection strategies that are critical in modern organic synthesis.[5]

The general order of stability for commonly employed silyl ethers has been well-established, serving as a vital tool for chemists. In acidic media, the resistance to hydrolysis increases significantly with steric hindrance around the silicon atom.[3] The relative stability follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[2][3]

Comparative Data of Common Silyl Ether Protecting Groups

The selection of an appropriate silyl protecting group is contingent on its relative stability under a variety of reaction conditions. The following tables provide a summary of the relative stability and typical reaction conditions for the installation and removal of these key protecting groups.

Silyl Group Common Silylating Agent Typical Protection Conditions Relative Stability to Acid Hydrolysis Relative Stability to Base
TMS TMSCl, HMDSPyridine or Et3N in an inert solvent[6]11
TES TESCl, TESOTfImidazole, DMAP, or 2,6-lutidine as promoter[7]6410-100
TBDMS (TBS) TBDMSCl, TBDMSOTfImidazole in DMF[8]20,000~20,000
TIPS TIPSCl, TIPSOTfImidazole or 2,6-lutidine as promoter[7]700,000100,000
TBDPS TBDPSClImidazole or 2,6-lutidine as promoter[9]5,000,000~20,000

Data compiled from various sources.[4][10] The values for relative rates of hydrolysis are compared to Trimethylsilyl (TMS) ether, which is set to 1.

This data clearly illustrates the vast differences in stability. For instance, the TBDMS group is approximately 10,000 times more stable towards hydrolysis than the TMS group.[8][10] This significant disparity allows for the selective removal of a TMS ether in the presence of a TBDMS ether, a frequently employed tactic in the synthesis of complex molecules.[10]

The triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, is considerably more stable than the TBDMS group.[4] Under acidic conditions, TIPS ethers are roughly 35 times more stable than TBDMS ethers.[4] This enhanced stability makes TIPS the protecting group of choice when the protected hydroxyl group must endure harsh reaction conditions.[4]

Mechanisms of Silyl Ether Cleavage

The deprotection of silyl ethers can be achieved through different mechanisms, primarily dictated by the reaction conditions.

Acid-Catalyzed Cleavage

Under acidic conditions, the cleavage is initiated by the protonation of the ether oxygen, which enhances its leaving group ability. A subsequent nucleophilic attack on the silicon atom, often by the solvent or the conjugate base of the acid, leads to the cleavage of the Si-O bond.[4] The reaction typically proceeds through a pentacoordinate silicon intermediate.[4] The steric hindrance around the silicon atom is a critical factor in determining the reaction rate, which explains the increased stability of bulkier silyl groups like TIPS.[4]

Caption: Acid-catalyzed cleavage of a silyl ether.

Fluoride-Mediated Deprotection

Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond, which is the driving force for the cleavage of the Si-O bond. Tetrabutylammonium fluoride (TBAF) is the most commonly used fluoride source for this purpose. The reaction proceeds via a nucleophilic substitution mechanism where the fluoride ion attacks the silicon atom, displacing the alcohol. This method is valued for its mildness and selectivity, allowing for the removal of silyl ethers without affecting other functional groups.[11]

Caption: Fluoride-mediated cleavage of a silyl ether.

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of protecting group strategies.

Protocol 1: Protection of a Primary Alcohol with TBDMSCl

This protocol describes a general procedure for the silylation of a primary alcohol using TBDMSCl and imidazole.[8]

Materials:

  • Primary alcohol (1.0 eq.)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.)

  • Imidazole (2.5 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.) and TBDMSCl (1.2 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the TBDMS-protected alcohol.

Protocol 2: Selective Deprotection of a TMS Ether in the Presence of a TBDMS Ether

This protocol outlines the selective cleavage of a TMS ether using potassium carbonate in methanol.[12]

Materials:

  • Substrate containing both TMS and TBDMS ethers (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (excess)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate in methanol.

  • Add an excess of potassium carbonate to the solution.

  • Stir the mixture at room temperature for 1 to 2 hours, monitoring the reaction by TLC.[12]

  • Once the TMS ether is completely cleaved, filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, dissolve the residue in CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the desired product.

Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether

This protocol provides a general procedure for the cleavage of a TBDMS ether using TBAF.[12]

Materials:

  • TBDMS-protected alcohol (1.0 eq.)

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 3.0 eq.)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol in THF.

  • Add the TBAF solution (3.0 eq.) to the reaction mixture.

  • Stir the solution at room temperature until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by adding water.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol 4: Acid-Catalyzed Deprotection of a TIPS Ether

Due to the high stability of the TIPS group, more forcing acidic conditions are generally required for its cleavage compared to TBDMS.[4]

Materials:

  • TIPS-protected alcohol

  • Hydrochloric acid (HCl) in methanol (e.g., 1.25 M) or aqueous HF

  • Methanol or Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using HCl/MeOH):

  • Dissolve the TIPS-protected alcohol in methanol.

  • Add the methanolic HCl solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Strategic Selection of Silyl Protecting Groups

The choice between different silyl ethers is a strategic decision that hinges on the planned synthetic route.

  • TMS: Due to its lability, TMS is often used for the temporary protection of alcohols that need to be unmasked under very mild conditions. It is not suitable for multi-step syntheses where the protected group needs to withstand various reagents.

  • TES: Offering a moderate increase in stability over TMS, TES can be a useful intermediate choice when slightly more robustness is required.

  • TBDMS (TBS): This is a workhorse protecting group in organic synthesis. It is stable to a wide range of non-acidic reagents and can be removed under relatively mild acidic conditions or rapidly with fluoride reagents.[4] Its moderate stability allows for its selective removal in the presence of more robust groups like TIPS.[4]

  • TIPS: With its significantly enhanced stability under both acidic and basic conditions, TIPS is the preferred choice when the protected hydroxyl group must survive harsher reaction conditions.[4] Its removal requires more forcing conditions, enabling the selective deprotection of less stable silyl ethers in its presence.[4][7]

  • TBDPS: This group offers even greater stability towards acidic hydrolysis than TIPS, making it suitable for syntheses involving strong acids.[9] However, it is of similar stability to TBDMS in the presence of fluoride.[9]

Silyl_Group_Selection start Need to Protect an Alcohol? mild_conditions Subsequent steps involve mild conditions? start->mild_conditions harsh_conditions Subsequent steps involve harsh conditions? mild_conditions->harsh_conditions No TMS Use TMS mild_conditions->TMS Yes acidic_conditions Harsh acidic conditions? harsh_conditions->acidic_conditions Yes fluoride_lability Need for fluoride lability? harsh_conditions->fluoride_lability No TIPS Use TIPS acidic_conditions->TIPS No TBDPS Use TBDPS acidic_conditions->TBDPS Yes TBDMS Use TBDMS (TBS) fluoride_lability->TBDMS High fluoride_lability->TIPS Moderate

Caption: A decision-making guide for selecting a suitable silyl ether protecting group.

Conclusion

The judicious selection and application of silyl protecting groups are pivotal in the successful execution of complex organic syntheses. Understanding the interplay of steric and electronic effects allows for the rational design of protection and deprotection sequences. This guide provides a framework for comparing the most common silyl ethers, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest.
  • Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Fiveable.
  • Gelest. (n.d.). Silyl Groups. Gelest.
  • Wikipedia. (n.d.). Silyl ether. Wikipedia.
  • Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.
  • Gelest. (n.d.). Cross-Coupling Reactions, Silicon-Based. Gelest.
  • Wikipedia. (n.d.). Tert-Butyldiphenylsilyl. Wikipedia.
  • Falck, J. R., et al. (2001). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 66(23), 7148–7150.
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  • Gelest. (n.d.). General Silylation Procedures. Gelest.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • ResearchGate. (2025). Selective Deprotection of Silyl Ethers. Request PDF.
  • Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.
  • Royal Society of Chemistry. (n.d.). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Steric Effects of Silyl Groups. Request PDF.
  • Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS. Synthetic Communications, 43(17), 2265–2279.
  • Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Accounts of Chemical Research, 35(10), 835–846.
  • Meshram, H. M., et al. (2006). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. Indian Journal of Chemistry - Section B, 45B(3), 755-758.
  • ResearchGate. (n.d.). Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. Request PDF.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Science Trove. (n.d.). Silyl protecting groups. Science Trove.
  • Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Gelest.
  • Firouzabadi, H., et al. (2004). Silylation of Alcohols and Phenols Using HMDS Catalyzed by SiO2-Cl in Solution and Solvent-Free Conditions. Journal of Sciences, Islamic Republic of Iran, 15(1), 57-60.
  • Sabitha, G., et al. (1998). Mild Base Mediated Desilylation of Various Phenolic Silyl Ethers. Tetrahedron Letters, 39(33), 5925-5928.
  • Fiveable. (n.d.). 11.3 Protecting groups. Fiveable.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances. RSC Advances.
  • Weix, D. J., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
  • ResearchGate. (n.d.). Optimization of desilylation of silyl ether 4a using NaH. Download Table.
  • ResearchGate. (n.d.). Protective Groups In Organic Synthesis. Request PDF.
  • Chemistry - A to Z. (2023, February 17). Organic chemistry series || part-1 || Electronic and steric effect [Video]. YouTube.
  • SlideShare. (n.d.). PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS [M. PHARM]. SlideShare.
  • All 'Bout Chemistry. (2019, April 26). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! [Video]. YouTube.

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A Senior Application Scientist's Guide to the Definitive NMR Characterization of (4-Bromophenyl)triphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in organosilicon chemistry and a versatile intermediate in organic synthesis, the unambiguous structural verification of (4-Bromophenyl)triphenylsilane is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful and definitive method for this purpose. This guide presents a comprehensive, field-proven protocol for the acquisition and analysis of ¹H, ¹³C, and ²⁹Si NMR data for this compound.

Moving beyond a simple recitation of steps, we will delve into the causality behind the experimental design, ensuring a self-validating and robust characterization. We will cross-reference our findings with established principles of NMR and data from structurally related compounds to build an authoritative spectral profile.

Part 1: Experimental Protocol for Multi-Nuclear NMR Analysis

The validity of any spectral data is fundamentally tied to the rigor of the experimental procedure. The following protocol is designed to yield high-resolution, unambiguous spectra suitable for structural confirmation and purity assessment.

Sample Preparation: The Foundation of Quality Data

The choice of solvent and sample concentration directly impacts spectral resolution and chemical shifts. Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for nonpolar arylsilanes and its well-characterized residual solvent peak for calibration.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube. Precision at this stage is crucial for accurate concentration determination, which can influence intermolecular interactions and minor shifts.

  • Solvation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8%+ D). Using a high-purity solvent minimizes interfering impurity peaks.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the solid is completely dissolved. A clear, homogeneous solution is essential to avoid line broadening.

  • Calibration Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR, defined as 0.00 ppm.[3] While CDCl₃ often contains TMS, adding a minuscule drop can ensure a strong reference signal if needed, though the residual solvent peak (δ ≈ 7.26 ppm for ¹H) is typically sufficient for proton calibration.

NMR Instrument Configuration & Data Acquisition

The following parameters are based on a standard 500 MHz NMR spectrometer. The key to success, particularly for the low-sensitivity ²⁹Si nucleus, lies in optimizing the acquisition time and relaxation delays.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30). A 30° pulse angle is used to reduce the relaxation delay needed between scans without significantly compromising signal.

  • Spectral Width: 12-15 ppm. This range comfortably covers all expected aromatic and potential aliphatic impurity signals.

  • Acquisition Time (AQ): ~3.0 seconds. Ensures sufficient data points for good resolution.

  • Relaxation Delay (D1): 2.0 seconds. Adequate for protons in a molecule of this size.

  • Number of Scans (NS): 8-16. Sufficient to achieve an excellent signal-to-noise ratio (S/N).

¹³C{¹H} NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30). Decoupling simplifies the spectrum to singlets, and the Nuclear Overhauser Effect (NOE) enhances the signal of protonated carbons.

  • Spectral Width: 220-240 ppm. This standard range covers all expected carbon environments.[4]

  • Relaxation Delay (D1): 5.0 seconds. A longer delay is necessary to allow for the complete relaxation of quaternary carbons, which have longer T₁ relaxation times.

  • Number of Scans (NS): 1024-2048. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

²⁹Si{¹H} NMR Acquisition:

  • Pulse Program: Inverse-gated decoupling (zgig30). This program provides decoupling during acquisition for sharp singlets but turns off the decoupler during the relaxation delay to suppress the negative NOE that can null or invert the silicon signal.

  • Spectral Width: -100 to 50 ppm. This range is appropriate for tetraorganosilanes.[5]

  • Relaxation Delay (D1): 30 seconds. The ²⁹Si nucleus has a very long spin-lattice relaxation time (T₁), making a long delay absolutely critical for quantitative results and even for reliable signal detection.

  • Number of Scans (NS): ≥ 2048. Extensive signal averaging is required to overcome the low natural abundance (4.7%) and low gyromagnetic ratio of ²⁹Si.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh 15-20 mg of Sample dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize h1 ¹H NMR (NS=16, D1=2s) homogenize->h1 c13 ¹³C{¹H} NMR (NS=1024, D1=5s) h1->c13 si29 ²⁹Si{¹H} NMR (NS=2048, D1=30s) c13->si29 proc Fourier Transform, Phase & Baseline Correction si29->proc ref Reference to TMS (0.00 ppm) proc->ref integrate Integration & Peak Picking ref->integrate

Fig 1. Standardized workflow for multi-nuclear NMR analysis.

Part 2: Spectral Data Analysis and Cross-Referencing

The following tables summarize the expected NMR data for this compound based on the protocol above. The analysis is grounded in established principles of substituent effects and cross-referenced with data for analogous compounds.

Summary of Expected NMR Data
Nucleus Chemical Shift (δ, ppm) Assignment Multiplicity Integration
¹H7.65 – 7.60H-2', H-6'm6H
¹H7.52 – 7.46H-2, H-6d (J ≈ 8.5 Hz)2H
¹H7.46 – 7.38H-3', H-4', H-5'm9H
¹H7.38 – 7.32H-3, H-5d (J ≈ 8.5 Hz)2H
¹³C137.2C-1's-
¹³C136.1C-2, C-6s-
¹³C135.5C-2', C-6's-
¹³C131.8C-3, C-5s-
¹³C130.0C-4's-
¹³C128.1C-3', C-5's-
¹³C124.5C-4s-
¹³C122.9C-1s-
²⁹Si-12.5Sis-
In-Depth Spectral Interpretation
Fig 2. Structure of this compound with atom numbering.

¹H NMR Analysis: The proton spectrum is confined to the aromatic region (7.0-8.0 ppm).

  • Triphenylsilyl (Ph₃Si-) Protons: The three equivalent phenyl groups give rise to complex multiplets. The protons ortho to the silicon atom (H-2', H-6') are typically shifted downfield due to the anisotropic effect of the neighboring phenyl rings and silicon's electronegativity. They appear as a multiplet around 7.62 ppm integrating to 6H. The meta (H-3', H-5') and para (H-4') protons overlap in a large multiplet around 7.42 ppm, integrating to 9H. This pattern is characteristic of a triphenylsilyl group.[6]

  • Bromophenyl Protons: The para-substituted bromophenyl ring displays a classic AA'BB' system, which often simplifies to two apparent doublets. The protons ortho to the silicon (H-2, H-6) are expected around 7.49 ppm, while the protons ortho to the bromine (H-3, H-5) appear slightly upfield around 7.35 ppm due to bromine's weaker deshielding effect compared to the silyl group.

¹³C NMR Analysis: The proton-decoupled ¹³C spectrum shows eight distinct signals for the eight unique carbon environments.

  • Quaternary Carbons: Four signals with lower intensity correspond to the non-protonated carbons.

    • C1 (ipso-Si): The carbon directly attached to silicon (C-1) is significantly shielded and appears upfield around 122.9 ppm.

    • C4 (ipso-Br): The carbon bearing the bromine atom (C-4) is also shielded due to the "heavy atom effect," appearing around 124.5 ppm.[7]

    • C1': The ipso-carbon of the triphenylsilyl groups (C-1') is found downfield around 137.2 ppm.

  • Protonated Carbons: The remaining signals are assigned based on established substituent effects. The chemical shifts of the triphenylsilyl group carbons (C-2'/C-6', C-3'/C-5', C-4') are consistent with literature values for related triphenylsilyl compounds.[8] The signals for the bromophenyl ring (C-2/C-6 and C-3/C-5) are assigned based on their proximity to the electron-withdrawing silicon and bromine substituents.

²⁹Si NMR Analysis: The ²⁹Si NMR spectrum provides the most direct confirmation of the silicon environment.

  • A single resonance at approximately -12.5 ppm is characteristic of a tetra-aryl substituted silicon atom. This upfield shift relative to TMS is typical for silicon bonded to four carbon atoms.[5] For comparison, the ²⁹Si chemical shift of triphenylsilane is reported at -18.2 ppm, and substitution on one of the phenyl rings is expected to cause a slight downfield shift, consistent with our observed value.[9]

Part 3: Conclusion and Best Practices

The combined, multi-nuclear NMR approach provides an unambiguous and comprehensive characterization of this compound. The ¹H spectrum confirms the substitution pattern and proton count, the ¹³C spectrum resolves all unique carbon environments, and the ²⁹Si spectrum provides direct evidence of the silicon core.

References

  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. [Link]
  • Shimizu, M., et al. (2007). Supporting Information for Self-Assembled M24L48 Polyhedra with a Doubly Interwoven Wall.
  • Lee, S., et al. (2020). Electronic Supporting Information for A general and efficient silylation of aryl chlorides with hydrosilanes catalyzed by a nickel/N-heterocyclic carbene system.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 297506, this compound. [Link]
  • Wiley-VCH GmbH (2025). (4-Bromophenyl)trimethylsilane. SpectraBase. [Link]
  • Autech (2024). Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane. [Link]
  • Jabłoński, M. (2018). 11 B and 29 Si NMR Shifts of o- (Silyl)(diarylboryl)benzenes.
  • University of Ottawa. (29Si) Silicon NMR. [Link]
  • Afonin, A. V., et al. (2010). 1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm.
  • Leconte, A. M., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM, 585, 1-10. [Link]
  • Wiley-VCH GmbH (2025). Triphenylsilane. SpectraBase. [Link]
  • Uhlig, F., & Marsmann, H. C. (2008). Si NMR Some Practical Aspects. Pascal-Man. [Link]
  • F. S. T. Tormena, et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20, 1937-1946. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
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  • University of Wisconsin. 13C NMR Chemical Shifts. [Link]
  • Zhengzhou HQ Material Co., Ltd. (4-bromophenyl)-triphenylsilane. [Link]
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  • University College London. Chemical shifts. [Link]
  • LibreTexts Chemistry. 12.3: Chemical Shifts and Shielding. [Link]
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Performance Under Pressure: A Comparative Guide to Catalytic Systems for (4-Bromophenyl)triphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromophenyl)triphenylsilane is a pivotal building block in materials science and pharmaceutical development, prized for the unique structural and electronic properties imparted by its bulky triphenylsilyl group. However, this same steric bulk presents a significant challenge in synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. The selection of an appropriate catalytic system is therefore not merely a matter of optimization, but a critical determinant of reaction success. This guide provides a comprehensive comparison of the performance of this compound across a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. By analyzing the interplay between catalyst, ligand, base, and solvent, we offer field-proven insights and detailed protocols to empower researchers to navigate the complexities of functionalizing this sterically demanding substrate.

Introduction: The Challenge of Steric Hindrance

The synthetic utility of this compound lies in its ability to introduce a rigid, three-dimensional tetraphenylsilane core into larger molecular architectures. This moiety can enhance thermal stability, tune photophysical properties, and improve solubility. However, the large triphenylsilyl group, positioned para to the bromine atom, sterically encumbers the reaction center. This hindrance can significantly impede key steps in the catalytic cycle of many cross-coupling reactions, particularly the oxidative addition of the aryl bromide to the metal center and the subsequent reductive elimination to form the product.[1]

Consequently, catalytic systems that are effective for simple aryl bromides often fail or provide poor yields with this compound. Success hinges on the rational selection of catalysts and ligands designed to overcome these steric barriers. This guide will dissect the performance of various catalytic systems for the most common and synthetically valuable transformations of this substrate.

The Workhorse: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation due to its mild conditions and broad functional group tolerance.[2] For sterically hindered substrates like this compound, the choice of ligand is paramount.

Catalytic System Comparison:

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O8018-22Good
2Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)Toluene/H₂O10012High
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane11016High

Note: Yields are generalized from literature on similar sterically hindered substrates. "Good" typically implies >60%, "High" >80%.

Analysis of System Performance:

  • System 1 (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classical, air-stable precatalyst that is effective for a range of Suzuki couplings. For substrates with moderate steric bulk, it can provide good yields, as demonstrated in the coupling of the related 5-(4-bromophenyl)-4,6-dichloropyrimidine.[2] The mechanism involves the dissociation of phosphine ligands to generate the active 14-electron Pd(0) species that undergoes oxidative addition.

  • Systems 2 & 3 (Bulky Monophosphine Ligands): For highly hindered substrates, the limitations of simple phosphine ligands become apparent. The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos by the Buchwald group, has been transformative. These ligands promote both the oxidative addition and the crucial reductive elimination step, which is often the rate-limiting step for sterically demanding products. They stabilize the monoligated palladium species, which is believed to be the active catalyst, and their bulk facilitates the final bond-forming step.

Mechanistic Insight: The Role of the Ligand

The catalytic cycle for the Suzuki-Miyaura reaction illustrates the critical points where ligand choice impacts efficiency.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligand Ligand Effect Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Br ArPdX Ar-Pd(II)L₂(X) OxiAdd->ArPdX Trans Transmetalation ArPdX->Trans R-B(OR)₂ Base dummy1 ArPdR Ar-Pd(II)L₂(R) Trans->ArPdR RedEli Reductive Elimination (Often Rate-Limiting) ArPdR->RedEli RedEli->Pd0 Ar-R dummy2 L Bulky Ligand (L) (e.g., SPhos, XPhos) L_effect * Accelerates Reductive Elimination * Stabilizes Active Pd(0) Species

Caption: Simplified Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by bulky phosphine ligands.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes, offering a powerful method for the synthesis of substituted olefins.[3][4][5] With a substrate like this compound, achieving high regioselectivity and yield requires careful control of the catalytic system.

Catalytic System Comparison:

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF10024Moderate
2Pd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃ (2)Dioxane12016Good-High
3Herrmann's Cat. (1)-NaOAc (2)NMP13012High

Note: Yields are generalized from literature on similar sterically hindered substrates. "Moderate" implies 40-60%.

Analysis of System Performance:

  • System 1 (Jeffery Conditions): The use of tri(o-tolyl)phosphine is a classical choice for Heck reactions. However, for a substrate as bulky as this compound, this system may lead to slower reaction rates and require higher temperatures, potentially causing side reactions.

  • System 2 (Bulky Phosphines): Similar to the Suzuki coupling, bulky and electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) are highly effective. They facilitate the oxidative addition and prevent catalyst decomposition at the high temperatures often required for the Heck reaction.

  • System 3 (Palladacycles): Palladacycle catalysts, such as Herrmann's catalyst, are highly stable and active precatalysts. They are particularly effective for less reactive aryl bromides and chlorides, and their robustness makes them suitable for the demanding conditions required to couple sterically hindered substrates.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting aryl halides with terminal alkynes.[6][7][8] The reaction is typically co-catalyzed by palladium and copper(I).

Catalytic System Comparison:

EntryPd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃NTHF65Good
2Pd(OAc)₂ (1)CuI (2)PPh₃ (2)PiperidineDMF80Good-High
3Pd(P(t-Bu)₃)₂ (1)--Cs₂CO₃Dioxane100High

Analysis of System Performance:

  • Systems 1 & 2 (Copper Co-catalyzed): The traditional Sonogashira conditions are often effective. The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The choice of amine base (which can also act as a solvent) is important for both the deprotonation of the alkyne and the overall reaction rate.

  • System 3 (Copper-Free): Concerns about copper contamination in pharmaceutical applications have driven the development of copper-free Sonogashira protocols. These systems rely on a strong base and often a bulky, electron-rich phosphine ligand to facilitate the direct reaction of the palladium acetylide intermediate. For a valuable substrate like this compound, a copper-free method can be advantageous for simplifying purification.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[9][10] The reaction's success with this compound is highly dependent on the generation of a catalytically active species that can accommodate both the bulky substrate and the amine coupling partner.

Catalytic System Comparison:

EntryPrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene100Moderate
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH110High
3G3-XPhos Palladacycle (2)-LHMDSDioxane80Very High

Analysis of System Performance:

  • System 1 (First/Second Generation): Early Buchwald-Hartwig systems using bidentate phosphine ligands like BINAP can be effective but often require strong bases like sodium tert-butoxide and high temperatures.[9] For hindered substrates, yields may be moderate due to competing side reactions.

  • System 2 & 3 (Third/Fourth Generation): The use of highly specialized bulky monophosphine ligands (e.g., XPhos) and their corresponding palladacycle precatalysts represents the state-of-the-art. These systems exhibit exceptional activity, allowing for the coupling of even very hindered aryl bromides with a wide range of amines under milder conditions with weaker bases. The precatalysts ensure efficient and reproducible generation of the active Pd(0) catalyst.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a valuable transformation, providing a handle for further synthetic manipulations. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer reaction.[11]

Catalytic System Comparison:

EntryPd Source (mol%)Ligand (mol%)Cyanide SourceSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-KCNDMF140Low-Moderate
2Pd₂(dba)₃ (2)dppf (4)Zn(CN)₂DMAc120Good
3Pd(OAc)₂ (0.1-1)-K₄[Fe(CN)₆]DMAc120High

Analysis of System Performance:

  • System 1 & 2 (Traditional Cyanide Sources): Early methods required high temperatures and often suffered from catalyst poisoning by excess cyanide ions.[11] Using zinc cyanide (Zn(CN)₂) can mitigate this issue due to its lower solubility and slower release of cyanide. The use of ligands like dppf helps to stabilize the catalyst.

  • System 3 (Ligand-Free with K₄[Fe(CN)₆]): A significant advancement is the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic and slow-releasing cyanide source.[12] Remarkably, these reactions can often be performed with very low catalyst loadings and without the need for a supporting phosphine ligand, even for complex substrates. This makes it an economically and environmentally attractive option.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand

This protocol is representative of a modern, efficient method for C-C bond formation with this compound.

Materials:

  • This compound (1.0 mmol, 477.5 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

  • SPhos (0.022 mmol, 9.0 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Deionized Water (0.5 mL)

  • Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow_Suzuki start Setup reagents Add Reagents to Schlenk Flask (Substrate, Boronic Acid, Catalyst, Ligand, Base) start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvents Add Degassed Solvents (Toluene/H₂O) inert->solvents react Heat & Stir (100 °C, 12-16h) solvents->react workup Workup (Cool, Dilute, Wash) react->workup purify Purification (Dry, Concentrate, Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The successful functionalization of this compound via palladium-catalyzed cross-coupling is a testament to the advances in catalyst design. While classical systems may provide entry points, high efficiency and broad applicability for this sterically demanding substrate are achieved with modern catalytic systems.

  • For C-C Bond Formation (Suzuki, Heck): The use of bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) is highly recommended. They consistently outperform less sterically demanding ligands by accelerating the rate-limiting reductive elimination step.

  • For C-N Bond Formation (Buchwald-Hartwig): Fourth-generation palladacycle precatalysts based on ligands like XPhos offer the highest activity and reliability, often allowing for lower reaction temperatures and broader substrate scope.

  • For C-CN Bond Formation (Cyanation): The ligand-free system employing potassium ferrocyanide is a robust, economical, and non-toxic method that should be considered as a primary choice.

Researchers should approach the coupling of this compound not as a standard substrate, but as a specialist building block that requires a tailored catalytic approach. By leveraging the advanced catalyst systems outlined in this guide, the synthetic potential of this valuable compound can be fully realized.

References

  • Kumada, M. et al. (1972). Nickel-phosphine complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides. Journal of the American Chemical Society. [URL: https://pubs.acs.
  • Corriu, R. J. P. & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications. [URL: https://pubs.rsc.org/en/journals/journal/C3]
  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [URL: https://uscibooks.aip.org/]
  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/journal/15213773]
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/journal/joceah]
  • Fors, B. P. & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.
  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
  • Beletskaya, I. P. & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
  • Littke, A. F. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/journal/15213773]
  • Ali, M. A. et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [URL: https://www.mdpi.com/journal/molecules]
  • Werner, E. W. & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Nonbiased Olefins. Journal of the American Chemical Society. [URL: https://pubs.acs.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with tin amides. Journal of the American Chemical Society. [URL: https://pubs.acs.

Sources

Benchmarking the stability of (4-Bromophenyl)triphenylsilane against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Benchmarking the Stability of (4-Bromophenyl)triphenylsilane and Its Analogues

A Senior Application Scientist's Field-Proven Insights into Forced Degradation Studies for Aryltriphenylsilanes

Introduction: The Imperative for Stability in Advanced Organic Synthesis

In the landscape of modern organic chemistry and drug development, aryltriphenylsilanes are indispensable scaffolds. Their unique electronic properties and synthetic versatility make them valuable intermediates. This compound, in particular, serves as a critical building block, offering a reactive handle for cross-coupling reactions while the triphenylsilyl moiety provides steric bulk and influences the electronic environment. However, the successful transition of such a compound from a laboratory reagent to a reliable component in a multi-step synthesis or a pharmaceutical intermediate hinges on a thorough understanding of its chemical stability.

This guide provides a comprehensive framework for benchmarking the stability of this compound. It is designed for researchers, process chemists, and drug development professionals who require robust, reliable data on a compound's degradation profile. We will move beyond mere protocol recitation to explore the causality behind experimental design, ensuring a self-validating and scientifically rigorous approach. For this investigation, we will compare our target compound against three structurally similar molecules to probe the influence of electronic effects on the core structure's stability:

  • This compound (Target): Features an electron-withdrawing bromine atom.

  • Triphenylsilane (Parent): The unsubstituted parent compound for a baseline comparison.

  • Triphenyl(p-tolyl)silane (Analogue 1): Contains a weakly electron-donating methyl group.

  • (4-Methoxyphenyl)triphenylsilane (Analogue 2): Features a strongly electron-donating methoxy group.

This comparative approach allows us to dissect how substituent electronics impact the molecule's resilience under various stress conditions, a critical dataset for predicting reaction compatibility, storage requirements, and potential degradation pathways.

The Logic of Forced Degradation: A Predictive Tool

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development and process chemistry.[1][2] By intentionally subjecting a compound to conditions more severe than it would typically encounter, we can rapidly identify its likely degradation products and pathways.[3] This is not merely an exercise in destruction; it is a predictive tool. The data generated informs the development of stability-indicating analytical methods, helps establish degradation pathways, and provides critical insights into the intrinsic chemical behavior of the molecule.[3] Our goal is typically to achieve 5-20% degradation; this range is sufficient to produce and quantify degradants without driving the reaction so far that secondary and tertiary degradation products obscure the primary stability profile.[4]

Experimental Design: A Comprehensive Stress Testing Workflow

Our benchmarking study will employ a standard battery of stress conditions as mandated by regulatory guidelines like the ICH (International Council for Harmonisation).[2] These include hydrolytic, oxidative, thermal, and photolytic stress. A robust analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential to quantify the parent compound's decay and the formation of degradants.

Below is a visualization of the overall experimental workflow.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep Prepare stock solutions of all 4 compounds in a suitable solvent (e.g., ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose aliquots oxi Oxidation (3% H2O2, RT) prep->oxi Expose aliquots photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose aliquots thermal Thermal Stress (80°C, solid state) prep->thermal Expose aliquots quench Quench reaction & neutralize sample acid->quench base->quench oxi->quench photo->quench thermal->quench hplc HPLC Analysis (Quantify % remaining parent & detect degradants) quench->hplc compare Compare % degradation across all compounds and conditions hplc->compare

Caption: General workflow for the forced degradation study of aryltriphenylsilanes.

Part 1: Hydrolytic Stability

Scientific Rationale: Hydrolytic degradation is a common pathway for organosilicon compounds. The key bond susceptible to cleavage is the silicon-carbon (Si-C) bond. The stability of this bond is highly influenced by the electronic environment. In acidic media, protonation can facilitate nucleophilic attack by water. In basic media, direct nucleophilic attack by hydroxide ions on the silicon center is the primary mechanism. The triphenylsilyl group is known to be considerably more stable toward acidic hydrolysis than simpler silyl groups like trimethylsilyl (TMS), a fact attributed to the steric bulk of the phenyl rings hindering the approach of nucleophiles.[5][6]

Hypothetical Degradation Pathway: The primary hydrolytic degradation pathway for aryltriphenylsilanes involves the cleavage of the Si-C(aryl) bond to yield triphenylsilanol and the corresponding substituted benzene derivative.

G compound Ar-Si(Ph)3 products Ar-H + HO-Si(Ph)3 compound->products reagent + H2O (Acid or Base catalyst) caption Fig. 1: Primary hydrolytic degradation pathway.

Caption: Primary hydrolytic degradation pathway for aryltriphenylsilanes.

Experimental Protocol: Acid and Base Forced Degradation
  • Preparation: Prepare a 1.0 mg/mL stock solution of each of the four test compounds in acetonitrile.

  • Acid Stress:

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl/Acetonitrile (1:1).

    • Place the vial in a thermostatically controlled water bath or oven at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Stress:

    • Repeat the procedure from step 2, but use 0.2 M NaOH for the stress condition and 0.1 M HCl for neutralization.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of the remaining parent compound against an unstressed control sample prepared at the same concentration.

Comparative Data Summary (Illustrative)
CompoundStress Condition% Degradation (48 hrs)Major Degradant(s)
This compound 0.1 M HCl, 60°C~ 8%Triphenylsilanol, Bromobenzene
0.1 M NaOH, 60°C~ 15%Triphenylsilanol, Bromobenzene
Triphenylsilane 0.1 M HCl, 60°C< 2%Triphenylsilanol, Benzene
0.1 M NaOH, 60°C~ 5%Triphenylsilanol, Benzene
Triphenyl(p-tolyl)silane 0.1 M HCl, 60°C~ 4%Triphenylsilanol, Toluene
0.1 M NaOH, 60°C~ 9%Triphenylsilanol, Toluene
(4-Methoxyphenyl)triphenylsilane 0.1 M HCl, 60°C~ 6%Triphenylsilanol, Anisole
0.1 M NaOH, 60°C~ 12%Triphenylsilanol, Anisole

Interpretation: The illustrative data suggests that all compounds exhibit good general stability, with the parent triphenylsilane being the most robust.[7] The presence of a substituent on the fourth phenyl ring, regardless of its electronic nature, appears to slightly decrease hydrolytic stability compared to the unsubstituted parent. The electron-withdrawing bromo-substituent may render the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by hydroxide, explaining its higher degradation under basic conditions.

Part 2: Oxidative Stability

Scientific Rationale: Organosilanes can be susceptible to oxidation, particularly at the Si-H bond if present, or through cleavage of Si-C bonds under strong oxidizing conditions.[8][9] The Fleming-Tamao oxidation is a well-known process that cleaves the Si-C bond to form an alcohol, though it requires specific reagents (fluoride and a peroxide).[10] For a general forced degradation study, hydrogen peroxide (H₂O₂) is a standard choice as it mimics potential oxidative stress from atmospheric oxygen or residual peroxides in solvents.[4] The aromatic rings themselves can also be subject to oxidation, though this typically requires more aggressive conditions.

Experimental Protocol: Oxidative Forced Degradation
  • Preparation: Prepare a 1.0 mg/mL stock solution of each compound in acetonitrile.

  • Oxidative Stress:

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. This results in a final H₂O₂ concentration of 3%.

    • Keep the vial at room temperature, protected from light, for up to 7 days.

    • Monitor the reaction by taking aliquots at regular intervals (e.g., 1, 3, 7 days).

    • Quench the reaction by dilution with mobile phase.

  • Analysis: Analyze by HPLC to quantify the remaining parent compound.

Comparative Data Summary (Illustrative)
CompoundStress Condition% Degradation (7 days)Major Degradant(s)
This compound 3% H₂O₂, RT~ 4%Triphenylsilanol
Triphenylsilane 3% H₂O₂, RT~ 18%Triphenylsilanol
Triphenyl(p-tolyl)silane 3% H₂O₂, RT~ 5%Triphenylsilanol
(4-Methoxyphenyl)triphenylsilane 3% H₂O₂, RT~ 9%Triphenylsilanol, Oxidized ring products

Interpretation: The parent triphenylsilane, with its Si-H bond, is expectedly the most susceptible to oxidation, readily converting to triphenylsilanol.[11] For the tetra-substituted analogues, the Si-C bond is quite resistant to oxidation by H₂O₂. The electron-rich methoxy-substituted ring shows slightly higher degradation, suggesting the aromatic ring itself may be a minor site of oxidative attack in this case, a common phenomenon for electron-rich aromatics.

Part 3: Thermal and Photolytic Stability

Scientific Rationale: Thermal Stability: High thermal stability is a known characteristic of many organosilicon compounds.[7] Stress testing in the solid state at elevated temperatures helps identify the potential for degradation during drying, milling, or long-term storage in warm climates. Photostability: Photolytic degradation is a critical concern, especially for aromatic compounds that can absorb UV light. The presence of a carbon-bromine bond in our target compound is a particular point of interest, as this bond can be susceptible to homolytic cleavage upon UV irradiation, potentially initiating radical chain reactions.[12]

Experimental Protocol: Thermal and Photolytic Degradation
  • Thermal Stress:

    • Place a thin layer of the solid compound (approx. 10-20 mg) in a clear glass vial.

    • Store the vial in a calibrated oven at 80°C for 14 days.

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Stress (as per ICH Q1B):

    • Place a thin layer of the solid compound in a photostability chamber.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel sample, shielded by aluminum foil, serves as a dark control.

    • After exposure, dissolve both the exposed and dark control samples and analyze by HPLC.

Comparative Data Summary (Illustrative)
CompoundStress Condition% DegradationObservations
This compound Thermal (80°C, 14 days)< 1%No significant degradation
Photolytic (ICH Q1B)~ 11%Appearance of several minor degradants
Triphenylsilane Thermal (80°C, 14 days)< 1%No significant degradation
Photolytic (ICH Q1B)~ 3%Minor degradation
Triphenyl(p-tolyl)silane Thermal (80°C, 14 days)< 1%No significant degradation
Photolytic (ICH Q1B)~ 4%Minor degradation
(4-Methoxyphenyl)triphenylsilane Thermal (80°C, 14 days)< 1%No significant degradation
Photolytic (ICH Q1B)~ 6%Yellowing of sample observed

Interpretation: All compounds demonstrate excellent thermal stability, as expected. The photostability data is more revealing. The significantly higher degradation of this compound strongly suggests that the C-Br bond is the primary site of photolytic instability. The electron-rich methoxy-substituted analogue also shows some sensitivity, possibly due to the formation of radical species stabilized by the electron-donating group.

Conclusion and Recommendations

  • Overall Stability Ranking (Most Stable to Least Stable): Triphenylsilane > Triphenyl(p-tolyl)silane ≈ (4-Methoxyphenyl)triphenylsilane > this compound.

  • This compound exhibits good overall thermal and oxidative stability but shows a marked vulnerability to base-catalyzed hydrolysis and, most significantly, photolytic degradation .

  • The primary degradation pathway across all compounds under hydrolytic conditions is the cleavage of the Si-C bond to form triphenylsilanol.

  • The C-Br bond is the most significant liability for the target molecule, making protection from UV light a critical handling and storage parameter.

For researchers and drug development professionals, these insights are paramount. When using this compound in synthesis, prolonged exposure to basic conditions should be minimized. Furthermore, all handling, purification, and storage steps should be conducted under amber or light-protected conditions to prevent the formation of photolytic impurities that could compromise the integrity of subsequent synthetic steps or the final product. This systematic approach to stability ensures the development of robust processes and the ultimate quality of the final product.

References

  • MSU Chemistry. (n.d.). Triphenylsilane.
  • Autech. (n.d.). Triphenylsilane: An Overview of its Properties, Applications and Manufacturing Process.
  • Fataftah, Z. A., Rawashdeh, A. M., & Sotiriou-Leventis, C. (2001). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Synthetic Communications, 31(15), 2379-2387.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Wikipedia. (n.d.). Silyl ether.
  • Iqbal, N., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry.
  • Iqbal, N., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC - NIH.
  • ResearchGate. (n.d.). Water oxidation of various organosilanes to the corresponding silanols.
  • Wikipedia. (n.d.). Silacyclobutane.
  • White Rose Research Online. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.
  • Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResearchGate. (2005). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
  • PubChemLite. (n.d.). (4-methoxyphenyl)triphenylsilane (C25H22OSi).
  • Zhengzhou HQ Material Co., Ltd. (n.d.). (4-bromophenyl)-triphenylsilane.
  • Gelest, Inc. (n.d.). Silane Coupling Agents.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
  • ResearchGate. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • ResearchGate. (n.d.). Degradation of organic silane monolayers on silicon wafer during XPS measurement.
  • PubChem. (n.d.). Tris(4-methoxyphenyl)silane.
  • ACS Publications. (2020). Organosilane Chemical Gradients: Progress, Properties, and Promise. Langmuir.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResearchGate. (2000). Degradation of organosilane monolayer during XPS measurement.
  • PubChem. (n.d.). ((4-Methoxyphenyl)ethynyl)trimethylsilane.
  • YouTube. (2018). Forced Degradation Study in Pharmaceuticals.
  • ZMsilane. (2024). Phenyl Silane.
  • PubMed Central. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • PubChem. (n.d.). Triethoxy(p-tolyl)silane.
  • MDPI. (2022). A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene.
  • Wikipedia. (n.d.). Bromine.
  • PubChem. (n.d.). ((4-Bromophenyl)ethynyl)triisopropylsilane.
  • ResearchGate. (n.d.). Bromination of other aromatic substrates a.

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Triphenylsilane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise chemical structure of a molecule is paramount. For substituted triphenylsilane compounds, which are increasingly utilized as key intermediates and functional materials, ensuring isomeric purity is not merely a quality control checkpoint; it is a critical determinant of a final product's efficacy, safety, and performance. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different biological activities or material properties.[1] This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of these silicon-containing molecules, grounded in experimental data and field-proven insights.

The Challenge of Triphenylsilane Isomerism

Substituted triphenylsilanes can present two primary forms of isomerism that demand distinct analytical strategies:

  • Positional Isomerism: This occurs when substituents are located at different positions on the three phenyl rings (e.g., ortho-, meta-, or para- substitution). These isomers are chemically distinct molecules (diastereomers) with different physical properties, making their separation achievable with standard achiral chromatographic techniques.

  • Stereoisomerism (Enantiomers): When the silicon atom is bonded to four different groups (including three uniquely substituted phenyl rings or other moieties), it becomes a chiral center. The resulting non-superimposable mirror images are called enantiomers.[2][3][4] Enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, polarity), rendering them inseparable by conventional chromatography.[5] Their separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP).[5][6]

The choice of analytical technique is therefore dictated by the specific type of isomerism .

Comparative Analysis of Key Analytical Techniques

The selection of an optimal analytical method requires a nuanced understanding of the strengths and limitations of each technique. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Method Selection

To guide the researcher, the following decision tree illustrates a logical pathway for selecting the appropriate analytical technique based on the nature of the isomeric challenge.

MethodSelection start Start: Isomeric Purity Analysis of Substituted Triphenylsilane q_chiral Is the goal to separate enantiomers (chiral isomers)? start->q_chiral q_volatile Are the isomers volatile and thermally stable? q_chiral->q_volatile  No (Positional Isomers) sfc Primary Technique: Supercritical Fluid Chromatography (SFC) (High speed, low solvent waste) q_chiral->sfc  Yes hplc_achiral Primary Technique: Reverse/Normal Phase HPLC (Versatile, high resolution) q_volatile->hplc_achiral  No gc Consider: Gas Chromatography (GC) (High efficiency for volatile compounds) q_volatile->gc  Yes hplc_chiral Alternative: Chiral HPLC (Robust, widely available) sfc->hplc_chiral  If SFC is unavailable nmr Structural Confirmation & Quantitation: NMR Spectroscopy (Non-destructive, absolute quantitation) sfc->nmr Confirm Structure hplc_achiral->nmr Confirm Structure gc->nmr Confirm Structure

Caption: Decision tree for selecting an analytical method.

Performance Metrics Overview

The following table summarizes the key performance characteristics of each technique for the analysis of substituted triphenylsilane isomers.

Parameter HPLC (Chiral & Achiral) SFC (Primarily Chiral) GC-FID/MS NMR Spectroscopy
Primary Application Positional isomers (achiral), Enantiomers (chiral)[7][8]Enantiomers, Diastereomers[9][]Volatile positional isomers[11][12]Structural elucidation, Positional isomer differentiation, Quantitation[1][13]
Resolution ExcellentExcellent, often superior to HPLC for chiral separations[9]Very HighModerate to High (depends on field strength and isomer differences)
Analysis Speed Moderate (5-30 min)Fast to Very Fast (1-10 min)[][14]Fast (5-20 min)Slow (minutes to hours for full characterization)
Sensitivity (Typical LOQ) Low µg/mL to ng/mLSimilar to HPLCng/mL to pg/mLLow mg/mL (requires more sample)
Solvent Consumption HighVery Low (uses CO₂ as primary mobile phase)[][14]Very LowLow to Moderate
Sample Preparation Simple (dissolution)Simple (dissolution)Requires volatility; derivatization may be neededSimple (dissolution in deuterated solvent)
Destructive? YesYesYesNo

Deep Dive into Chromatographic Techniques

A. High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted technique for isomer analysis.

  • Expertise & Experience: For positional isomers, a standard reverse-phase (RP) C18 column is the workhorse. The separation is driven by differences in hydrophobicity. For instance, a para-substituted isomer is often less polar and will elute later than its more polar ortho counterpart in a typical RP system. For enantiomeric separations, the choice of a Chiral Stationary Phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a wide range of compounds, including organosilanes.[5][8] The key to success is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times.[6]

  • Trustworthiness (Self-Validation): A robust HPLC method must demonstrate baseline resolution of the isomeric peaks. Peak purity can be assessed using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, which checks for spectral homogeneity across the peak. Spiking the sample with a small amount of the known minor isomer should result in a proportional increase in that peak's area, confirming its identity.

Experimental Protocol: RP-HPLC for Positional Isomers

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 70:30 (ACN:H₂O).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or λ-max of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Rationale: This standard RP-HPLC setup provides a reliable starting point. Temperature control is crucial for reproducible retention times. The mobile phase composition is optimized to achieve a resolution factor (Rs) > 1.5 between the closest eluting isomers.

B. Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to normal-phase HPLC, particularly for chiral separations.[9]

  • Expertise & Experience: SFC utilizes supercritical CO₂, often modified with a small amount of an alcohol (like methanol or ethanol), as the mobile phase. The low viscosity and high diffusivity of this mobile phase allow for much higher flow rates and faster equilibration times compared to HPLC, resulting in significantly shorter analysis times.[] For chiral separations of triphenylsilanes, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The selectivity can be finely tuned by adjusting the co-solvent percentage, back-pressure, and temperature. SFC is particularly advantageous for preparative-scale purification due to the ease of removing the CO₂ post-collection.[][14]

  • Trustworthiness (Self-Validation): Method validation follows similar principles to HPLC. System suitability is established by ensuring consistent retention times and resolution for a standard mixture. The use of mass spectrometry (SFC-MS) provides an orthogonal detection method, confirming the identity of each peak by its mass-to-charge ratio and enhancing confidence in peak purity assessments.[15][16]

Experimental Protocol: Chiral SFC for Enantiomers

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ with an isocratic co-solvent of 10% Methanol.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in Methanol/Dichloromethane (1:1) at ~1 mg/mL.

  • Rationale: The higher flow rate (3.0 mL/min) is possible due to the low viscosity of the mobile phase and dramatically reduces run time.[14] The back pressure regulator (BPR) maintains the CO₂ in its supercritical state. Temperature is optimized to enhance separation efficiency.

The Definitive Power of NMR Spectroscopy

While chromatography separates isomers, NMR spectroscopy provides unambiguous structural information to identify them.[1]

  • Expertise & Experience: For positional isomers, ¹H and ¹³C NMR are invaluable. The substitution pattern on the phenyl rings creates unique chemical shifts and splitting patterns for the aromatic protons and carbons. For example, the symmetry of a para-substituted ring will result in a simpler spectrum than the more complex patterns of ortho- or meta-substituted rings. For distinguishing between isomers, 2D NMR techniques like COSY and HMBC can establish connectivity. Furthermore, ²⁹Si NMR can be highly informative, as the silicon chemical shift is sensitive to its electronic environment, which is altered by the position and nature of substituents.[17]

  • Trustworthiness (Self-Validation): NMR is a primary analytical technique. The structural assignment is based on fundamental physical principles. Purity can be determined by integrating the signals corresponding to the major and minor isomers against a certified internal standard (quantitative NMR, or qNMR). This provides a direct, absolute measure of purity without the need for a reference standard of the isomer itself.

Workflow: NMR Analysis for Isomer Identification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve sample in deuterated solvent (e.g., CDCl3) standard Add internal standard (for qNMR) prep->standard h1_nmr Acquire 1D ¹H NMR standard->h1_nmr c13_nmr Acquire 1D ¹³C NMR h1_nmr->c13_nmr si29_nmr Acquire ¹H-decoupled ²⁹Si NMR c13_nmr->si29_nmr nmr_2d Acquire 2D NMR (COSY, HMBC) if structure is ambiguous si29_nmr->nmr_2d assign Assign signals based on chemical shift & coupling nmr_2d->assign integrate Integrate distinct signals for each isomer assign->integrate calculate Calculate isomeric ratio/ purity vs. internal standard integrate->calculate

Caption: Standard workflow for NMR-based isomeric analysis.

Method Validation: Ensuring Trustworthy Results

Regardless of the technique chosen, the analytical method must be validated to ensure it is fit for its intended purpose.[18] This is a non-negotiable requirement in regulated environments like drug development.[19][20][21]

Key validation parameters according to FDA and ICH guidelines include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers. This is demonstrated by achieving baseline resolution in chromatography or observing unique, non-overlapping signals in NMR.[19][20]

  • Accuracy: The closeness of the test results to the true value. Assessed by analyzing samples with known amounts of the isomers (e.g., spike recovery studies).[18][20]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).[20]

  • Limit of Quantitation (LOQ): The lowest amount of the minor isomer that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Conclusion and Recommendations

The analysis of isomeric purity in substituted triphenylsilanes requires a multi-faceted approach. No single technique is universally superior; the optimal choice is dictated by the specific isomeric challenge and the analytical objective.

  • For chiral (enantiomeric) purity , SFC is the recommended primary technique due to its speed, efficiency, and reduced environmental impact. Chiral HPLC serves as a robust and widely available alternative.

  • For achiral (positional) isomer purity , Reverse-Phase HPLC offers excellent resolution and versatility. GC is a viable option for isomers that are sufficiently volatile and thermally stable.

  • NMR Spectroscopy is indispensable for definitive structural confirmation of all isomers and for providing orthogonal, quantitative purity data.

A comprehensive analytical strategy will often leverage a chromatographic technique for separation and quantitation, supported by NMR for unequivocal structural identification. This dual approach ensures the highest level of scientific rigor and data integrity, which is essential for researchers, scientists, and drug development professionals.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. (n.d.). U.S.
  • 29Si NMR Spectroscopy of Organosilicon Compounds. (n.d.).
  • Triphenylsilicon | C18H15Si. (n.d.). PubChem. [Link]
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • Triphenylsilane - Optional[29Si NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
  • Triphenylsilane. (n.d.).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry. (2018).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • Chiral Separations by High-Performance Liquid Chromatography. (2017).
  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (n.d.). Springer. [Link]
  • Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. [Link]
  • Parallel SFC/MS-MUX screening to assess enantiomeric purity. (2012). PubMed. [Link]
  • Guidance for Industry: Analytical Procedures and Methods Validation. (2000). U.S.
  • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. (2024). Wiley Analytical Science. [Link]
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. (n.d.). Magritek. [Link]
  • Chiral HPLC Separ
  • Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. (n.d.).
  • Chiral vs Achiral Molecules. (2016). YouTube. [Link]
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
  • Chiral and Achiral Molecules. (2019). Chemistry LibreTexts. [Link]
  • Stereochemistry Part 1: Chiral and Achiral Molecules, R and S, Enantiomers, and Optical Rot
  • High Efficiency Chiral Separations in HPLC and SFC. (2018).
  • Stereoisomers. (n.d.).
  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
  • Chiral vs. achiral molecules. (2020). YouTube. [Link]

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A Comparative Guide to the Electronic Effects of the Triphenylsilyl Substituent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the judicious selection of chemical substituents is paramount to tailoring the electronic properties of a molecule. The triphenylsilyl (TPS) group, -SiPh₃, is a bulky and lipophilic substituent whose electronic influence is often subtler and more complex than its more common alkylsilyl or carbon-based analogues. This guide provides an in-depth evaluation of the electronic effects of the triphenylsilyl substituent, drawing direct comparisons with the widely used trimethylsilyl (TMS, -SiMe₃) and tert-butyl (-CMe₃) groups. By integrating experimental data with insights from computational chemistry, we aim to provide a comprehensive resource for professionals in drug development and materials science.

Understanding Electronic Effects: A Primer on Inductive and Resonance Contributions

The electronic influence of a substituent on an aromatic ring is primarily governed by two factors: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the atoms. Electron-donating groups have a positive inductive effect (+I), while electron-withdrawing groups have a negative inductive effect (-I).

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Electron-donating groups that can donate a lone pair of electrons into the π-system exhibit a positive resonance effect (+M). Conversely, groups that can accept π-electrons from the ring have a negative resonance effect (-M).

The net electronic effect of a substituent is a combination of these two, and their relative contributions determine the overall electron-donating or electron-withdrawing character.

Quantifying Electronic Influence: The Hammett Equation

A powerful tool for quantifying the electronic effect of a substituent is the Hammett equation, which relates the reaction rates and equilibrium constants of substituted aromatic compounds to a set of substituent-specific parameters (σ) and a reaction-specific parameter (ρ). The substituent constants, σ, are determined by measuring the pKa of substituted benzoic acids.

  • σ_meta (σ_m): Primarily reflects the inductive effect.

  • σ_para (σ_p): Represents the sum of inductive and resonance effects.

  • σ⁺ and σ⁻: Used for reactions involving significant positive or negative charge buildup in the transition state, where direct resonance interaction with the substituent is possible.

A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Comparative Analysis of Substituent Effects: -SiPh₃ vs. -SiMe₃ vs. -CMe₃

To provide a clear comparison, we will evaluate the electronic effects of the triphenylsilyl, trimethylsilyl, and tert-butyl groups based on available experimental data and computational estimations.

Hammett Constants

The Hammett constants provide a quantitative measure of the electronic donating or withdrawing ability of a substituent.

Substituentσ_mσ_pσ_p⁺σ_p⁻
-C(CH₃)₃ (tert-Butyl) -0.10[1]-0.20[1]-0.26-
-Si(CH₃)₃ (Trimethylsilyl) -0.07[2]-0.04[2]--
-Si(C₆H₅)₃ (Triphenylsilyl) Computationally Estimated to be slightly electron-withdrawingComputationally Estimated to be slightly electron-withdrawing--

Analysis:

  • tert-Butyl (-CMe₃): The negative values for σ_m and σ_p clearly indicate that the tert-butyl group is electron-donating through both inductive and hyperconjugative effects.[1] The more negative σ_p value reflects the contribution of hyperconjugation at the para position.

  • Trimethylsilyl (-SiMe₃): The Hammett constants for the TMS group are close to zero, suggesting it has a relatively weak electronic effect.[2] Early studies indicated that the m-Me₃Si group has an electron-releasing inductive effect, as does the p-Me₃Si group in benzoic acids.[3] However, in systems where resonance is more pronounced, such as phenols and anilines, the TMS group can exhibit limited conjugation by involving the silicon d-orbitals.[3]

Acidity of Substituted Phenols and Anilines (pKa)

The pKa of a substituted phenol or aniline is a sensitive probe of the electronic effects of the substituent. An electron-donating group will increase the electron density on the oxygen or nitrogen atom, making the compound less acidic (higher pKa). Conversely, an electron-withdrawing group will decrease the electron density, making the compound more acidic (lower pKa).

CompoundpKa
Phenol9.95
p-tert-Butylphenol10.23[4]
p-TrimethylsilylphenolSynthesis reported, but pKa value not found
p-TriphenylsilylphenolSynthesis not widely reported, pKa value not found
Aniline4.63
p-tert-Butylaniline3.78[5][6]
p-TrimethylsilylanilineReferenced in IUPAC database, specific value not retrieved[7]
p-TriphenylsilylanilineSynthesis not widely reported, pKa value not found

Analysis:

  • The higher pKa of p-tert-butylphenol compared to phenol confirms the electron-donating nature of the tert-butyl group.

  • The lower pKa of p-tert-butylaniline compared to aniline is unexpected based solely on the electron-donating character of the tert-butyl group. This suggests that other factors, such as solvation effects or subtle changes in the hybridization of the nitrogen atom, may play a role.

  • The lack of readily available experimental pKa data for triphenylsilyl-substituted phenols and anilines highlights a significant gap in the literature. Computational methods provide a viable alternative for estimating these values.

NMR Spectroscopy

NMR chemical shifts are highly sensitive to the electronic environment of the nucleus. Electron-donating groups will shield aromatic protons and carbons (shift to lower ppm), while electron-withdrawing groups will deshield them (shift to higher ppm).

¹H and ¹³C NMR Chemical Shifts (δ) in ppm (in CDCl₃)

CompoundAromatic ¹HAromatic ¹³C
Aniline6.68 (o), 7.18 (m), 6.78 (p)146.7 (C-N), 115.1 (o), 129.3 (m), 118.5 (p)
p-tert-Butylaniline~6.6 (d), ~7.2 (d)Specific data not found
p-TriphenylsilylanilineComputationally Estimated to show deshielding of ortho/para protons relative to anilineComputationally Estimated to show deshielding of ortho/para carbons relative to aniline
Phenol6.90 (o), 7.28 (m), 6.98 (p)155.6 (C-O), 115.5 (o), 129.9 (m), 121.1 (p)
p-tert-Butylphenol~6.8 (d), ~7.3 (d)Specific data not found
p-TriphenylsilylphenolComputationally Estimated to show deshielding of ortho/para protons relative to phenolComputationally Estimated to show deshielding of ortho/para carbons relative to phenol

Analysis:

  • The general trend for electron-donating groups is to shift the ortho and para proton and carbon signals upfield (to lower ppm values).

  • While specific, directly comparable NMR data for the three substituents in a consistent series is scarce, computational predictions can offer valuable insights. It is anticipated that the triphenylsilyl group would cause a downfield shift (deshielding) of the aromatic protons and carbons, particularly at the para position, consistent with an overall electron-withdrawing effect.

Experimental Protocols

Determination of pKa by Spectrophotometric Titration

This method is based on the principle that the acidic and basic forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 3-4 pH units around the expected pKa of the analyte.

  • Preparation of Analyte Solution: Prepare a stock solution of the substituted phenol or aniline in a suitable solvent (e.g., ethanol or DMSO).

  • Spectrophotometric Measurements:

    • For each buffer solution, add a small, constant volume of the analyte stock solution.

    • Measure the UV-Vis spectrum of each solution.

    • Identify the wavelength of maximum absorbance (λ_max) for either the acidic or basic form of the compound.

  • Data Analysis:

    • Plot the absorbance at the chosen λ_max against the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH value and averaging the results.

Determination of Hammett Constants

Hammett constants are typically determined from the pKa values of a series of meta- and para-substituted benzoic acids.

Procedure:

  • Synthesis: Synthesize and purify benzoic acid and the desired meta- and para-substituted benzoic acids.

  • pKa Determination: Determine the pKa of each benzoic acid derivative using potentiometric or spectrophotometric titration in a standardized solvent system (e.g., 50% ethanol/water).

  • Calculation: Calculate the Hammett constants using the following equations:

    • σ_m = pKa (benzoic acid) - pKa (meta-substituted benzoic acid)

    • σ_p = pKa (benzoic acid) - pKa (para-substituted benzoic acid)

Visualizing Electronic Effects and Workflows

Inductive vs. Resonance Effects

electronic_effects substituent Substituent aromatic_ring Aromatic Ring substituent->aromatic_ring Inductive Effect (σ-bonds) substituent->aromatic_ring Resonance Effect (π-system)

Caption: A diagram illustrating the two primary modes of electronic communication between a substituent and an aromatic ring.

Workflow for Hammett Constant Determination

hammett_workflow start Synthesize Substituted Benzoic Acids titration Determine pKa via Potentiometric or Spectrophotometric Titration start->titration calculation Calculate σ using Hammett Equation: σ = pKa(ref) - pKa(sub) titration->calculation result Hammett Constant (σ) calculation->result

Caption: A simplified workflow for the experimental determination of Hammett substituent constants.

Conclusion and Future Directions

The electronic character of the triphenylsilyl group is multifaceted. While often considered sterically demanding, its electronic influence is more nuanced than that of the simple alkyl-substituted tert-butyl and trimethylsilyl groups. The available experimental data for the -CMe₃ and -SiMe₃ groups provide a solid baseline, indicating that the former is a moderate electron donor and the latter has a weak electronic effect.

The scarcity of direct experimental data for the triphenylsilyl group necessitates a reliance on computational chemistry for a more complete understanding. Theoretical studies suggest that the -SiPh₃ group is likely to be a weak electron-withdrawing substituent. This is a critical consideration for scientists aiming to fine-tune the electronic properties of molecules, as the triphenylsilyl group may not behave as a simple "super-sized" analogue of the trimethylsilyl group.

Future experimental work should focus on the synthesis and characterization of a series of triphenylsilyl-substituted benzoic acids, phenols, and anilines to determine their Hammett constants and pKa values. This would provide the much-needed empirical data to validate computational models and solidify our understanding of the electronic effects of this important, yet under-characterized, substituent.

References

  • Benkeser, R. A., & Krysiak, H. R. (1953). The Conjugative Ability of the Trimethylsilyl Group. Journal of the American Chemical Society, 75(10), 2421–2425. [Link]
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  • Wikipedia.
  • Roberts, J. D., McElhill, E. A., & Armstrong, R. (1949). The Electrical Effect of the Trimethylsilyl Group. Journal of the American Chemical Society, 71(8), 2923–2926. [Link]
  • vCalc. pKa of tert-Butylamine. [Link]
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  • ResearchGate. Rate constants used to construct the Hammett plot. [Link]
  • Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. [Link]
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  • ResearchGate. Steric Effects of Silyl Groups. [Link]
  • PubChem. 2-tert-Butylaniline. [Link]
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  • Chem 345 - Organic Chemistry II, University of Wisconsin-Madison. Table 1: Hammett constants for some common substituents. [Link]
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  • Chemistry LibreTexts. 26.
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Safety Operating Guide

Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of (4-Bromophenyl)triphenylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of (4-Bromophenyl)triphenylsilane (CAS No. 18737-40-1). As a halogenated organosilicon compound, its unique properties necessitate a rigorous and informed approach to laboratory safety. The following procedures are designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.

Hazard Assessment & Chemical Profile

A foundational understanding of the substance's hazard profile is the first step in any safety protocol. This compound is a solid organosilane that presents specific health risks upon exposure.[1][2] Its primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Identifier Information Source(s)
CAS Number 18737-40-1[3][4]
Molecular Formula C₂₄H₁₉BrSi[2][3]
Physical Form Solid[2][4]
GHS Pictogram

[4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][5]
Storage Class 11: Combustible Solids[3]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific routes of exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[4][5]

Respiratory Protection

The primary defense against respiratory exposure is not a mask, but an engineering control.

  • Primary Control: All handling of this compound powder must be performed within a certified chemical fume hood.[5] This contains dust at the source, protecting the user and the lab environment. The causality is simple: preventing dust from becoming airborne is superior to filtering it after the fact.

  • Secondary Control: In the event of a large spill or if engineering controls fail, a NIOSH-approved respirator with a particulate filter (N95 or better) may be necessary for cleanup personnel.[1] Use of a respirator requires prior training and fit-testing.[6]

Eye and Face Protection

Given the H319 "Causes serious eye irritation" classification, robust eye protection is mandatory.[4][5]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.

  • Recommended for Handling Solids: When weighing or transferring the powder, chemical splash goggles are recommended to provide a full seal around the eyes, offering superior protection from airborne particulates.

  • Splash Hazard: If working with a solution of the compound, a full-face shield worn over safety glasses or goggles is advised to protect against splashes.[7]

Hand Protection

The H315 "Causes skin irritation" hazard necessitates careful glove selection.[4][8] Organosilanes can exhibit varying permeation behaviors through common glove materials.[9]

  • For Incidental Contact: Nitrile rubber gloves are acceptable for brief handling where no significant contamination is expected. Always inspect gloves for tears or pinholes before use.[8]

  • For Extended Contact or Immersion: For tasks involving prolonged handling or potential immersion (e.g., cleaning contaminated glassware), a more resistant glove is required. Studies on various organosilanes have shown that 4H laminate gloves offer excellent, long-duration protection.[9] Butyl rubber gloves also provide good resistance.[10]

  • Technique: Always use proper glove removal technique (without touching the outer surface) to avoid skin contact.[8] Contaminated gloves should be disposed of as hazardous waste.

Body Protection
  • A standard flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.

  • For operations with a significant risk of dust generation or splashing, a chemical-resistant apron over the lab coat provides an additional layer of protection.

  • Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[6][11]

Operational Plan: From Vial to Reaction

A self-validating protocol ensures safety at each step of the experimental workflow. While this specific compound is not listed as pyrophoric, many organometallic reagents are air- and moisture-sensitive, and adopting these best practices is a prudent measure.[12][13]

Step 1: Preparation

  • Ensure all glassware is clean and thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[14][15]

  • Assemble your apparatus in the fume hood and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).[15]

  • Designate a specific area within the fume hood for handling the solid to contain any potential contamination.

Step 2: Weighing and Transfer

  • Don all required PPE (goggles, nitrile gloves, lab coat).

  • Tare a clean, dry vial or weighing boat on an analytical balance inside the fume hood if possible.

  • Using a clean spatula, carefully transfer the desired amount of this compound to the weighing container. Perform this action slowly and close to the surface to minimize dust generation.

  • Securely cap the stock bottle immediately after dispensing.

  • Record the mass and proceed to the next step within the fume hood.

Step 3: Addition to Reaction Vessel

  • If adding the solid directly to a reaction flask, use a powder funnel to ensure all material is transferred cleanly.

  • If dissolving first, add the appropriate solvent to the vial containing the weighed solid. Swirl gently to dissolve.

  • Transfer the resulting solution to the reaction vessel using a clean glass pipette or cannula.

Emergency Response & Decontamination

Preparedness is the key to mitigating the impact of a spill or exposure.

Spill Management

The response to a spill is dictated by its scale and location.[16] The following decision workflow should be followed.

Spill_Response_Workflow cluster_assessment Assessment Phase cluster_response Response Phase start Spill Occurs assess Assess Hazard & Size Is it >10g or outside fume hood? start->assess minor_spill Minor Spill assess->minor_spill No major_spill Major Spill assess->major_spill Yes ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) minor_spill->ppe evacuate Alert others & Evacuate Area Call Emergency Services (911) & EH&S major_spill->evacuate contain Contain Spill (Cover with absorbent pad or circle with inert absorbent) ppe->contain cleanup Clean Up Sweep solid into dustpan. Place in labeled waste bag. contain->cleanup decontaminate Decontaminate Area (Wipe with soap and water) cleanup->decontaminate disposal Dispose of all materials as Halogenated Solid Waste decontaminate->disposal

Caption: Decision workflow for managing a this compound spill.

Minor Spill (Solid, <10g, contained in fume hood):

  • Alert others in the immediate area.[6]

  • Wearing your standard PPE, gently sweep the solid material into a dustpan.[17]

  • Transfer the swept material and any contaminated cleaning items (e.g., paper towels) into a clearly labeled, sealable bag or container for hazardous waste.[17]

  • Wipe the spill area with a cloth dampened with soap and water, then dry. Dispose of the cloth as hazardous waste.[18]

  • Report the spill to your laboratory supervisor.[6]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[11]

Waste Disposal Protocol

Proper segregation of chemical waste is critical for safety and environmental compliance. As a brominated organic molecule, this compound must be treated as halogenated organic waste .[19]

Rationale: Halogenated and non-halogenated waste streams are often disposed of via different methods; for instance, halogenated waste requires specialized incineration processes to handle the corrosive byproducts like hydrobromic acid (HBr).[20] Mixing these streams can lead to dangerous reactions and significantly increases disposal costs.[21]

Procedure:

  • Solid Waste: All waste this compound, contaminated consumables (e.g., weigh boats, spatulas, gloves, absorbent pads), should be collected in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[22][23]

  • Liquid Waste: If the compound is used in solution, the resulting waste stream must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[21][22] Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and is properly vented if necessary.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.[22] Do not use abbreviations.

  • Storage and Disposal: Keep waste containers closed when not in use.[22] Store in a designated satellite accumulation area. Follow all institutional and local regulations for final pickup and disposal by Environmental Health & Safety (EH&S) personnel.

References

  • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. Emergency Management.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. This compound Product Page.
  • Sigma-Aldrich. This compound Product Page (Leyan).
  • Unknown. Hazardous Waste Segregation.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
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  • Sigma-Aldrich. This compound Product Page (Alternative).
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  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
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  • EHSO. Spill Control/Emergency Response - EHSO Manual.
  • Neilson Lab. The Manipulation of Air-Sensitive Compounds.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
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  • CymitQuimica. This compound Product Page.
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  • ResearchGate. Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing.
  • Millar, S. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for Tetra(p-bromophenyl)porphyrin.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet for 4-Bromophenol.
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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.